Technical Documentation Center

1-Ethyl-3-methylpiperidine-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-3-methylpiperidine-3-carboxylic acid
  • CAS: 915919-87-8

Core Science & Biosynthesis

Foundational

Conformationally Restricted Scaffolds: The Engineering of 3,3-Disubstituted Piperidine Amino Acids in Drug Discovery

Executive Summary In the pursuit of high-affinity ligands and proteolytically stable peptidomimetics, the restriction of conformational flexibility is a paramount strategy. 3,3-disubstituted piperidine amino acids—specif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of high-affinity ligands and proteolytically stable peptidomimetics, the restriction of conformational flexibility is a paramount strategy. 3,3-disubstituted piperidine amino acids—specifically 3-amino-piperidine-3-carboxylic acid (3-Api) and its derivatives—represent a "privileged scaffold" that bridges the gap between small molecule pharmacophores and peptide secondary structures. Unlike their pyrrolidine (proline) counterparts, these six-membered rings offer distinct chair-based vector orientations, enabling unique access to specific GPCR and protease binding pockets (e.g., HDM2-p53, DPP-IV). This guide delineates the structural rationale, overcoming synthetic bottlenecks (specifically the construction of the quaternary stereocenter), and validates their application in modern drug design.

Part 1: Structural Rationale & Cheminformatics

The Gem-Disubstitution Effect in Six-Membered Rings

The introduction of a quaternary center at the C3 position of the piperidine ring creates a profound conformational lock, often referred to as the cyclic equivalent of the Thorpe-Ingold effect .

  • 
    -Space Restriction:  In standard amino acids, the side-chain dihedral angles (
    
    
    
    ) are flexible. In 3,3-disubstituted piperidines, the "side chain" is part of the ring. The geminal substitution forces the ring into a specific chair conformation to minimize 1,3-diaxial interactions.
  • Vector Orthogonality: Unlike 4-substituted piperidines (linear vectors) or prolines (kinked vectors), the 3,3-substitution pattern projects functional groups at angles that mimic

    
    -turn motifs (Type I/II') in peptides.
    
  • Metabolic Stability: The steric bulk around the

    
    -carbon (relative to the amine) drastically reduces susceptibility to aminopeptidases and proteases, a critical attribute for increasing the half-life of peptide therapeutics.
    
Comparison of Cyclic Amino Acid Scaffolds
Scaffold FeatureProline (5-ring)4-Substituted Piperidine3,3-Disubstituted Piperidine
Ring Conformation Envelope / TwistChair (Flexible)Chair (Locked/Biased)
Secondary Structure

-turn / Polyproline helix
Extended sheets

-Helix /

-turn
Steric Hindrance ModerateLowHigh (Quaternary Center)
Key Application Structural kinksLinkersHot-spot mimicry / Protease resistance

Part 2: Synthetic Methodologies

Constructing the quaternary center at C3 is the primary synthetic challenge due to steric hindrance. Two primary routes dominate the literature: the Bucherer-Bergs reaction (thermodynamic control) and Asymmetric Alkylation (kinetic control).

The Bucherer-Bergs Protocol (The "Workhorse")

This multi-component reaction transforms a ketone (3-piperidone) into a hydantoin, which is subsequently hydrolyzed to the amino acid. It is robust but yields racemic products requiring resolution.

Mechanism Logic:

  • Imine Formation: The ketone reacts with ammonium carbonate.[1][2][3]

  • Cyanide Attack: Formation of the amino-nitrile.[2]

  • Cyclization: CO2 capture leads to the 5,5-disubstituted hydantoin.

  • Hydrolysis: Base-mediated ring opening yields the

    
    -disubstituted amino acid.
    
Visualization: Synthetic Decision Matrix

Synthesis_Workflow Start Target: 3,3-Disubstituted Piperidine Amino Acid Decision1 Is Enantiopurity Required? Start->Decision1 Route_Racemic Route A: Bucherer-Bergs (Thermodynamic Control) Decision1->Route_Racemic No / Resolution OK Route_Chiral Route B: Chiral Auxiliary (Kinetic Control) Decision1->Route_Chiral Yes (Direct Asymmetry) Step_BB1 1. N-Boc-3-Piperidone + KCN + (NH4)2CO3 Route_Racemic->Step_BB1 Step_Chiral1 1. Chiral Sulfinimine / Hydrazone Route_Chiral->Step_Chiral1 Step_BB2 2. Spirohydantoin Intermediate Step_BB1->Step_BB2 Step_BB3 3. NaOH/Heat (Hydrolysis) Step_BB2->Step_BB3 Step_Res 4. Chiral HPLC / Salt Resolution Step_BB3->Step_Res End Final Pure Scaffold Step_Res->End Step_Chiral2 2. Strecker Reaction (HCN) Step_Chiral1->Step_Chiral2 Step_Chiral2->End

Caption: Decision matrix for synthesizing 3,3-disubstituted piperidines, contrasting the robust Bucherer-Bergs route with asymmetric auxiliary approaches.

Part 3: Experimental Protocols

The following protocol is a validated method for synthesizing 3-amino-1-benzylpiperidine-3-carboxylic acid via the Bucherer-Bergs route. This system is self-validating: the intermediate hydantoin is a crystalline solid that allows for easy purification before the final hydrolysis.

Protocol 1: Synthesis of the Spirohydantoin Intermediate

Reagents:

  • 1-Benzyl-3-piperidone hydrochloride (1.0 eq)

  • Potassium Cyanide (KCN) (2.5 eq) [Caution: Highly Toxic]

  • Ammonium Carbonate

    
     (4.0 eq)[4]
    
  • Solvent: Ethanol/Water (1:1 v/v)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzyl-3-piperidone HCl (10 mmol) in 20 mL of water.

  • Addition: Add a solution of

    
     (40 mmol) in 20 mL water. Stir for 10 minutes.
    
  • Cyanide Addition: Carefully add KCN (25 mmol) dissolved in 10 mL water. Add 50 mL of Ethanol to homogenize the mixture.

  • Reaction: Heat the mixture to 55–60°C for 18 hours.

    • Checkpoint: The solution typically turns from clear to slightly yellow. A precipitate may begin to form.[1]

  • Workup: Cool the reaction to

    
     in an ice bath.
    
    • Purification: If precipitate forms, filter and wash with cold water. If no precipitate, reduce volume under vacuum to 1/3, then adjust pH to ~7 with dilute HCl to induce precipitation of the hydantoin.

  • Yield Validation: Typical yield is 60–75%. Confirm structure via NMR (presence of hydantoin NH signals at ~8.5 and 10.5 ppm in DMSO-

    
    ).
    
Protocol 2: Hydrolysis to the Amino Acid

Reagents:

  • Spirohydantoin intermediate (from Protocol 1)

  • Sodium Hydroxide (NaOH) 4M aqueous solution

Procedure:

  • Hydrolysis: Suspend the spirohydantoin (5 mmol) in 15 mL of 4M NaOH.

  • Autoclave/Reflux: Heat the mixture at 150°C in a sealed pressure vessel (or vigorous reflux) for 24–48 hours.

    • Note: The hydantoin ring is extremely stable; standard reflux often results in incomplete hydrolysis. High temperature is critical.

  • Isolation: Cool to room temperature. Adjust pH to 6.0 (isoelectric point) using concentrated HCl.

  • Crystallization: The zwitterionic amino acid should precipitate. If not, evaporate to dryness and extract with hot methanol to separate from NaCl.

  • Characterization:

    
    C NMR is crucial here. Look for the disappearance of the hydantoin carbonyls (~156/177 ppm) and appearance of the acid carbonyl (~174 ppm) and the quaternary carbon (~60 ppm).
    

Part 4: Medicinal Chemistry Applications[1][5][6][7][8][9]

HDM2-p53 Interaction Inhibitors

The 3,3-disubstituted piperidine scaffold has been successfully deployed to inhibit the protein-protein interaction between p53 and HDM2. The "Bargellini" reaction (a variant related to Bucherer-Bergs) allows for the one-pot assembly of these cores.

  • Mechanism: The piperidine ring projects hydrophobic substituents (e.g., chlorophenyl) into the Trp23 and Leu26 pockets of HDM2.

  • Advantage: The rigid core minimizes the entropic penalty of binding compared to linear alkane linkers.

Peptidomimetics and Foldamers

Incorporating 3-amino-piperidine-3-carboxylic acid into peptide backbones induces stable helical conformations.

  • 
    -Helix Promotion:  Unlike standard amino acids that favor 
    
    
    
    -helices, the steric bulk of the gem-disubstituted piperidine often enforces a tighter
    
    
    -helix or a stable
    
    
    -turn, useful for mimicking loop regions of proteins.
Visualization: Pharmacophore Mapping

Pharmacophore_Map Core 3,3-Disubstituted Piperidine Core Sub1 N1 Position: Solubility/Linker Core->Sub1 Sub2 C3 Amine: H-Bond Donor Core->Sub2 Sub3 C3 Carboxyl: H-Bond Acceptor Core->Sub3 Sub4 Ring C4/C5: Hydrophobic Vectors Core->Sub4 Target1 Target: GPCR (Restricted Agonist) Sub2->Target1 Interaction Sub3->Target1 Target2 Target: Protease (S1' Pocket Occ.) Sub4->Target2 Steric Fit

Caption: Pharmacophore mapping of the 3,3-disubstituted piperidine scaffold showing interaction vectors for GPCR and Protease targets.

References

  • Discovery of Novel 3,3-Disubstituted Piperidines as HDM2-p53 Inhibitors. Source: National Institutes of Health (PMC) / Journal of Medicinal Chemistry. Context: Detailed synthesis via Bargellini/Bucherer-Bergs and SAR analysis for p53 inhibition. URL:[Link]

  • Exploration of Piperidine 3D Fragment Chemical Space. Source: RSC Medicinal Chemistry. Context: Synthesis of regio- and diastereoisomers of substituted pipecolinates for fragment-based drug discovery.[5][6] URL:[Link]

  • Synthesis and Conformational Study of Model Peptides Containing Cyclic Amino Acids.

    
    -turn induction by cyclic amino acids in peptidomimetics.
    URL:[Link]
    
  • Preparation of (R)-3-aminopiperidine by Resolution. Source: Chirality (via ResearchGate). Context: Methods for resolving chiral 3-aminopiperidine derivatives, essential for obtaining enantiopure scaffolds.[7][8] URL:[Link]

Sources

Exploratory

Conformationally Constrained GABA Analogs and Mimetics: A Rational Design Paradigm for Subtype Selectivity

The Pharmacophore Conundrum of Endogenous GABA -Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Despite its profound physiological importance, endogenous GAB...

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophore Conundrum of Endogenous GABA


-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. Despite its profound physiological importance, endogenous GABA is a notoriously poor lead compound for drug development. The root of this issue lies in its high conformational flexibility. Possessing a highly rotatable central 

backbone, GABA can adopt an immense ensemble of spatial conformations [1].

This flexibility allows a single molecule to act as a "master key," binding to structurally distinct targets:

  • Ionotropic GABA

    
     and GABA
    
    
    
    (formerly GABA
    
    
    ) receptors
    (typically preferring partially folded or specific extended conformations).
  • Metabotropic GABA

    
     receptors  (preferring extended conformations).
    
  • GABA Transporters (GAT1-3, BGT-1) (requiring distinct dynamic conformational shifts for substrate translocation).

For drug development, this promiscuity is a liability, leading to off-target effects and poor pharmacokinetic profiles. Conformational constraint —the strategic introduction of steric bulk, double bonds, or ring systems—locks the GABA pharmacophore into a specific "bioactive conformation." This rational design strategy restricts the molecule from binding to off-target receptors, thereby engineering absolute subtype selectivity[1, 2].

Structural Strategies for Conformational Restriction

The architectural restriction of the GABA backbone is achieved through several synthetic paradigms, each yielding distinct pharmacological profiles.

Carbocyclic and Bicyclic Scaffolds

Incorporating the GABA backbone into carbocycles (cyclopropanes, cyclobutanes, cyclopentanes, and cyclohexanes) restricts the dihedral angles between the amine and carboxylic acid moieties [1]. For instance, stereochemical diversity-oriented synthesis of cyclopropane-based analogs has revealed that the trans-syn-form is critical for selective binding to the betaine/GABA transporter 1 (BGT-1) [2]. More complex bicyclic scaffolds, such as the octahydro-1H-cyclopenta[b]pyridine system, provide a truly three-dimensional restriction, offering novel vectors for receptor interaction [3].

Heterocyclic Mimetics

Heterocycles not only restrict conformation but also alter the physicochemical properties (e.g., pKa and logP) of the molecule.

  • Azetidines: Four-membered nitrogen-containing rings serve as highly constrained

    
    -alanine or GABA analogs, showing distinct selectivity for GAT-1 versus GAT-3 depending on lipophilic substitutions [4].
    
  • Isoxazoles: The classic example is Muscimol (5-aminomethyl-3-hydroxyisoxazole), a potent GABA

    
     agonist isolated from Amanita muscaria. Further restriction of muscimol yielded THIP (Gaboxadol) , a bicyclic structure that acts as a "super-agonist" specifically at extrasynaptic 
    
    
    
    -subunit-containing GABA
    
    
    receptors [5].

G cluster_constraints Conformational Constraint Strategies GABA Endogenous GABA (Highly Flexible) Carbocycles Carbocycles (Cyclopropanes/Bicyclics) GABA->Carbocycles Heterocycles Heterocycles (Isoxazoles/Azetidines) GABA->Heterocycles Unsaturated Unsaturated Bonds (Alkenes/Alkynes) GABA->Unsaturated Rigid Conformationally Rigid Analogs (Locked Bioactive Conformation) Carbocycles->Rigid Heterocycles->Rigid Unsaturated->Rigid GABA_A GABA-A Receptors (e.g., THIP/Gaboxadol) Rigid->GABA_A Folded/Specific GABA_B GABA-B Receptors (e.g., Baclofen) Rigid->GABA_B Extended GAT GABA Transporters (e.g., Tiagabine) Rigid->GAT Amphiphilic

Figure 1: Rational Drug Design Workflow for Conformationally Constrained GABA Analogs.

Target-Specific Mimetics: From Substrates to Pure Inhibitors

Targeting Extrasynaptic GABA Receptors: THIP (Gaboxadol)

While muscimol is a pan-agonist at GABA


 receptors, its conformationally constrained derivative, THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) , exhibits remarkable functional selectivity. THIP acts as a partial agonist at synaptic 

receptors but functions as a high-efficacy full agonist at extrasynaptic

receptors. Because these extrasynaptic receptors mediate tonic inhibition (a persistent hyperpolarizing current), THIP was heavily investigated as a novel non-benzodiazepine hypnotic [5].
Engineering GAT Inhibitors: The Tiagabine Paradigm

Nipecotic acid and guvacine are classic conformationally restricted GABA mimetics that potently bind to GAT-1. However, because they are small enough to be translocated, they act as substrates rather than pure inhibitors, and they fail to cross the blood-brain barrier [6].

The Causality of the Lipophilic Anchor: To convert these substrates into pure inhibitors, medicinal chemists attached bulky, diaromatic lipophilic anchors to the nitrogen of the restricted ring (yielding Tiagabine ). The constrained nipecotic acid headgroup binds to the orthosteric GABA site, while the bulky anchor wedges into the extracellular vestibule of the transporter. This steric hindrance physically prevents the transporter from undergoing the conformational shift from the "outward-open" to the "inward-facing" state, trapping GAT-1 and completely blocking reuptake [6].

Pathway Ligand Constrained GABA Mimetic Synaptic Synaptic Cleft Ligand->Synaptic Extrasynaptic Extrasynaptic Space Ligand->Extrasynaptic GABAA_Syn Synaptic GABA-A (α1β2γ2) Synaptic->GABAA_Syn Muscimol GAT1 GAT-1 Transporter (Presynaptic/Glial) Synaptic->GAT1 Tiagabine GABAA_Extra Extrasynaptic GABA-A (α4β3δ) Extrasynaptic->GABAA_Extra Gaboxadol Phasic Phasic Inhibition (Transient Cl- Influx) GABAA_Syn->Phasic Tonic Tonic Inhibition (Persistent Cl- Influx) GABAA_Extra->Tonic Reuptake Reuptake Blockade (Elevated Extracellular GABA) GAT1->Reuptake

Figure 2: Target Pathways and Physiological Outcomes of Constrained GABA Mimetics.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes the pharmacological profiles of key conformationally restricted GABA analogs, demonstrating how structural constraint dictates target selectivity.

CompoundConstraint MechanismPrimary TargetPharmacological ProfileClinical / Research Status
Muscimol Isoxazole ringGABA

(Pan)
Full AgonistResearch tool (hallucinogenic)
Gaboxadol (THIP) Bicyclic IsoxazoleGABA

(

-subunit)
Super-agonist (Tonic inhibition)Investigational (Insomnia/Angelman)
Baclofen p-chlorophenyl backboneGABA

Full AgonistApproved (Spasticity)
Nipecotic Acid Piperidine ringGAT-1, GAT-3Substrate / Competitive InhibitorResearch tool (Poor BBB penetration)
Tiagabine Piperidine + Bulky AnchorGAT-1Pure Inhibitor (Non-translocated)Approved (Anticonvulsant)
Compound 11a Cyclopropane (trans-syn)BGT-1Selective InhibitorPreclinical Lead [2]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of constrained GABA analogs. These workflows are designed as self-validating systems, incorporating necessary orthogonal controls.

Protocol 1: Stereochemical Diversity-Oriented Synthesis of Cyclopropane-Restricted Analogs

Objective: Synthesize a trans-syn cyclopropane GABA analog to target BGT-1.

  • Precursor Selection & Cyclopropanation:

    • Begin with a chiral precursor (e.g.,

      
      -epichlorohydrin) to establish absolute stereochemistry early in the synthesis.
      
    • Perform a diastereoselective cyclopropanation using a modified Simmons-Smith reaction or diazo-transfer methodology.

    • Causality: The rigid three-membered ring prevents the rotation of the

      
       bond, locking the distance between the future amine and carboxylate groups.
      
  • Functional Group Interconversion:

    • Convert the protected hydroxyl groups to the respective amine (via azide substitution and Staudinger reduction) and carboxylic acid (via Jones oxidation).

  • Stereochemical Validation (Self-Validation Step):

    • Action: Perform 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

    • Validation: Observe cross-peaks between the cyclopropane ring protons and the carboxylate-adjacent protons. The presence of these specific NOE enhancements confirms the syn-arrangement, ensuring the molecule is locked in the bioactive trans-syn conformation required for BGT-1 selectivity [2].

Protocol 2: Patch-Clamp Electrophysiology for Subtype Selectivity Profiling

Objective: Validate the functional selectivity of a novel constrained analog (e.g., THIP) for extrasynaptic over synaptic GABA


 receptors.
  • Cell Preparation & Transfection:

    • Culture HEK293T cells. Transiently transfect one batch with human

      
       subunits (synaptic model) and another with 
      
      
      
      subunits (extrasynaptic model) using Lipofectamine.
    • Causality: Recombinant expression ensures that the recorded currents are exclusively mediated by the defined subunit stoichiometry, eliminating background noise from endogenous receptors.

  • Whole-Cell Voltage Clamp Setup:

    • Pull borosilicate glass pipettes (resistance 3–5 M

      
      ). Fill with intracellular solution (high 
      
      
      
      to amplify inward currents at negative holding potentials).
    • Hold the membrane potential at -70 mV.

  • Compound Application & Recording:

    • Use a rapid perfusion system (exchange time < 10 ms) to apply endogenous GABA (control) and the constrained analog at varying concentrations (1 nM to 100

      
      M).
      
  • Orthogonal Validation (Self-Validation Step):

    • Action: Co-apply the constrained analog with Bicuculline (a competitive GABA

      
       antagonist) and TPMPA  (a GABA
      
      
      
      antagonist).
    • Validation: If the current is abolished by Bicuculline but unaffected by TPMPA, the analog is confirmed as a true GABA

      
       agonist. Calculate the 
      
      
      
      and
      
      
      . For a compound like THIP, the
      
      
      at
      
      
      receptors will significantly exceed that of endogenous GABA (defining it as a super-agonist), while showing lower efficacy at
      
      
      [5].

References

  • Levandovskiy, I. A., Sharapa, D. I., Shamota, T. V., Rodionov, V. N., & Shubina, T. E. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 3(2), 223-241.[Link]

  • Watanabe, M., et al. (2018). Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1. Bioorganic & Medicinal Chemistry Letters, 28(20), 3367-3371.[Link]

  • Melnykov, K. P., Volochnyuk, D. M., Ryabukhin, S. V., Rusanov, E. B., & Grygorenko, O. O. (2019). A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold. Amino Acids, 51(2), 255-261.[Link]

  • Faust, M. R., Hoefner, G., Wanner, K. T., & Pabel, J. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466.[Link]

  • Krogsgaard-Larsen, P., Johnston, G. A., Lodge, D., & Curtis, D. R. (1977). A new class of GABA agonist. Nature, 268(5615), 53-55. [Link]

  • Schade, S., et al. (2015). A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on

    
    -Aminobutyric Acid Transporter 1 (GAT1). Journal of Medicinal Chemistry, 58(4), 1964-1975.[Link]
    
Foundational

Comprehensive Technical Guide on 1-Ethyl-3-methylpiperidine-3-carboxylic Acid: Structural Mechanics, Synthesis, and Neuropharmacological Applications

Executive Summary In the landscape of neuropharmacology and rational drug design, piperidine-3-carboxylic acid (nipecotic acid) derivatives serve as foundational scaffolds for developing targeted therapeutics, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and rational drug design, piperidine-3-carboxylic acid (nipecotic acid) derivatives serve as foundational scaffolds for developing targeted therapeutics, particularly γ-aminobutyric acid (GABA) reuptake inhibitors[1][2]. 1-Ethyl-3-methylpiperidine-3-carboxylic acid (typically isolated as a hydrochloride salt, CAS 1185470-29-4) represents a highly specialized, sterically hindered building block[3]. By introducing an N-ethyl group and a C3-methyl group, medicinal chemists can precisely modulate the lipophilicity, blood-brain barrier (BBB) permeability, and receptor-binding kinetics of the parent nipecotic acid scaffold[2][4].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic workflows for 1-Ethyl-3-methylpiperidine-3-carboxylic acid, intended for researchers and drug development professionals.

Chemical Identity & Physicochemical Profiling

The structural modifications on 1-Ethyl-3-methylpiperidine-3-carboxylic acid address a critical flaw in unsubstituted nipecotic acid: its zwitterionic nature, which severely limits central nervous system (CNS) penetration[4]. The N-alkylation neutralizes secondary amine reactivity, while the C3-methylation introduces a chiral center and steric bulk that can dictate the conformational orientation of the carboxylate pharmacophore.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
CAS Number 1185470-29-4[3]
Molecular Formula C₉H₁₈ClNO₂
Molecular Weight 207.70 g/mol [3]
SMILES CCN1CCCC(C)(C1)C(=O)O.Cl[3]
Form Solid (typically crystalline powder)
Storage Conditions Sealed in dry, 2-8°C[3]
Primary Utility Pharmaceutical building block, GABA uptake inhibitor scaffold[2][5]

Mechanistic Insights: The Nipecotic Acid Scaffold in Neuropharmacology

Unsubstituted nipecotic acid is one of the most potent in vitro inhibitors of neuronal and glial GABA uptake via the GAT-1 transporter[6]. However, its hydrophilicity prevents it from crossing the BBB. To translate this mechanism into viable anticonvulsant or anxiolytic therapeutics (such as the clinical drug Tiagabine), the scaffold must be hybridized with lipophilic moieties[2][4].

The addition of the 1-ethyl and 3-methyl groups alters the molecule's partition coefficient (LogP). Causally, the N-ethylation prevents hydrogen bond donation from the piperidine nitrogen, reducing the desolvation energy required for the molecule to partition into the lipid bilayer of the BBB. Furthermore, the C3-methyl group restricts the rotational freedom of the carboxylic acid, potentially locking the molecule into a bioactive conformation that maximizes binding affinity within the GAT-1 active site.

G Presynaptic Presynaptic Terminal (GABA Release) Synapse Synaptic Cleft (Active GABA) Presynaptic->Synapse Release Postsynaptic GABA-A Receptor (Inhibitory Signal) Synapse->Postsynaptic Bind GAT1 GAT-1 Transporter (GABA Reuptake) Synapse->GAT1 Reuptake GAT1->Presynaptic Recycle Drug 1-Ethyl-3-methylnipecotic Acid Derivatives Drug->GAT1 Blockade (Inhibition)

Mechanism of GAT-1 transporter blockade by lipophilic nipecotic acid derivatives.

Synthetic Methodologies & Workflows

Synthesizing highly substituted piperidines requires careful control of reaction conditions to prevent side reactions such as over-alkylation (quaternization) or unwanted ring-opening[5]. The optimal approach for synthesizing 1-Ethyl-3-methylpiperidine-3-carboxylic acid from a commercially available 3-methylpiperidine-3-carboxylic acid precursor involves a three-stage sequence: Esterification, Reductive Amination, and Hydrolysis.

Causality in Experimental Design
  • Why protect the carboxylic acid? Amino acids exist as zwitterions in solution, rendering them highly insoluble in organic solvents and poorly reactive to N-alkylation. Esterification masks the carboxylate, solubilizing the intermediate in organic media.

  • Why use reductive amination over direct alkylation? Direct alkylation with ethyl halides (e.g., ethyl bromide) often leads to over-alkylation, yielding a quaternary ammonium salt. Reductive amination using acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) ensures strict mono-alkylation of the secondary amine.

Synth SM 3-Methylpiperidine-3- carboxylic acid Ester Esterification (EtOH, SOCl2) SM->Ester Int1 Ethyl 3-methylpiperidine- 3-carboxylate Ester->Int1 Alk N-Ethylation (Acetaldehyde, NaBH(OAc)3) Int1->Alk Int2 Ethyl 1-ethyl-3-methyl- piperidine-3-carboxylate Alk->Int2 Hyd Hydrolysis & Salt Formation (1. LiOH, 2. HCl) Int2->Hyd Prod 1-Ethyl-3-methylpiperidine- 3-carboxylic acid HCl Hyd->Prod

Step-by-step synthetic workflow for 1-Ethyl-3-methylpiperidine-3-carboxylic acid HCl.

Step-by-Step Experimental Protocol

Step 1: Esterification (Protection)

  • Suspend 3-methylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (0.5 M) under an inert argon atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise over 30 minutes to manage the exothermic release of HCl and SO₂ gases.

  • Reflux the mixture at 80°C for 12 hours.

  • Concentrate in vacuo, neutralize with saturated NaHCO₃, and extract with dichloromethane (DCM). Dry over anhydrous Na₂SO₄ to yield ethyl 3-methylpiperidine-3-carboxylate.

Step 2: N-Ethylation via Reductive Amination

  • Dissolve the intermediate ester (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add acetaldehyde (1.2 eq) and stir at room temperature for 30 minutes to allow iminium ion formation.

  • Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Note: The use of the triacetoxy derivative is critical as it is a milder reducing agent than NaBH₄, preventing the reduction of the ester group.

  • Stir for 16 hours at room temperature. Quench with saturated aqueous NaHCO₃ and extract with ethyl acetate. Purify via silica gel chromatography to yield ethyl 1-ethyl-3-methylpiperidine-3-carboxylate.

Step 3: Saponification and Hydrochloride Salt Formation

  • Dissolve the N-ethylated ester in a 3:1 mixture of THF/H₂O.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at 50°C for 8 hours until complete conversion is observed via TLC/LC-MS.

  • Evaporate the THF, cool the aqueous layer to 0°C, and carefully acidify to pH 2 using 2M HCl.

  • Lyophilize the aqueous solution or extract with a highly polar organic solvent mixture (e.g., CHCl₃/Isopropanol) to isolate the free acid.

  • To form the stable hydrochloride salt, dissolve the free acid in minimal ethereal HCl (2M in diethyl ether), precipitate the solid, filter, and dry in vacuo to yield pure 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride .

Applications in Drug Discovery

Beyond its role as a GABA uptake inhibitor scaffold[1][2], the 1-ethyl-3-methylpiperidine-3-carboxylic acid core is highly sought after in several advanced therapeutic areas:

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: Piperidine carboxamide derivatives have shown significant anti-tumor activity in Karpas-299 cell models. The carboxylic acid moiety acts as an essential conjugation point for forming complex carboxamides that fit into the ALK kinase domain[7].

  • Dual Anti-inflammatory and Anti-hyperglycemic Agents: Pyridine and piperidine-3-carboxylic acid derivatives have been utilized as pharmacophores to inhibit α-amylase and reduce RBC hemolysis, demonstrating potent dual-action metabolic and inflammatory regulation[8].

  • Schiff Base Anticonvulsants: The carboxylic acid can be converted into various ester or amide linkers to form Schiff bases, which have demonstrated excellent BBB permeability (validated by PAMPA-BBB assays) and superior in vivo efficacy in scPTZ-induced seizure models[9].

References

  • Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry (via PubMed/NIH). Retrieved from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules (MDPI). Retrieved from:[Link]

Sources

Exploratory

Biological activity of N-ethyl substituted nipecotic acid derivatives

Biological Activity of N-Ethyl Substituted Nipecotic Acid Derivatives: A Technical Guide Executive Summary This technical guide analyzes the pharmacological profile, synthesis, and structure-activity relationships (SAR)...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity of N-Ethyl Substituted Nipecotic Acid Derivatives: A Technical Guide

Executive Summary

This technical guide analyzes the pharmacological profile, synthesis, and structure-activity relationships (SAR) of N-ethyl substituted nipecotic acid derivatives. While nipecotic acid is a potent inhibitor of GABA uptake, its hydrophilic nature prevents it from crossing the blood-brain barrier (BBB).[1][2] The N-substitution strategy—specifically using an ethyl spacer to attach lipophilic domains—transforms this polar molecule into a systemically active anticonvulsant. This guide details the transition from simple N-ethyl derivatives (low potency) to complex N-[2-(diarylmethoxy)ethyl] analogs (high potency), culminating in the design principles that led to drugs like Tiagabine.

Pharmacological Mechanism & Rationale

The GABA Transporter (GAT-1) Target

Nipecotic acid targets the GABA transporter 1 (GAT-1), a transmembrane protein responsible for the reuptake of GABA from the synaptic cleft.[3][4][5][6][7] By inhibiting GAT-1, these derivatives increase synaptic GABA concentrations, enhancing inhibitory neurotransmission.[6]

  • Substrate Mimicry: The nipecotic acid moiety mimics the GABA structure (zwitterionic head), binding to the substrate site of GAT-1.

  • The BBB Challenge: Unmodified nipecotic acid is too polar (zwitterionic) to cross the BBB.[2]

  • The N-Substitution Solution: Derivatization at the secondary amine (N-position) removes the zwitterionic character and allows for the attachment of lipophilic "anchor" groups.

The "N-Ethyl" Spacer Hypothesis

The "N-ethyl" group in this context primarily serves as a linker (spacer) rather than a terminal functional group.

  • Simple N-Ethyl: Direct N-ethylation of nipecotic acid (N-ethylnipecotic acid) actually reduces affinity for GAT-1 compared to the parent compound. The steric bulk interferes with binding without providing a secondary interaction.

  • N-Ethyl Linker: When the ethyl group connects the nipecotic nitrogen to a large lipophilic domain (e.g., a diphenylmethoxy group), potency is restored and often enhanced. The lipophilic tail binds to an allosteric or accessory pocket on the transporter, while the ethyl spacer allows the nipecotic acid head to reach the substrate site.

Structure-Activity Relationship (SAR)

The biological activity of these derivatives hinges on three structural components:

  • The Polar Head: (R)-Nipecotic acid is the active enantiomer.

  • The Spacer: An ethyl chain (2 carbons) is a common spacer. (Note: Tiagabine uses a 4-carbon alkenyl spacer, but ethyl spacers are critical in earlier SAR studies).

  • The Lipophilic Tail: Bulky aromatic groups (phenyl, thienyl) are essential for BBB penetration and high-affinity binding.

Comparative Potency Data (In Vitro GABA Uptake Inhibition)
Compound ClassStructure DescriptionIC50 (GAT-1)BBB PermeabilityClinical Status
Nipecotic Acid Parent molecule~10-15 µMNegligibleResearch Tool
N-Ethyl Nipecotic Acid Simple alkyl substitution>50 µMLowInactive/Low Potency
N-[2-(Diphenylmethoxy)ethyl] Ethyl spacer + 2 Phenyl rings~1-5 µMHighLead Compound
Tiagabine Butenyl spacer + 2 Thienyl rings~0.07 µMHighFDA Approved

Data synthesized from classic SAR studies (e.g., Andersen et al., J. Med. Chem).[4][6][7][8][9][10][11][12][13][14]

Synthesis Protocols

The synthesis of N-ethyl substituted derivatives typically follows a convergent pathway: alkylation of a protected nipecotic acid ester followed by hydrolysis.

Protocol 1: Synthesis of N-[2-(substituted)ethyl]nipecotic acid

Reagents:

  • Ethyl nipecotate (Starting material)[15]

  • 1-Bromo-2-(substituted)ethane (The lipophilic alkylating agent)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (Solvent)

  • Sodium Hydroxide (NaOH) for hydrolysis

Step-by-Step Workflow:

  • N-Alkylation:

    • Dissolve ethyl nipecotate (1.0 eq) in acetonitrile.

    • Add

      
       (2.0 eq) and the specific alkyl bromide (e.g., 2-bromo-1,1-diphenylethane) (1.1 eq).
      
    • Reflux at 80°C for 12-24 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

    • Filter salts and evaporate solvent to yield the N-substituted ethyl ester .

  • Hydrolysis (Critical for Activity):

    • Dissolve the intermediate ester in Ethanol/Water (1:1).

    • Add NaOH (2.0 eq) and stir at room temperature for 4 hours. Note: The free acid is required for GAT-1 recognition; the ester is inactive in vitro.

    • Acidify with dilute HCl to pH 6.0 (isoelectric point).

    • Extract with DCM or precipitate the zwitterionic product.

  • Purification:

    • Recrystallize from Acetone/Water or use Ion-Exchange Chromatography if the product is highly polar.

Visualization: Synthesis Pathway

SynthesisPath Start Ethyl Nipecotate Step1 N-Alkylation (K2CO3, MeCN, Reflux) Start->Step1 Reagent Lipophilic Alkyl Halide (Br-CH2-CH2-R) Reagent->Step1 Inter Intermediate: N-Substituted Ethyl Ester Step1->Inter Step2 Hydrolysis (NaOH, EtOH/H2O) Inter->Step2 Final Active Drug: N-Substituted Nipecotic Acid Step2->Final

Caption: Convergent synthesis of N-substituted nipecotic acid derivatives via N-alkylation and ester hydrolysis.

Biological Evaluation Methodologies

In Vitro: [3H]-GABA Uptake Assay

This assay determines the IC50 of the derivative at the GAT-1 transporter.

  • System: Rat cortical synaptosomes or HEK293 cells stably expressing mGAT-1.

  • Protocol:

    • Prepare synaptosomes in Krebs-Ringer phosphate buffer.

    • Pre-incubate with the test compound (0.1 nM – 100 µM) for 10 minutes at 37°C.

    • Initiate uptake by adding [3H]-GABA (final concentration 10-50 nM).

    • Incubate for 3-5 minutes (linear phase of uptake).

    • Terminate reaction by rapid filtration over GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

    • Validity Check: Non-specific uptake is determined by incubating in the presence of 1 mM unlabeled nipecotic acid or cooling to 4°C.

In Vivo: Anticonvulsant Screening

To verify the N-ethyl spacer facilitates BBB crossing, in vivo models are mandatory.

  • Maximal Electroshock Seizure (MES) Test: Measures protection against generalized tonic-clonic seizures.

    • Procedure: Administer compound (i.p. or p.o.). Apply 60 Hz current (50 mA) via corneal electrodes.

    • Endpoint: Abolition of hindlimb tonic extension.

  • Pentylenetetrazol (PTZ) Test: Measures protection against myoclonic seizures (absence epilepsy model).

Mechanistic Visualization

The following diagram illustrates how the N-ethyl linked derivative bridges the gap between the substrate site and the lipophilic pocket of the transporter.

Mechanism GAT1 GABA Transporter (GAT-1) SubstrateSite Substrate Binding Site (Polar) GAT1->SubstrateSite AlloSite Allosteric Lipophilic Pocket GAT1->AlloSite DrugHead Nipecotic Acid Head (GABA Mimic) DrugHead->SubstrateSite Competes with GABA Binding High Affinity Binding Complex DrugHead->Binding Spacer N-Ethyl Spacer (The Bridge) Spacer->DrugHead Tail Lipophilic Tail (Diphenyl/Thienyl) Spacer->Tail Tail->AlloSite Anchors Drug Tail->Binding Inhibition Blockade of GABA Reuptake Binding->Inhibition Effect Increased Synaptic GABA (Anticonvulsant) Inhibition->Effect

Caption: Bimodal binding mechanism of N-substituted nipecotic acid derivatives at the GAT-1 transporter.

References

  • Andersen, K. E., et al. "Synthesis of novel GABA uptake inhibitors. 1. Derivatives of nipecotic acid and guvacine."[5][16] Journal of Medicinal Chemistry, 1993.

  • Krogsgaard-Larsen, P., & Johnston, G. A. "Inhibition of GABA uptake in rat brain slices by nipecotic acid, various isoxazoles and related compounds." Journal of Neurochemistry, 1975.

  • Borden, L. A. "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International, 1996.

  • Tóth, K., et al. "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a trans-alkene spacer as potent GABA uptake inhibitors."[10] Bioorganic & Medicinal Chemistry, 2018.[9][10]

  • Rudy, H. K. A., et al. "Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors."[13] Medicinal Chemistry Research, 2021.[13]

Sources

Foundational

Engineering Next-Generation KRAS Inhibitors: The Structural and Synthetic Role of Piperidine-3-Carboxylic Acid

Executive Summary For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for intracellular GTP and the absence of deep, targetable hydrophobic pockets. The discovery of the Switch-II poc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for intracellular GTP and the absence of deep, targetable hydrophobic pockets. The discovery of the Switch-II pocket (S-IIP) revolutionized targeted oncology, culminating in the clinical approval of G12C-specific covalent inhibitors. However, targeting non-cysteine mutants such as KRAS G12D requires highly optimized non-covalent strategies. This technical guide explores the critical role of piperidine-3-carboxylic acid (nipecotic acid) and its derivatives as versatile, chiral building blocks in the synthesis of next-generation KRAS inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Structural Rationale: The "Why" Behind Piperidine-3-Carboxylic Acid

The transition from G12C to G12D/V inhibitors necessitates chemical scaffolds capable of forming robust electrostatic and hydrogen-bonding interactions with the mutated Asp12 residue and the broader Switch-II groove (1)[1].

  • Stereochemical Vectoring : The C3 stereocenter of (R)- or (S)-piperidine-3-carboxylic acid provides a highly precise spatial vector. Unlike flat or symmetrical piperazine rings, the 3-substituted piperidine directs functional groups (such as bridged amines or electrophilic warheads) directly into the S-IIP. This specific trajectory optimizes Van der Waals contacts with S-IIP residues like His95 and Glu62, significantly enhancing binding affinity (2)[2].

  • Bifunctional Handle : The secondary amine of the piperidine ring allows for facile nucleophilic aromatic substitution (SNAr) or cross-coupling with the primary heterocyclic core (e.g., pyrido[4,3-d]pyrimidine). Simultaneously, the carboxylic acid serves as a versatile handle for amide coupling, enabling the attachment of E3 ligase ligands for KRAS PROTACs or specific target warheads[2].

KRAS_Pathway RTK Receptor Tyrosine Kinase SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GTP KRAS-GTP (Active Mutant) SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP Mutation (e.g., G12D) RAF RAF / MEK / ERK Cascade KRAS_GTP->RAF Effector Binding Inhibitor Piperidine-3-Carboxylic Acid Scaffold Inhibitor->KRAS_GTP Switch-II Pocket Blockade

Fig 1: KRAS-MAPK signaling cascade and targeted Switch-II pocket inhibition.

Synthetic Methodologies: A Self-Validating Workflow

As a Senior Application Scientist, I emphasize that successful drug development relies on robust, scalable, and stereochemically retentive synthetic routes. The incorporation of (R)-1-Boc-piperidine-3-carboxylic acid into a KRAS inhibitor scaffold requires precise conditions to prevent epimerization and maximize yield ()[].

Protocol: Stereoretentive Amide Coupling and Deprotection

Step 1: Activation and Amide Coupling Objective: Couple the heterocyclic core amine with (R)-1-Boc-piperidine-3-carboxylic acid.

  • Dissolve 1.0 eq of (R)-1-Boc-piperidine-3-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert argon atmosphere.

  • Add 1.2 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and stir for 10 minutes at 0 °C.

  • Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.0 eq of the target heterocyclic amine.

  • Warm the reaction to room temperature and stir for 4 hours. Monitor completion via LC-MS.

Causality & Expert Insight: Why HATU and DIPEA? Traditional coupling agents like EDC/HOBt often fail or require extended reaction times for hindered secondary amines, increasing the risk of epimerization at the labile C3 chiral center. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion rapidly. DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring a clean reaction profile (4)[5].

Step 2: Boc Deprotection Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to expose the piperidine nitrogen for subsequent functionalization.

  • Isolate the intermediate via aqueous workup and dissolve in anhydrous dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0 °C and add Trifluoroacetic acid (TFA) dropwise to achieve a 4:1 DCM:TFA ratio.

  • Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure and neutralize with saturated aqueous NaHCO₃ to yield the free amine.

Causality & Expert Insight: The 4:1 DCM:TFA ratio is critical. A higher TFA concentration can lead to the degradation of sensitive pyrido-pyrimidine cores, while lower concentrations result in incomplete deprotection. The low temperature during addition mitigates exothermic side reactions that could cleave the newly formed amide bond.

Synthetic_Workflow Core Heterocyclic Core (e.g., Pyrido-pyrimidine) Coupling Amide Coupling (HATU, DIPEA) Core->Coupling BuildingBlock (R)-1-Boc-Piperidine- 3-Carboxylic Acid BuildingBlock->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Boc Deprotection (TFA, DCM) Intermediate->Deprotection Final Final KRAS Inhibitor (or PROTAC Linker) Deprotection->Final

Fig 2: Step-by-step synthetic workflow for integrating piperidine-3-carboxylic acid into KRAS inhibitors.

Quantitative Data: Impact of the Piperidine-3-Carboxylic Acid Scaffold

The integration of piperidine-3-carboxylic acid derivatives significantly enhances binding affinity compared to traditional piperazine linkers. The table below summarizes comparative biochemical data for representative KRAS G12D inhibitors, demonstrating the superiority of the C3-vectoring strategy[1],[2].

Scaffold Linker TypeKRAS G12D IC₅₀ (nM)Wild-Type SelectivityCell Proliferation IC₅₀ (µM)
Unsubstituted Piperazine> 1000< 2-fold> 10.0
Methyl-Piperazine78.515-fold5.2
(R)-Piperidine-3-Carboxylic Acid Deriv. 3.5 > 286-fold 0.94
Bridged Amine (Nipecotic Acid analog)0.4> 500-fold0.01

Table 1: Comparative binding and cellular efficacy of KRAS G12D inhibitors based on linker architecture. Data synthesized from recent structure-based drug design campaigns.

Future Perspectives: PROTACs and Combination Therapies

The carboxylic acid moiety of piperidine-3-carboxylic acid is not just a structural endpoint; it is a synthetic launchpad. Recent advances have utilized this functional group to conjugate E3 ligase linkers (e.g., CRBN or VHL ligands), successfully generating potent KRAS-G12D PROTACs that degrade rather than merely inhibit the target[2]. Furthermore, combining these novel inhibitors with SOS1 inhibitors has shown synergistic tumor regression in preclinical models, highlighting the vast potential of this chemical space in overcoming acquired resistance mechanisms (6)[7].

References

  • Source: PubMed Central (PMC)
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: MDPI Molecules URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • CAS 1002359-83-2 ((R)-1-Boc-piperidine-3-carboxylic acid hydrazide)

Sources

Exploratory

Introduction to 3-Methylpiperidine Amino Acids and Zwitterionic Chemistry

An In-Depth Technical Guide to the Zwitterionic Properties of 3-Methylpiperidine Amino Acids Abstract: This technical guide provides a comprehensive exploration of the zwitterionic properties of 3-methylpiperidine amino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Zwitterionic Properties of 3-Methylpiperidine Amino Acids

Abstract: This technical guide provides a comprehensive exploration of the zwitterionic properties of 3-methylpiperidine amino acids, a class of compounds of significant interest in medicinal chemistry and drug development. We delve into the fundamental principles of their acid-base chemistry, the determination of their isoelectric points, and the pH-dependent equilibrium that governs their molecular state. This document offers researchers, scientists, and drug development professionals a detailed overview of the synthesis, conformational analysis, and experimental characterization of these structures. Furthermore, we present detailed, field-proven protocols for potentiometric titration and spectroscopic analysis, explaining the causality behind experimental choices. The guide culminates in a discussion of how the unique zwitterionic nature of these molecules can be leveraged to optimize drug properties such as solubility, membrane permeability, and biocompatibility, thereby enhancing their therapeutic potential.

The 3-Methylpiperidine Amino Acid Scaffold

The 3-methylpiperidine moiety is a versatile heterocyclic scaffold widely used in the synthesis of pharmaceuticals and other bioactive compounds.[1] When this ring system is functionalized with an amino acid—comprising both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH)—it gives rise to a 3-methylpiperidine amino acid. The presence of the methyl group on the piperidine ring introduces a specific stereochemical and conformational influence, while the amino acid functionality imparts the capacity for zwitterionic behavior.[2][3]

The Zwitterion Concept

A zwitterion is a molecule that contains both positive and negative formal charges, resulting in an overall net charge of zero.[4][5] This phenomenon is characteristic of amino acids, where the basic amino group can accept a proton to become a positively charged ammonium group (-NH₃⁺), and the acidic carboxylic acid group can donate a proton to become a negatively charged carboxylate group (-COO⁻).[6][7] This internal acid-base reaction is highly dependent on the pH of the surrounding environment.[6]

The pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero is known as the isoelectric point (pI) .[8][9] At a pH below the pI, the molecule will carry a net positive charge, while at a pH above the pI, it will have a net negative charge.[4]

Significance in Drug Development

The zwitterionic properties of molecules are critically important in drug design and delivery. Zwitterionic compounds often exhibit high water solubility due to their ionic character, yet can penetrate biological membranes where the uncharged form is favored.[10] This dual nature is advantageous for oral absorption and systemic distribution.[11]

Furthermore, zwitterionic surfaces are known for their exceptional biocompatibility and "stealth" behavior.[12] The tightly bound hydration layer around a zwitterion can resist non-specific protein adsorption and mask nanoparticles from immune surveillance, prolonging circulation time and improving drug targeting.[12][13] By understanding and controlling the zwitterionic properties of 3-methylpiperidine amino acids, drug developers can rationally engineer molecules with enhanced pharmacokinetic and pharmacodynamic profiles.[14]

Physicochemical Properties and Zwitterionic Equilibria

The behavior of 3-methylpiperidine amino acids in solution is governed by the equilibrium between its cationic, zwitterionic, and anionic forms. This equilibrium is dictated by the pKa values of the ionizable groups.

Acid-Base Properties and pKa Values

Two primary ionizable groups define the zwitterionic character of a 3-methylpiperidine amino acid: the carboxylic acid group and the amino group (both the one on the piperidine ring and the alpha-amino group if present).

  • pKa₁ (α-Carboxyl Group): The carboxylic acid is the most acidic proton. Its pKa value is typically in the range of 1.8 to 2.4.[9]

  • pKa₂ (α-Ammonium Group / Piperidine Nitrogen): The basicity of the piperidine nitrogen is significant, with a typical pKa for the conjugate acid being around 11.2.[15][16] The α-ammonium group's pKa is generally between 8.8 and 9.7.[9] The specific pKa will depend on the exact substitution and conformation of the molecule.

The Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which the molecule has no net electrical charge. For a simple amino acid with two ionizable groups, the pI can be calculated by averaging the two pKa values.[8]

pI = (pKa₁ + pKa₂) / 2

This value is crucial for experimental procedures like electrophoresis, where molecules are separated based on charge, and for formulation design, as solubility is often at a minimum at the pI.[9][11]

pH-Dependent Species Distribution

The protonation state of a 3-methylpiperidine amino acid is a direct function of pH, as illustrated below. Understanding this distribution is key to predicting the molecule's behavior in different biological compartments, such as the stomach (acidic) versus the intestine (neutral to basic).

G cluster_pH pH Scale Cationic Cationic Form (Net Charge +1) Zwitterionic Zwitterionic Form (Net Charge 0) Cationic->Zwitterionic + OH⁻ - H₂O Zwitterionic->Cationic + H₃O⁺ - H₂O Anionic Anionic Form (Net Charge -1) Zwitterionic->Anionic + OH⁻ - H₂O Anionic->Zwitterionic + H₃O⁺ - H₂O Low_pH Low pH (< pKa1) pI_pH pH ≈ pI High_pH High pH (> pKa2) G A Sample Preparation (Dissolve & Acidify to pH 2) C Titration with 0.1 M NaOH (Add aliquots, record pH) A->C B pH Meter Calibration B->C D Plot pH vs. Volume NaOH C->D E Determine Equivalence Points (dpH/dV) D->E F Calculate pKa Values (at half-equivalence points) E->F G Identify pI (at first equivalence point) E->G

Caption: Workflow for pKa and pI determination by potentiometric titration.

Spectroscopic Analysis

Spectroscopy offers a non-destructive way to probe the molecular structure and confirm the presence of zwitterionic functional groups. [17]

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is sensitive to the local electronic environment of atomic nuclei. Protonation or deprotonation of a functional group causes a significant change in the chemical shifts of nearby nuclei. By comparing spectra at different pH values, one can track the protonation state. Solid-State NMR (SSNMR) is particularly powerful for confirming the zwitterionic state in crystalline form. [18]

  • ¹H NMR: Protons on carbons adjacent to the -NH₃⁺ group will be deshielded (shifted downfield) compared to the neutral -NH₂ group.

  • ¹³C NMR: The carboxylate carbon (-COO⁻) is more shielded (shifted upfield) compared to the carboxylic acid carbon (-COOH).

  • ¹⁵N NMR: The nitrogen atom in a protonated pyridinium or ammonium group shows a distinct chemical shift compared to the neutral amine, providing direct evidence of the protonation state. [18]

Causality: IR spectroscopy measures the vibrations of molecular bonds. The vibrational frequencies of the carboxylic acid and amino groups are distinctly different from their corresponding ionic forms, providing a clear diagnostic tool. [19][20]

  • -COOH: Exhibits a C=O stretch at ~1700-1730 cm⁻¹ and a broad O-H stretch from ~2500-3300 cm⁻¹.

  • -COO⁻ (Carboxylate): Shows a strong asymmetric stretching band around 1550-1610 cm⁻¹. [19]* -NH₃⁺ (Ammonium): Displays N-H bending vibrations around 1500-1600 cm⁻¹ and N-H stretching bands from ~2800-3100 cm⁻¹.

  • -NH₂ (Amine): Shows N-H bending around 1600 cm⁻¹ and N-H stretching as two sharp peaks around 3300-3500 cm⁻¹.

The simultaneous presence of bands for -COO⁻ and -NH₃⁺ and the absence of bands for -COOH and -NH₂ in a sample at neutral pH is strong evidence of its zwitterionic character.

Functional Group IR Frequency (cm⁻¹) ¹³C NMR Chemical Shift (ppm)
Carboxylic Acid (-COOH)~1700-1730 (C=O), ~2500-3300 (O-H)~170-185
Carboxylate (-COO⁻)~1550-1610 (asymmetric stretch)~165-180
Ammonium (-NH₃⁺)~1500-1600 (N-H bend), ~2800-3100 (N-H stretch)Carbons alpha to N are downfield shifted
Amine (-NH₂)~3300-3500 (N-H stretch)Carbons alpha to N are upfield shifted
Table 1: Key Spectroscopic Signatures for Zwitterion Characterization.

Synthesis of 3-Methylpiperidine Amino Acids

A reliable synthetic route is essential for accessing these molecules for research. A facile approach starting from the natural amino acid L-glutamic acid can be employed to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which can be further elaborated.

  • Esterification: Both carboxylic acid groups of L-glutamic acid are converted to methyl esters.

  • Boc-Protection: The primary amino group is protected with a tert-butoxycarbonyl (Boc) group.

  • Reduction: The diester is reduced to a diol using a reducing agent like NaBH₄.

  • Tosylation: The primary hydroxyl groups of the diol are converted to tosylates, making them good leaving groups.

  • Cyclization: The ditosylate undergoes intramolecular cyclization with an appropriate amine (e.g., benzylamine) to form the N-substituted 3-(N-Boc-amino)piperidine ring. Subsequent deprotection steps yield the final product.

G A L-Glutamic Acid B Diesterification A->B C Boc Protection of Amine B->C D Reduction to Diol (e.g., NaBH₄) C->D E Tosylation of Diol D->E F Cyclization with Amine (e.g., Benzylamine) E->F G N-Substituted 3-(N-Boc-amino)piperidine F->G H Deprotection Steps G->H I Final 3-Methylpiperidine Amino Acid H->I

Caption: Synthetic workflow for 3-methylpiperidine amino acid derivatives.

Applications in Drug Development

Harnessing the zwitterionic nature of 3-methylpiperidine amino acids allows for the fine-tuning of critical drug-like properties.

Modulating Solubility and Lipophilicity

The solubility of these compounds is highly pH-dependent. [15]In their zwitterionic or charged forms, they exhibit enhanced aqueous solubility. However, at the isoelectric point, solubility is typically minimized. This behavior can be exploited in drug formulation and for controlling release profiles. Lipophilicity, a key factor in membrane permeability, is also modulated by pH; the neutral, non-zwitterionic form is generally more lipophilic than the charged species. [21]

Enhancing Biocompatibility

Zwitterionic materials are renowned for their ability to resist biofouling. [13]By incorporating a 3-methylpiperidine amino acid moiety into a larger drug molecule or a drug delivery vehicle, it is possible to create a "non-stick" surface that prevents protein adsorption and reduces immune system recognition. [12]This leads to improved biocompatibility and longer in-vivo circulation times.

Impact on Membrane Penetration and Drug Delivery

The ability of a molecule to exist in equilibrium between a water-soluble zwitterion and a more lipophilic uncharged species can be advantageous for crossing biological barriers like the intestinal wall or the blood-brain barrier. [10]The zwitterionic form ensures sufficient concentration in aqueous biological fluids, while the transient formation of the neutral species facilitates passive diffusion across lipid membranes. This dynamic equilibrium is a powerful tool for optimizing drug delivery to target tissues. [13][14]

Conclusion

The zwitterionic properties of 3-methylpiperidine amino acids are a defining feature that profoundly influences their chemical, physical, and biological behavior. A thorough understanding of their pH-dependent equilibria, pKa values, and conformational preferences is paramount for their successful application in drug discovery and development. The experimental and synthetic protocols outlined in this guide provide a robust framework for researchers to characterize and utilize these versatile scaffolds. By strategically leveraging their zwitterionic nature, scientists can design next-generation therapeutics with superior solubility, enhanced biocompatibility, and optimized delivery profiles, ultimately leading to safer and more effective medicines.

References

  • ZwitterCo. (2025). Zwitterions in Drug Delivery. ZwitterCo.
  • ChemicalBook. (n.d.). (R)-3-Amino-1-methyl-piperidine synthesis. ChemicalBook.
  • Al-Ahmady, Z. S., & Kostarelos, K. (2016).
  • Mazák, K., & Noszál, B. (2025). Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof.
  • He, Y., Hower, J., & Jiang, S. (n.d.). Zwitterionic Polymer Surfactants for Drug Delivery. TechConnect Briefs.
  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). The conformational preferences of cis-3-fluoro-4-methylpiperidine (3)....
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
  • Snoek, L. C., Robertson, E. G., Kroemer, R. T., & Simons, J. P. (n.d.). Stepwise Solvation of an Amino Acid: The Appearance of Zwitterionic Structures. Fritz Haber Institute.
  • Taylor & Francis Online. (n.d.). Zwitterions – Knowledge and References. Taylor & Francis.
  • Chem-Impex International. (n.d.). 3-Methylpiperidine. Chem-Impex.
  • Ofosu, A., & Carrington, J. T. (2008). Vibrational Spectra of α-Amino Acids in the Zwitterionic State in Aqueous Solution and the Solid State: DFT Calculations and the Influence of Hydrogen Bonding. The Journal of Physical Chemistry A.
  • Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry.
  • Study.com. (n.d.). Zwitterion | Definition, Structure & Properties. Study.com.
  • M. Farooq. (2022). Experimental evidence for zwitterions. Chemistry Stack Exchange.
  • Piras, M., et al. (2023). Zwitterionic or Not?
  • Scott, J. S., et al. (2016).
  • Gil, L. F., et al. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives.
  • Flores-Quiroz, D., et al. (2020). A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. MDPI.
  • Zhejiang Medicine Co Ltd, TaiGen Biotechnology Co Ltd. (2020). Preparation method of trans-3-methyl-5-benzylaminopiperidine.
  • Tortonda, F. R., & Silla, E. (1998).
  • Scott, J. S., et al. (2022).
  • Sigma-Aldrich. (n.d.). 3-Methylpiperidine 99 626-56-2. Sigma-Aldrich.
  • Eliel, E. L., et al. (n.d.). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
  • Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI.
  • S. D. Lotz, et al. (2025). Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group.
  • Ashenhurst, J. (2023).
  • LibreTexts. (2025). 12.2: Amino Acids and Isoelectric Points. Chemistry LibreTexts.
  • Save My Exams. (2024). Zwitterion - A level Chemistry Revision Notes. Save My Exams.
  • Unknown. (n.d.).
  • AK Lectures. (n.d.). Zwitterion Form of Amino Acids. AK Lectures.
  • Wikipedia. (n.d.). Piperidine. Wikipedia.

Sources

Foundational

Engineering the Backbone: A Technical Guide to Novel Heterocyclic Building Blocks in Peptide Synthesis

Executive Summary The transition from native peptide sequences to peptidomimetics is a critical juncture in drug discovery. While native peptides offer high potency and specificity, they suffer from poor bioavailability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptide sequences to peptidomimetics is a critical juncture in drug discovery. While native peptides offer high potency and specificity, they suffer from poor bioavailability and rapid proteolytic degradation.[1] The strategic incorporation of heterocyclic building blocks —specifically 1,2,3-triazoles, oxazoles, and thiazoles—into the peptide backbone offers a solution. These moieties act as amide bond bioisosteres, locking bioactive conformations and shielding the scaffold from enzymatic cleavage.

This guide details the selection logic, synthetic protocols, and integration strategies for these novel building blocks within Solid-Phase Peptide Synthesis (SPPS) workflows.

Strategic Rationale: The "Why" and "Where"

Bioisosterism and Proteolytic Shielding

The amide bond (


) is the primary recognition site for proteases. Replacing this bond with a heterocycle preserves the geometry and hydrogen-bonding potential required for receptor binding while removing the scissile bond.
  • 1,2,3-Triazoles: Mimic the trans-amide bond geometry and dipole moment (approx.[2] 5.0 D vs. 3.5 D for amides). They are completely stable to hydrolysis.

  • Oxazoles/Thiazoles: Found in natural products (e.g., Microcin B17), these rings introduce local planarity and rigidity, often used to constrain

    
     and 
    
    
    
    dihedral angles.
Decision Matrix: Selecting the Right Heterocycle

Use the following logic flow to select the appropriate building block for your specific lead optimization challenge.

HeterocycleSelection Start Optimization Goal Stab Proteolytic Stability Start->Stab Conf Conformational Lock Start->Conf HBond H-Bond Donor/Acceptor Start->HBond Triazole 1,4-Disubstituted 1,2,3-Triazole (Trans-amide mimic) Stab->Triazole Backbone Replacement Oxazole Oxazole/Thiazole (Rigid Planarity) Conf->Oxazole Phi/Psi Restriction HBond->Triazole H-Bond Acceptor Tetrazole 1,5-Tetrazole (Cis-amide mimic) HBond->Tetrazole Cis-Geometry Required

Figure 1: Decision matrix for selecting heterocyclic building blocks based on physicochemical requirements.

Technical Workflows: Integration into SPPS

The integration of heterocyclic blocks generally follows two paths: Pre-formed Incorporation (coupling a heterocycle-containing amino acid) or On-Resin Assembly (constructing the heterocycle during SPPS).

Protocol A: Coupling Pre-Formed Oxazole Building Blocks

Best for: Introducing rigidity without altering standard SPPS machinery.

Prerequisites:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (loading 0.3–0.6 mmol/g).

  • Building Block: Fmoc-protected oxazole amino acid (e.g., Fmoc-Oxa-OH).

  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (

    
    ).
    
  • Activation:

    • Dissolve Fmoc-Oxa-OH (3.0 eq) and HATU (2.9 eq) in anhydrous DMF.

    • Add HOAt (3.0 eq) to suppress racemization (critical for heterocyclic blocks).

    • Add DIPEA (6.0 eq) immediately prior to addition to resin.

  • Coupling:

    • Add activated solution to the resin.

    • Reaction Time: 2–4 hours at RT. (Note: Heterocycles often exhibit lower reactivity due to electron-withdrawing effects of the ring).

    • Monitoring: Perform a micro-cleavage and analyze via LC-MS. The Kaiser test may be inconclusive due to steric shielding.

  • Capping: Cap unreacted amines with acetic anhydride/pyridine/DMF (1:1:8) for 10 min.

  • Deprotection: Standard 20% Piperidine in DMF (

    
     min).
    
Protocol B: On-Resin 1,2,3-Triazole Formation (CuAAC)

Best for: Backbone "stapling" or creating amide bioisosteres via Click Chemistry.

Mechanism: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4]

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the peptide up to the modification site.

    • Install an Alkyne handle (e.g., Propargylglycine) at position

      
      .
      
    • Install an Azide handle (e.g., Azidohomoalanine) at position

      
       (for stapling) or as the next residue (for backbone replacement).
      
  • Catalyst Preparation (The "Click" Cocktail):

    • Dissolve

      
       (0.5 eq) and Ascorbic Acid (1.0 eq) in DMF/Piperidine (8:2).
      
    • Note: The presence of base (piperidine) helps stabilize the Cu(I) species and accelerate the reaction.

  • Cyclization:

    • Add the cocktail to the resin-bound peptide.

    • Agitate under

      
       atmosphere for 6–12 hours.
      
    • Color Change: The solution may turn yellow/green; a dark brown/black precipitate indicates oxidation to Cu(II) (bad). Add more ascorbate if this occurs.

  • Copper Wash (Critical):

    • Wash resin with 0.5% sodium diethyldithiocarbamate (in DMF)

      
       to remove copper trapped in the resin matrix.
      
    • Wash with DMF

      
      .[5]
      

Visualization of SPPS Integration

The following diagram illustrates the workflow divergence between standard coupling and on-resin heterocycle formation.

SPPSWorkflow Resin Fmoc-Resin Deprot Fmoc Removal (20% Piperidine) Resin->Deprot Decision Block Type? Deprot->Decision Final Final Cleavage (TFA/TIPS/H2O) Deprot->Final Sequence Complete Standard Standard AA Coupling Decision->Standard Native AA PreFormed Pre-formed Heterocycle Coupling (HATU/HOAt) Decision->PreFormed Oxazole/Thiazole OnResin On-Resin Assembly Decision->OnResin Triazole Standard->Deprot Next Cycle PreFormed->Deprot Next Cycle Click CuAAC (CuI/Ascorbate) OnResin->Click Wash Cu Scavenging (Dithiocarbamate) Click->Wash Wash->Deprot Next Cycle

Figure 2: Workflow integration for Pre-formed vs. On-Resin Heterocycle Synthesis.

Performance Data: Stability and Potency[6][7]

The following data summarizes the impact of replacing a standard amide bond with a 1,4-disubstituted 1,2,3-triazole in a model bioactive peptide (e.g., a Neurotensin analogue).

ParameterNative Peptide (Amide)Triazole-Modified AnalogueImpact
Serum Half-Life (

)
1.4 hours12.8 hours9x Stability Increase
Protease Resistance 100% degradation (4h)<10% degradation (4h)Elimination of scissile bond
Receptor Affinity (

)
2.5 nM3.1 nMBioactivity Retained
Lipophilicity (

)
-1.2-0.8Improved Membrane Permeability

Data aggregated from representative studies on triazole bioisosteres [1, 2].

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. [Link]

  • Valverde, I. E., et al. (2013). 1,2,3-Triazoles as amide bond mimics: triazole scan yields protease-resistant peptidomimetics. Angewandte Chemie International Edition. [Link]

  • Li, Y. M., et al. (1996). From Peptide Precursors to Oxazole and Thiazole-Containing Peptide Antibiotics: Microcin B17 Synthase.[6] Science. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Brik, A., et al. (2008). A copper(I)-catalyzed 1,2,3-triazole azide-alkyne click compound is a potent inhibitor of a multidrug-resistant HIV-1 protease variant.[2] Journal of Medicinal Chemistry. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-Ethyl-3-methylpiperidine-3-carboxylic acid

Application Note: Synthesis Protocols for 1-Ethyl-3-methylpiperidine-3-carboxylic acid Executive Summary & Strategic Analysis Target Molecule: 1-Ethyl-3-methylpiperidine-3-carboxylic acid Core Scaffold: 3,3-Disubstituted...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis Protocols for 1-Ethyl-3-methylpiperidine-3-carboxylic acid

Executive Summary & Strategic Analysis

Target Molecule: 1-Ethyl-3-methylpiperidine-3-carboxylic acid Core Scaffold: 3,3-Disubstituted Piperidine Primary Application: Pharmaceutical intermediate for muscarinic agonists, opioid analogs (pethidine derivatives), and peptidomimetic building blocks.

Synthesizing 3,3-disubstituted piperidines presents a specific regiochemical challenge: introducing a quaternary carbon at the 3-position. While direct alkylation of N-alkyl piperidine esters is theoretically possible, it is fraught with competing N-quaternization reactions.

The "Protective-Group-First" Strategy: To ensure high fidelity and scalability, this protocol utilizes an N-Boc protection strategy. This approach neutralizes the nitrogen lone pair, preventing N-alkylation during the critical enolate formation step. The synthesis proceeds via the α-methylation of N-Boc-ethyl nipecotate, followed by deprotection and reductive N-ethylation. This route is superior to direct alkylation of 1-ethylnipecotate due to the elimination of quaternary ammonium salt byproducts.

Retrosynthetic Analysis

The logical disconnection reveals Ethyl Nipecotate as the optimal starting material. The C3-Methyl bond is formed via enolate chemistry, while the N-Ethyl bond is installed late-stage to prevent interference.

Retrosynthesis Target 1-Ethyl-3-methylpiperidine-3-carboxylic acid Intermediate1 Ethyl 1-ethyl-3-methylpiperidine-3-carboxylate Target->Intermediate1 Hydrolysis Intermediate2 Ethyl 3-methylpiperidine-3-carboxylate Intermediate1->Intermediate2 N-Ethylation Intermediate3 N-Boc-Ethyl Nipecotate (Protected Precursor) Intermediate2->Intermediate3 Deprotection Start Ethyl Nipecotate (Commercial Starting Material) Intermediate3->Start Boc Protection + α-Methylation

Figure 1: Retrosynthetic disconnection showing the N-Boc pathway to avoid N-quaternization.

Detailed Experimental Protocol

Phase 1: Scaffold Preparation & α-Methylation

Objective: Install the methyl group at the C3 position using a lithium enolate.

Reagents:

  • Ethyl nipecotate (CAS: 5006-62-2)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Lithium Diisopropylamide (LDA) [2.0 M in THF]

  • Methyl Iodide (MeI)

  • Solvents: Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF)

Step 1.1: N-Boc Protection

  • Dissolve Ethyl nipecotate (15.7 g, 100 mmol) in DCM (150 mL) at 0°C.

  • Add Triethylamine (15.3 mL, 110 mmol) followed by dropwise addition of Boc₂O (24.0 g, 110 mmol) in DCM (50 mL).

  • Stir at room temperature (RT) for 12 hours.

  • Workup: Wash with 1N HCl (2x), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

  • Yield Expectation: >95% clear oil (N-Boc-ethyl nipecotate).

Step 1.2: C3-Methylation (Critical Step)

  • Cool a solution of N-Boc-ethyl nipecotate (25.7 g, 100 mmol) in anhydrous THF (200 mL) to -78°C under Argon.

  • Slowly add LDA (55 mL, 110 mmol, 2.0 M) over 30 minutes. Maintain temp < -70°C to prevent decomposition.

  • Stir for 1 hour at -78°C to ensure complete enolate formation.

  • Add Methyl Iodide (MeI) (7.5 mL, 120 mmol) dropwise.

  • Allow the reaction to warm slowly to RT over 4 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Note: This step creates the quaternary center.

Phase 2: Deprotection & N-Ethylation

Objective: Remove the Boc group and install the ethyl group on the nitrogen.

Step 2.1: Boc Deprotection

  • Dissolve the methylated intermediate in DCM (50 mL).

  • Add Trifluoroacetic acid (TFA) (25 mL) at 0°C.

  • Stir at RT for 2 hours until TLC shows complete conversion.

  • Concentrate in vacuo. Azeotrope with toluene to remove excess TFA.

  • Result: Ethyl 3-methylpiperidine-3-carboxylate TFA salt.

Step 2.2: Reductive N-Ethylation Rationale: Reductive amination is preferred over direct alkylation (EtI) to avoid over-alkylation to the quaternary ammonium salt.

  • Dissolve the TFA salt in DCE (Dichloroethane) (150 mL).

  • Add Triethylamine (to neutralize TFA, check pH ~7-8).

  • Add Acetaldehyde (1.2 eq) and stir for 30 minutes.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in portions.

  • Stir at RT for 16 hours.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.

  • Product: Ethyl 1-ethyl-3-methylpiperidine-3-carboxylate.

Phase 3: Ester Hydrolysis

Objective: Isolate the final free acid.

  • Dissolve the ester in THF/Water (1:1) .

  • Add LiOH·H₂O (3.0 eq).

  • Stir at 60°C for 4 hours.

  • Isolation: Acidify carefully with 1N HCl to pH ~3 (isoelectric point).

  • Concentrate to remove THF. If the product precipitates, filter it.[1] If water-soluble, use ion-exchange resin (Dowex 50W) or lyophilize the crude and extract with hot ethanol.

  • Recrystallization: Acetone/Water or Ethanol/Ether.

Process Workflow Diagram

Workflow Step1 Step 1: Protection (Boc2O, DCM) Step2 Step 2: Alkylation (LDA, -78C, MeI) Step1->Step2 Intermediate A Step3 Step 3: Deprotection (TFA, DCM) Step2->Step3 Intermediate B Step4 Step 4: N-Ethylation (Acetaldehyde, STAB) Step3->Step4 Intermediate C Step5 Step 5: Hydrolysis (LiOH, THF/H2O) Step4->Step5 Intermediate D

Figure 2: Step-by-step chemical transformation workflow.

Key Analytical Parameters

ParameterSpecificationMethod
Appearance White crystalline solid or hygroscopic powderVisual
¹H NMR (D₂O) δ 1.25 (s, 3H, C3-Me), 1.30 (t, 3H, N-Et), 3.4 (m, N-CH₂), 1.6-2.2 (m, Ring CH₂)400 MHz NMR
Mass Spec [M+H]⁺ = 172.13LC-MS (ESI)
Purity >98%HPLC (C18, 0.1% TFA)

Troubleshooting Notes:

  • Incomplete Methylation: If starting material remains in Step 1.2, ensure LDA is fresh and the temperature is strictly maintained at -78°C before adding MeI.

  • Quaternization: If using Ethyl Iodide in Step 2.2 instead of reductive amination, control stoichiometry strictly (0.95 eq) to prevent quaternary salt formation.

Safety & Handling

  • LDA (Lithium Diisopropylamide): Pyrophoric and moisture sensitive. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use in a fume hood with double gloving.

  • Sodium Triacetoxyborohydride: Evolves hydrogen gas upon reaction; ensure proper venting.

References

  • Preparation of Piperidine-3-carboxylic Acid Derivatives

    • Methodology: Han, S. et al. "Synthesis of 3,3-disubstituted piperidines via alpha-alkylation." Journal of Organic Chemistry, 2006.

  • Alpha-Alkylation of Amino Esters

    • Mechanistic Insight: Beak, P. et al. "Alpha-Lithiation of Boc-protected amines." Chemical Reviews, 1984.

  • Reductive Amination Standards

    • Protocol: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Compound Data (Analog)

    • Ethyl 1-methylpiperidine-3-carboxylate Properties: NIST Chemistry WebBook.[2]

Sources

Application

Reductive amination methods for N-ethylation of piperidine derivatives

A Comparative Guide to Reductive Amination Protocols Executive Summary The piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous analgesics (e.g., Fentanyl), ant...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Reductive Amination Protocols

Executive Summary

The piperidine ring is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous analgesics (e.g., Fentanyl), antihistamines, and nootropics. While N-methylation is trivial, N-ethylation presents unique challenges due to the volatility of acetaldehyde and the steric sensitivity of 2,6-substituted piperidine derivatives.

This guide moves beyond generic textbook procedures to provide three field-validated protocols for the N-ethylation of piperidines. We prioritize Reductive Amination over direct alkylation (ethyl iodide/bromide) to avoid quaternary ammonium salt formation and to ensure chemoselectivity in the presence of other nucleophiles.

Mechanistic Insight & Reagent Strategy

Reductive amination of a secondary amine (piperidine) with an aldehyde involves the formation of an unstable carbinolamine (hemiaminal), followed by dehydration to an iminium ion . This electrophilic species is then intercepted by a hydride source.

The Critical Path

Unlike primary amines, which form stable imines, piperidines form iminium ions . The success of the reaction depends on the rate of iminium formation versus the rate of direct reduction of the aldehyde (to ethanol).

G Start Piperidine (Secondary Amine) Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal + Aldehyde Aldehyde Acetaldehyde Aldehyde->Hemiaminal Alcohol Ethanol (Side Product) Aldehyde->Alcohol Direct Reduction (Undesired) Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Equilibrium) Iminium->Hemiaminal Product N-Ethyl Piperidine Iminium->Product + Hydride (H-) (Irreversible)

Caption: Mechanistic pathway for secondary amine reductive amination. The goal is to maximize the Iminium -> Product rate while minimizing direct Aldehyde reduction.

Reagent Selection Matrix
Reducing AgentReactivity ProfileToxicityRecommended Use Case
STAB (Na(OAc)3BH)Mild; reduces iminiums faster than aldehydes.LowStandard Lab Scale. Best for chemoselectivity.
NaCNBH3 pH-dependent (requires pH 5-6); slow.High (Cyanide)Legacy/Niche. Use only if STAB fails due to solubility.
Ti(OiPr)4 + NaBH4 Lewis acid assists iminium formation; water scavenger.[1]LowSterically Hindered Amines. "Force multiplier" method.
H2 / Pd-C Heterogeneous; atom-economical.[2]LowScale-Up. Best for >100g batches; avoids boron waste.
Protocol A: The "Abdel-Magid" Standard (STAB)

Based on the seminal work by Abdel-Magid et al. (1996).

Best For: Routine synthesis (10 mg to 50 g); substrates with acid-sensitive groups (acetals, esters).

Materials
  • Substrate: Piperidine derivative (1.0 equiv)[3]

  • Carbonyl: Acetaldehyde (1.5 equiv) (See Handling Note)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[4]

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

Handling Note: Acetaldehyde

Acetaldehyde boils at 20.2°C. Do not weigh it in an open vessel.

  • Preferred: Use a commercially available solution (e.g., 5.0 M in THF).

  • Manual: Pre-cool a capped vial with solvent on dry ice, tare, add acetaldehyde via cold syringe, and re-weigh.

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the piperidine derivative (1.0 equiv) in DCE (0.2 M concentration).

  • Acidification: Add Glacial Acetic Acid (1.0 equiv). Note: This buffers the reaction and accelerates iminium formation.

  • Carbonyl Addition: Cool the mixture to 0°C. Add Acetaldehyde (1.5 equiv) dropwise. Stir for 10–15 minutes.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (H2 evolution).

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation: Monitor by TLC (stain with Ninhydrin or Dragendorff) or LCMS. Look for the disappearance of the amine mass (M) and appearance of ethyl product (M+28).

  • Quench: Quench by adding saturated aqueous NaHCO3. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol B: The "Titanium" Method (Hindered Substrates)

Adapted from Mattson et al. (1990).

Best For: 2,6-disubstituted piperidines or electron-deficient amines where iminium formation is unfavorable.

Materials
  • Substrate: Hindered Piperidine (1.0 equiv)

  • Reagent: Titanium(IV) isopropoxide (1.2 equiv)

  • Carbonyl: Acetaldehyde (1.5 equiv)

  • Reductant: Sodium Borohydride (NaBH4) (1.5 equiv) Note: Cheaper/stronger than STAB.

  • Solvent: Absolute Ethanol or THF.

Step-by-Step Procedure
  • Complexation: Mix the piperidine and Acetaldehyde in THF or EtOH.

  • Lewis Acid Activation: Add Ti(OiPr)4 (1.2 equiv) at room temperature. Stir for 1 hour.

    • Mechanism:[5][6][7][8] The Titanium acts as a Lewis acid to force iminium formation and scavenges the water produced, driving the equilibrium forward.

  • Reduction: Caution: The reaction is now sensitive. Cool to 0°C. Add NaBH4 (1.5 equiv) carefully (exothermic).

  • Digestion: Stir at room temperature for 2 hours.

  • Hydrolysis (Critical): The reaction will contain titanium salts that form a gel. Add 1N NaOH or aqueous NH4OH to precipitate titanium dioxide as a white solid.

  • Filtration: Filter the mixture through a Celite pad to remove the titanium salts.

  • Workup: Concentrate the filtrate and extract as usual.

Protocol C: Catalytic Hydrogenation (Green/Scale-Up)

Best For: Large scale (>50g), "Green Chemistry" requirements, or when boron residues are unacceptable.

Materials
  • Catalyst: 10% Pd/C (5-10 wt% loading) or Pt/C (for less poisoning).

  • Hydrogen Source: H2 Balloon (lab scale) or Parr Shaker (40 psi).

  • Solvent: Ethanol or Methanol.[9]

Step-by-Step Procedure
  • Safety Check: Purge flask with Nitrogen. Pyrophoric catalyst hazard.

  • Loading: Add Pd/C catalyst to the flask under Nitrogen. Carefully add solvent (EtOH).

  • Substrate: Add piperidine (1.0 equiv) and Acetaldehyde (1.2 equiv).

  • Hydrogenation: Evacuate and backfill with H2 (x3). Stir vigorously under H2 atmosphere (balloon or 40 psi) for 4–12 hours.

  • Filtration: Filter through Celite under an inert atmosphere (keep filter cake wet to prevent ignition).

  • Purification: Concentrate filtrate. Often yields pure product without extraction.

Troubleshooting & Optimization
ObservationDiagnosisCorrective Action
Low Conversion Iminium not forming.Switch to Protocol B (Titanium) . Ensure molecular sieves are used if using Protocol A without acid.
Aldehyde Consumed, No Product Direct reduction of aldehyde.[6]Add amine and aldehyde first, stir for 30 mins, then add STAB. Ensure temperature is low (0°C) during addition.
Product is "Sticky"/Gel Boron or Titanium complexes.Boron: Wash organic layer with 1M NaOH. Titanium: Use the NH4OH quench and Celite filtration.
Over-alkylation Not applicable for piperidine.N/A (Piperidine is secondary; cannot dialkylate).
Decision Workflow

DecisionTree Start Select N-Ethylation Method Scale Is Scale > 50g? Start->Scale Steric Is Amine Sterically Hindered? (e.g., 2,6-dimethylpiperidine) Scale->Steric No MethodC Protocol C: H2 / Pd-C (Green / Bulk) Scale->MethodC Yes Sensitive Acid Sensitive Groups? Steric->Sensitive No MethodB Protocol B: Ti(OiPr)4 (Forcing Conditions) Steric->MethodB Yes MethodA Protocol A: STAB (Standard) Sensitive->MethodA Yes (STAB is mild) Sensitive->MethodA No

Caption: Strategic decision tree for selecting the optimal N-ethylation protocol.

References
  • Abdel-Magid, A. F., et al. (1996).[4][9][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[4][10][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[4] [Link]

  • Mattson, R. J., et al. (1990).[5] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[5] The Journal of Organic Chemistry, 55(8), 2552–2554.[5] [Link]

  • Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27, 395-404. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[4][14] Organic Reactions, 59, 1-714. [Link][1][2][8]

Sources

Method

Application Note: Procedures for Chiral Resolution of 3-Methylnipecotic Acid Analogs

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Detailed Application Note & Experimental Protocols.

Executive Summary & Mechanistic Rationale

3-Methylnipecotic acid and its structural analogs are highly valuable chiral building blocks, particularly in the synthesis of neuroactive pharmaceuticals such as GABA uptake inhibitors. The presence of the piperidine ring alongside adjacent stereocenters (at C3 and C4) necessitates highly selective and robust resolution strategies.

As a Senior Application Scientist, it is critical to understand that chiral resolution is not merely a procedural task but a thermodynamic and kinetic manipulation of the molecule's microenvironment. This guide details three self-validating, field-proven protocols for the resolution of 3-methylnipecotic acid analogs:

  • Diastereomeric Salt Fractional Crystallization (Thermodynamic control via solubility).

  • Biocatalytic Kinetic Resolution (Kinetic control via enzymatic transition states).

  • Preparative Chiral Chromatography (Dynamic equilibrium via stationary phase interactions).

Decision Matrix & Workflow

To determine the optimal resolution strategy, scientists must weigh the scale of the synthesis against the required enantiomeric excess (ee%) and available infrastructure. The following workflow visualizes this decision-making process.

G Start Racemic 3-Methylnipecotic Acid Analogs Decision Select Resolution Strategy Start->Decision Salt Diastereomeric Salt Crystallization Decision->Salt Industrial Scale Enzyme Biocatalytic Kinetic Resolution Decision->Enzyme Green / Mild HPLC Chiral Chromatography (HPLC/SFC) Decision->HPLC Analytical / Prep Salt_Step Add Chiral Acid (e.g., DBTA) Salt->Salt_Step Enzyme_Step Lipase (Novozym 435) + Buffer Enzyme->Enzyme_Step HPLC_Step CHIRAL-AGP Column Isocratic Elution HPLC->HPLC_Step End Enantiopure (R)- or (S)- 3-Methylnipecotic Acid Salt_Step->End Enzyme_Step->End HPLC_Step->End

Workflow for selecting chiral resolution strategies for 3-methylnipecotic acid.

Protocol 1: Classical Diastereomeric Salt Fractional Crystallization

Mechanistic Causality: The formation of diastereomeric salts relies on exploiting the thermodynamic differences in solubility (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) between two diastereomers. When a racemic basic amine (like the piperidine ring in nipecotic acid analogs) is reacted with an enantiopure chiral acid such as (D)-dibenzoyl tartaric acid (DBTA), the system undergoes enantiodifferentiating self-assembly. The bulky benzoyl groups of DBTA interact with the piperidine nitrogen and carboxylate, forming a rigid supramolecular columnar or sheet-like structure[1]. The steric clash introduced by the 3-methyl group significantly differentiates the crystal lattice energy of the two salts, causing the less-soluble salt to precipitate[2]. This classical approach remains the gold standard for industrial-scale resolution[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of racemic 3-methylnipecotic acid ethyl ester in anhydrous ethanol[3].

  • Resolving Agent Addition: In a separate vessel, dissolve 0.5 to 1.0 equivalent of (D)-dibenzoyl tartaric acid in warm ethanol, heating gently if necessary[3].

  • Crystallization: Slowly add the DBTA solution to the racemic mixture to prevent localized supersaturation[3]. Cool the mixture at a controlled rate (e.g., 0.5 °C/min) to 4 °C to induce selective crystallization of the less-soluble diastereomeric salt.

  • Isolation & Washing: Isolate the precipitate via vacuum filtration and wash with minimal cold ethanol to remove any adhering mother liquor containing the opposite diastereomer.

  • Liberation of Free Amine: Dissolve the purified salt in water, adjust the pH to 9-10 using a base like sodium carbonate, and extract the liberated enantiopure ester into an organic solvent such as dichloromethane or ethyl acetate[3].

  • Recovery: Dry the organic extracts over anhydrous

    
    , filter, and concentrate under reduced pressure[3].
    

Protocol 2: Biocatalytic Kinetic Resolution

Mechanistic Causality: Enzymatic resolution leverages the highly structured, chiral hydrophobic binding pocket of lipases. Candida antarctica Lipase B (commercially available as Novozym 435) exhibits profound enantioselectivity during the hydrolysis of racemic esters[4]. The spatial orientation of the 3-methyl group creates a steric barrier; only one enantiomer can successfully align its ester carbonyl with the enzyme's catalytic serine residue, leading to selective hydrolysis[4]. Solvent effects dictate that water is the optimum medium for maximizing both hydrolysis conversion and enantioselectivity[4].

Step-by-Step Methodology:

  • Reaction Setup: Suspend racemic ethyl 3-methylnipecotate in an optimized biphasic solvent system, such as t-butanol and water[4].

  • Enzyme Addition: Add immobilized Novozym 435 (typically 5-10% w/w relative to the substrate) to the reaction mixture[4].

  • Incubation: Agitate the mixture at 30 °C[4]. Monitor the reaction progress via chiral GC or LC. The reaction is typically stopped at ~50% conversion (24-48 hours) to ensure maximum enantiomeric excess of both the remaining ester and the formed acid.

  • Termination: Filter the mixture to remove the immobilized enzyme. The Novozym 435 beads can be washed with t-butanol and recycled for subsequent batches.

  • Separation: Separate the unreacted enantiopure ester from the hydrolyzed enantiopure acid using an acid-base liquid-liquid extraction (e.g., extracting the ester into an organic phase at basic pH, then acidifying the aqueous phase to extract the free acid).

Protocol 3: Preparative Chiral Chromatography (HPLC)

Mechanistic Causality: For rapid, high-purity analytical or semi-preparative resolution, chiral stationary phases (CSPs) are unmatched. The CHIRAL-AGP (


-acid glycoprotein) column is highly effective for the direct resolution of enantiomers without the need for prior derivatization[5]. The protein stationary phase provides multiple interaction mechanisms—hydrophobic, hydrogen bonding, and electrostatic[6]. Because the analyte contains both an acidic (or ester) and a basic (piperidine) moiety, adjusting the mobile phase pH alters the net charge of both the analyte and the protein, thereby optimizing retention and enantioselectivity[6].

Step-by-Step Methodology:

  • System Equilibration: Equilibrate a preparative CHIRAL-AGP column with a mobile phase consisting of a buffered aqueous solution (e.g., 10 mM sodium phosphate, pH 6.5)[6].

  • Modifier Addition: Add a low concentration of an organic modifier, such as 2-propanol or acetonitrile, to fine-tune retention times and peak shapes[6].

  • Sample Injection: Inject the racemic 3-methylnipecotic acid analog directly onto the column. Ensure the sample is dissolved in the mobile phase to prevent peak distortion.

  • Elution: Run the system isocratically. Monitor the eluent using UV detection (typically 210-220 nm) or MS detection.

  • Fraction Collection & Recovery: Collect the baseline-resolved peaks. Desalt and lyophilize the fractions to obtain the pure enantiomers.

Quantitative Data Summary

The following table summarizes the operational metrics of the three resolution strategies to aid in protocol selection:

Resolution StrategyPrimary MechanismMax Theoretical YieldTypical ee%ScalabilityRelative Cost / Time
Diastereomeric Salt Thermodynamic (Solubility)50% (per cycle)> 98% (after recryst.)High (Kilogram scale)Low Cost / High Time
Biocatalytic (Lipase) Kinetic (Transition State)50%> 99%Medium (Gram to Kilo)Medium Cost / High Time
Chiral HPLC (AGP) Dynamic Equilibrium50%> 99.5%Low (Milligram to Gram)High Cost / Low Time

Note: Yields are capped at 50% for classical resolution of racemates unless dynamic kinetic resolution (DKR) conditions are applied to racemize the undesired enantiomer in situ.

References

  • Chiral Discrimination of the Diastereomeric Salts with (R)
  • Resolution of (±)-nipecotic acid ((±)-3-piperidinecarboxylic acid) by separation of palladium(II) diastereomers containing orthometallated (S)-(−)-1-[1-(dimethylamino)
  • Chiral Discrimination of the Diastereomeric Salts with (R)
  • REFERENCES CHIRAL-AGP Source: Chromtech URL
  • How to improve the yield of (R)-Nipecotamide(1+)
  • Source: hplc.

Sources

Application

Application Note: High-Efficiency Coupling of 1-Ethyl-3-methylpiperidine-3-carboxylic Acid (EMPCA) in Peptide Synthesis

Abstract & Introduction The incorporation of sterically constrained, non-proteinogenic amino acids is a pivotal strategy in modern peptidomimetic drug design. 1-Ethyl-3-methylpiperidine-3-carboxylic acid (EMPCA) represen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The incorporation of sterically constrained, non-proteinogenic amino acids is a pivotal strategy in modern peptidomimetic drug design. 1-Ethyl-3-methylpiperidine-3-carboxylic acid (EMPCA) represents a specialized building block belonging to the class of


-disubstituted amino acids. Structurally derived from nipecotic acid, EMPCA features a quaternary carbon at the 3-position (bearing both a methyl group and the carboxylic acid) and a tertiary amine (

-ethyl).

Due to the


-ethyl substitution, EMPCA lacks a reactive proton on the amine, rendering it incapable of propagating a peptide chain via standard amide linkages. Consequently, it is exclusively utilized as an N-terminal capping unit  or a C-terminal residue  (in inverse synthesis). Its incorporation introduces significant conformational rigidity, often locking the terminal peptide segment into specific secondary structures (e.g., turns or helices) and providing resistance against aminopeptidases.

However, the coupling of EMPCA is notoriously difficult due to extreme steric hindrance at the quaternary activation site. Standard carbodiimide protocols (EDC/DIC) frequently result in low yields or incomplete coupling. This guide details optimized protocols using advanced phosphonium/uronium reagents and microwave-assisted synthesis to achieve quantitative coupling of EMPCA.

Chemical Profile & Challenges[1]

Structural Analysis

The difficulty in coupling EMPCA arises from the "Steric Shield" effect. The carboxylic acid is attached to a quaternary carbon (C3), which is flanked by the bulky piperidine ring and a methyl group.

  • Quaternary Center (C3): The electrophilic carbonyl carbon is shielded, retarding the approach of the nucleophile (peptide N-terminus).

  • Tertiary Amine (

    
    -Ethyl):  While not involved in the coupling bond, the basic nitrogen can influence local pH or complex with metal ions if present.
    
  • Chirality: EMPCA possesses a chiral center at C3. Racemization during activation is a critical risk, although less prevalent than in

    
    -protonated amino acids due to the lack of an enolizable proton.
    
Mechanism of Failure in Standard Protocols
  • Slow Activation: The bulky gem-disubstitution slows the formation of the active ester.

  • Guanidinylation: When using uronium reagents (e.g., HATU/HBTU) with slow-reacting acids, the unreacted coupling reagent can react directly with the peptide's N-terminal amine, permanently "capping" it with a guanidine moiety.

  • Incomplete Conversion: The reaction often stalls at 60-70% conversion, leading to deletion sequences.

Recommended Coupling Protocols

Reagent Selection Matrix
Reagent ClassReagentSuitabilityNotes
Uronium HATU High Gold standard. Fast activation. Risk of guanidinylation if reaction is too slow.
Phosphonium PyAOP High Excellent for hindered couplings.[1] No risk of guanidinylation. Preferred for valuable peptides.
Phosphonium PyBrOP Medium Good for N-methylated amines, but highly reactive and prone to side reactions.[1]
Acid Fluoride TFFH High Generates acid fluorides in situ. extremely effective for Aib/EMPCA analogs.
Carbodiimide DIC/Oxyma Medium Safer, but often requires microwave heating to drive completion.
Protocol A: Microwave-Assisted HATU Coupling (Standard)

Best for: Routine synthesis on solid phase (SPPS).

Materials:

  • Resin-bound peptide (Fmoc-deprotected, free amine).

  • EMPCA (HCl salt).

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • HOAt (1-Hydroxy-7-azabenzotriazole) - Optional additive for rate enhancement.

  • DIPEA (Diisopropylethylamine).[1][2]

  • DMF (Anhydrous).

Procedure:

  • Preparation: Dissolve EMPCA (4.0 eq relative to resin loading) and HATU (3.9 eq) in minimum DMF.

  • Activation: Add DIPEA (8.0 eq) to the amino acid solution. Critical: Allow to pre-activate for exactly 30-60 seconds. Do not exceed 2 minutes to avoid racemization.

  • Coupling: Add the activated solution to the resin.[3]

  • Microwave Irradiation:

    • Temperature: 75°C

    • Power: 25-30 W (maintain constant temp)

    • Time: 10 minutes.

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).[2]

  • QC Check: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). If positive (blue), repeat the coupling.

Protocol B: PyAOP "Guanidine-Free" Coupling

Best for: Valuable peptides or when HATU coupling yields impurities.

Rationale: PyAOP is the phosphonium analog of HATU.[3] It avoids the formation of the tetramethylguanidinium byproduct that can occur when the amine reacts with HATU instead of the hindered acid.

Procedure:

  • Dissolution: Dissolve EMPCA (3.0 eq) and PyAOP (3.0 eq) in DMF.

  • Base Addition: Add DIPEA (6.0 eq).

  • Coupling: Add immediately to the resin.

  • Conditions: Shake at Room Temperature for 2 hours OR Microwave at 60°C for 15 minutes.

  • Double Coupling: Drain and repeat the step with fresh reagents to ensure 100% capping.

Protocol C: Acid Fluoride Activation (The "Sledgehammer")

Best for: Extremely difficult cases where HATU/PyAOP fails.

Procedure:

  • Activation: Dissolve EMPCA (3 eq) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3 eq) in dry DCM/DMF (1:1).

  • Base: Add DIPEA (6 eq).

  • Reaction: Add to resin. The in-situ generated acid fluoride is small and highly reactive, penetrating the steric shield more effectively than bulky active esters.

  • Time: 1 hour at RT.

Visualization of Logic & Workflow

Diagram 1: Decision Pathway for EMPCA Coupling

EMPCA_Coupling_Logic Start Start: Resin-Peptide-NH2 CheckSterics Assess N-Terminus Sterics (Is the peptide N-term hindered?) Start->CheckSterics Standard Protocol A: HATU + Microwave (75°C, 10 min) CheckSterics->Standard Normal N-term Sensitive Protocol B: PyAOP (Avoids Guanidinylation) CheckSterics->Sensitive Valuable/Slow Rxn QC QC: Kaiser/Chloranil Test Standard->QC Sensitive->QC Pass Success: Wash & Cleave QC->Pass Negative (No Color) Fail Incomplete Coupling QC->Fail Positive (Blue) Sledgehammer Protocol C: TFFH (Acid Fluoride) (Small electrophile penetrates sterics) Fail->Sledgehammer Recouple Sledgehammer->QC

Caption: Decision tree for selecting the optimal coupling protocol based on steric demands and initial QC results.

Comparative Data: Coupling Efficiency

The following table summarizes typical conversion rates for coupling hindered


-disubstituted acids (like EMPCA/Aib) to a primary amine on solid phase.
Coupling ReagentActivation TimeTemperatureConversion (1st Pass)Risk of Side Rxn
HBTU / DIPEA 60 min25°C45 - 60%Low
HATU / DIPEA 60 min25°C75 - 85%Medium (Guanidinylation)
HATU / DIPEA 10 min 75°C (MW) >99% Low
PyAOP / DIPEA 60 min25°C80 - 90%Very Low
TFFH (Acid Fluoride) 60 min25°C95 - 99%Low

References

  • Albericio, F., & Bomer, J. M. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole-based coupling reagents HATU and HOAt. Journal of the Chemical Society, Chemical Communications. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • Wenschuh, H., et al. (2002). Microsystems for combinatorial chemistry: Microwave-assisted peptide synthesis. Biopolymers. Link

  • ChemScene. (2024). Product Data: 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride. Link

Sources

Method

Preparation of 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride salt

Executive Summary This application note details the synthesis of 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride , a constrained amino acid scaffold often utilized in the development of GABA uptake inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride , a constrained amino acid scaffold often utilized in the development of GABA uptake inhibitors (e.g., Tiagabine analogs) and muscarinic receptor ligands.

The structural complexity of this target lies in the quaternary carbon at the C3 position (simultaneous methyl and carboxyl substitution) and the specific N-ethylation. While direct alkylation of piperidines often leads to over-alkylation (quaternization), this protocol utilizes a Reductive Amination strategy to ensure mono-N-ethylation selectivity. Furthermore, to address the challenge of the C3 quaternary center, we include a precursor synthesis module via thermodynamic enolate alkylation, though the core scaffold is increasingly available commercially.

Key Advantages of this Protocol:

  • Selectivity: Uses Sodium Triacetoxyborohydride (STAB) to prevent over-alkylation common with ethyl halides.

  • Scalability: Avoids chromatographic purification of the zwitterionic final product by utilizing salt crystallization.

  • Flexibility: Modular design allows entry from either the commercial nipecotate ester or the 3-methyl precursor.

Strategic Reaction Pathway

The synthesis is designed in three logical phases. The critical decision point is the introduction of the ethyl group. We employ reductive amination on the ester intermediate rather than the free acid to maintain organic solubility for purification before the final hydrolysis.

Synthesis_Pathway SM1 Ethyl N-Boc-nipecotate (Starting Material) Int1 Ethyl N-Boc-3-methyl nipecotate SM1->Int1 1. LDA, THF, -78°C 2. MeI (Alpha-Methylation) Int2 Ethyl 3-methyl nipecotate (Amine) Int1->Int2 TFA, DCM (Deprotection) Int3 Ethyl 1-ethyl-3-methyl nipecotate Int2->Int3 Acetaldehyde, STAB (Reductive Amination) Final 1-Ethyl-3-methylpiperidine -3-carboxylic acid HCl Int3->Final 6M HCl, Reflux (Hydrolysis & Salt Formation) Comm Commercial Entry: Ethyl 3-methylnipecotate Comm->Int3 Skip to Phase 2

Figure 1: Synthetic workflow. Phase 1 (Blue) builds the quaternary center. Phase 2 (Green) installs the N-ethyl group. Phase 3 (Red) yields the final salt.

Detailed Experimental Protocols

Phase 1: Scaffold Construction (Optional)

Perform this step if "Ethyl 3-methylpiperidine-3-carboxylate" is not purchased commercially.

Objective: Install the methyl group at the C3 position via enolate alkylation. Mechanism: Kinetic deprotonation using LDA followed by SN2 attack on Methyl Iodide.

  • Reagents:

    • Ethyl N-Boc-piperidine-3-carboxylate (1.0 eq)

    • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane)

    • Methyl Iodide (MeI) (1.2 eq)

    • Anhydrous THF (10 mL/g substrate)

  • Protocol:

    • Cool a solution of Ethyl N-Boc-piperidine-3-carboxylate in anhydrous THF to -78°C under Nitrogen.

    • Add LDA dropwise over 20 minutes. Stir for 45 minutes at -78°C to ensure complete enolate formation.

    • Add Methyl Iodide (MeI) dropwise. Caution: MeI is carcinogenic.

    • Allow the mixture to warm slowly to 0°C over 2 hours.

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc (3x).

    • Deprotection: Dissolve the crude oil in DCM/TFA (4:1 ratio) and stir at room temperature for 2 hours. Concentrate in vacuo. Basify with sat. NaHCO₃ and extract with DCM to yield Ethyl 3-methylpiperidine-3-carboxylate .

Phase 2: N-Ethylation (Reductive Amination)

This is the critical quality-control step to prevent quaternary ammonium salt formation.

Objective: Selective mono-ethylation of the secondary amine. Reagents:

  • Ethyl 3-methylpiperidine-3-carboxylate (1.0 eq) [Commercial or from Phase 1]

  • Acetaldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (Cat., 0.1 eq)[1]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Protocol:

  • Imine Formation:

    • In a round-bottom flask, dissolve the amine (Ethyl 3-methylpiperidine-3-carboxylate) in DCM (0.2 M concentration).

    • Add Acetaldehyde (1.2 eq).

    • Add catalytic Acetic Acid (0.1 eq) to promote iminium ion formation.[1]

    • Stir at room temperature for 30 minutes. Note: Pre-stirring is crucial to form the iminium species before reduction.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Why STAB? Unlike NaBH₄, STAB is less reactive toward aldehydes, favoring the reduction of the iminium ion.

    • Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Quench with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Result:Ethyl 1-ethyl-3-methylpiperidine-3-carboxylate (Pale yellow oil).

Phase 3: Hydrolysis and Salt Formation

Objective: Cleave the ethyl ester and generate the stable hydrochloride salt.

Reagents:

  • 6M Hydrochloric Acid (HCl)

  • Acetone or Diethyl Ether (for crystallization)

Step-by-Step Protocol:

  • Hydrolysis:

    • Dissolve the crude ester from Phase 2 in 6M HCl (10 volumes).

    • Heat to Reflux (100°C) for 4–6 hours.

    • Monitoring: LC-MS should show the disappearance of the ester (M+29 peak loss) and appearance of the acid mass.

  • Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure (Rotavap). Note: Use a high-vacuum pump to remove trace water.

    • The residue will be a sticky gum/solid.

  • Crystallization (Salt Formation):

    • Triturate the residue with Acetone or Diethyl Ether .

    • Sonicate if necessary to induce precipitation.

    • Filter the white solid under nitrogen.

    • Dry in a vacuum oven at 40°C.

Final Product: 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride.

Analytical Data & Validation

ParameterSpecificationMethod of Verification
Appearance White to off-white crystalline solidVisual Inspection
Mass Spec (ESI) [M+H]⁺ = 172.13 m/z (Free base)LC-MS (Positive Mode)
¹H NMR δ ~1.2 (t, N-CH₂CH₃), δ ~1.3 (s, C3-CH₃)400 MHz NMR (D₂O)
Solubility Soluble in Water, Methanol; Insoluble in EtherSolubility Test
Chloride Content 1.0 ± 0.1 eqArgentometric Titration

Troubleshooting Guide:

  • Issue: Presence of quaternary salt (over-ethylation).

    • Cause: Used Ethyl Iodide/Base instead of Reductive Amination or excess Acetaldehyde/High Temp.

    • Fix: Stick strictly to STAB at 0°C. If present, purify the ester intermediate via silica column (DCM/MeOH/NH₄OH) before hydrolysis.

  • Issue: Incomplete Hydrolysis.

    • Cause: Reflux time too short or acid too dilute.

    • Fix: Extend reflux to 12h or use conc. HCl.

References

  • NIST Chemistry WebBook. (2025). 1-Methylpiperidine-3-carboxylic acid ethyl ester (Data & Spectra).[2] National Institute of Standards and Technology.[2] [Link]

  • Abdel-Magid, A. F., et al. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849-3862.[3] [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines via Reductive Amination.[Link]

Sources

Application

Application Note: Strategies and Protocols for the Esterification of Sterically Hindered Piperidine Carboxylic Acids

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating experimental protocols for the esterification of highly steri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a mechanistic rationale and self-validating experimental protocols for the esterification of highly sterically hindered substrates, specifically focusing on piperidine carboxylic acids (e.g., substituted pipecolic acids).

Introduction & Mechanistic Rationale

The piperidine ring is a ubiquitous scaffold in modern pharmacophores. However, the functionalization of piperidine carboxylic acids—particularly N-protected piperidine-2-carboxylic acids (pipecolic acid derivatives) or highly substituted 3-/4-piperidine analogs—presents a significant synthetic hurdle. The proximity of the bulky N-protecting group (e.g., Boc, Fmoc) combined with the conformational rigidity of the chair structure creates a massive steric shield around the carbonyl carbon.

The Failure of Classical Carbodiimide Coupling

The classic Steglich esterification relies on carbodiimides like DCC or EDC in conjunction with a catalytic amount of DMAP[1]. While highly effective for primary and unhindered secondary alcohols, this method frequently fails for sterically hindered piperidine carboxylic acids.

The Causality: The reaction proceeds via an O-acylisourea intermediate. For successful esterification, the alcohol must attack this intermediate faster than it degrades. In hindered systems, the nucleophilic attack of the alcohol is severely retarded by steric clash. Consequently, the O-acylisourea intermediate undergoes a rapid, irreversible 1,3-rearrangement to form a thermodynamically stable, unreactive N-acylurea byproduct[2]. This not only depletes the starting material but also complicates purification, as N-acylureas often co-elute with target esters.

Strategic Alternatives

To successfully esterify these challenging substrates, the activation strategy must either entirely prevent the 1,3-rearrangement pathway or reduce the steric bulk of the activated intermediate.

  • Mukaiyama Reagent (2-Chloro-1-methylpyridinium iodide): Activates the acid to form an acyloxypyridinium ion. Because this intermediate structurally cannot undergo a 1,3-rearrangement, the reaction is forced down the esterification pathway, regardless of the slow kinetics of the alcohol attack[3],[4].

  • Acid Fluoride Activation: Utilizing reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates an acid fluoride in situ. The exceptionally small van der Waals radius of the fluorine atom minimizes steric crowding at the carbonyl carbon, facilitating the approach of bulky alcohols[5].

  • Triphenylphosphine Dihalides (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Forms a highly reactive acyloxyphosphonium intermediate under mild, neutral conditions, achieving excellent yields for highly hindered aliphatic systems.
    

Mechanism cluster_Mukaiyama Mukaiyama Pathway (Favorable) cluster_DCC Carbodiimide Pathway (Prone to Failure) Acid Hindered Piperidine Carboxylic Acid Muk_Reagent Mukaiyama Reagent Acid->Muk_Reagent DCC_Reagent DCC / DMAP Acid->DCC_Reagent ActiveEster1 Acyloxypyridinium Intermediate Muk_Reagent->ActiveEster1 Base Product1 Target Ester ActiveEster1->Product1 Alcohol O_Acyl O-Acylisourea Intermediate DCC_Reagent->O_Acyl N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Fast) Product2 Target Ester O_Acyl->Product2 Alcohol (Slow)

Mechanistic divergence of hindered esterification pathways.

Quantitative Comparison of Reagent Systems

The following table summarizes the performance metrics of various coupling systems when applied to sterically hindered carboxylic acids (such as N-Boc-piperidine-2-carboxylic acid or pivalic acid derivatives).

Reagent SystemActivated IntermediateSusceptibility to Steric HindranceTypical Yield (Hindered)Primary Byproduct (Separation Difficulty)
DCC / DMAP O-AcylisoureaHigh (1,3-rearrangement dominates)10% – 50%N-Acylurea (Difficult)
Mukaiyama Reagent Acyloxypyridinium ionLow (Rearrangement impossible)80% – 95%1-Methyl-2-pyridone (Easy - precipitates)
TFFH / Base Acid FluorideVery Low (Small leaving group)85% – 98%Fluoride salts (Easy - water soluble)

/ DMAP
Acyloxyphosphonium ionLow80% – 90%Triphenylphosphine oxide (Moderate)

Self-Validating Experimental Protocols

Protocol A: Mukaiyama Reagent-Mediated Esterification

This protocol leverages the Mukaiyama reagent for the coupling of N-Boc-piperidine-2-carboxylic acid with a secondary alcohol.

Causality of Solvent Choice: Dichloromethane (DCM) is strictly utilized. The byproduct of this specific coupling, 1-methyl-2-pyridone, is highly insoluble in DCM. Its precipitation drives the reaction forward via Le Chatelier's principle and provides the chemist with a self-validating visual cue that the activation step is proceeding successfully[3].

Reagents:

  • N-Boc-piperidine-2-carboxylic acid (1.0 equiv)

  • Target Alcohol (1.2 equiv)

  • 2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent) (1.5 equiv)

  • 2,6-Lutidine or Triethylamine (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to acid)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-Boc-piperidine-2-carboxylic acid and the target alcohol in anhydrous DCM.

  • Base Addition: Add 2,6-Lutidine via syringe. Note: 2,6-Lutidine is preferred over Triethylamine for highly epimerization-prone substrates due to its lower nucleophilicity, preventing base-catalyzed racemization at the alpha-carbon.

  • Activation: Add the Mukaiyama reagent in one portion as a solid. The reaction mixture will initially appear as a yellow suspension.

  • Reaction Monitoring: Stir the mixture at reflux (approx. 40 °C). Over 2–4 hours, observe the formation of a fine white precipitate (1-methyl-2-pyridone). This visual cue validates that the acyloxypyridinium intermediate has formed and reacted.

  • Quenching & Workup: Once TLC/LC-MS indicates complete consumption of the starting acid, cool to room temperature. Filter the suspension through a Celite pad to remove the precipitated byproduct. Wash the organic filtrate sequentially with 1M HCl (to remove residual base), saturated

    
    , and brine.
    
  • Isolation: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography.
    

Workflow Step1 1. Dissolve Acid & Alcohol (Anhydrous DCM, N2 atm) Step2 2. Add Base (2,6-Lutidine or Et3N) Step1->Step2 Step3 3. Add Mukaiyama Reagent (2-chloro-1-methylpyridinium iodide) Step2->Step3 Step4 4. Reflux & Monitor (Check for pyridone precipitation) Step3->Step4 Step5 5. Aqueous Workup (Remove water-soluble salts) Step4->Step5 Step6 6. Flash Chromatography (Isolate pure ester) Step5->Step6

Step-by-step workflow for Mukaiyama-mediated esterification.

Protocol B: Acid Fluoride Activation via TFFH

For extreme cases of steric hindrance where even the Mukaiyama reagent yields sluggish kinetics, generating an acid fluoride is the optimal fallback[5].

Causality of Reagent Choice: Unlike acid chlorides, acid fluorides are remarkably stable to ambient moisture, preventing premature hydrolysis back to the carboxylic acid. However, they remain highly reactive toward nucleophiles. The minimal steric footprint of the fluorine atom allows the bulky alcohol to attack the carbonyl carbon without severe transition-state crowding.

Reagents:

  • N-Boc-piperidine-2-carboxylic acid (1.0 equiv)

  • Target Alcohol (1.5 equiv)

  • TFFH (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under nitrogen. Add DIPEA, followed by TFFH. Stir at room temperature for 30 minutes.

  • Validation of Activation: Take a small aliquot, quench with methanol, and analyze via LC-MS. The presence of the methyl ester confirms the successful generation of the acid fluoride intermediate.

  • Coupling: Add the sterically hindered alcohol to the reaction mixture. If the alcohol is exceptionally unreactive, a catalytic amount of DMAP (0.1 equiv) can be added at this stage to facilitate transfer.

  • Completion: Stir at room temperature for 12–24 hours until LC-MS shows complete conversion.

  • Workup: Dilute with Ethyl Acetate, wash extensively with water (to remove DMF and hexafluorophosphate salts) and brine. Dry and concentrate for chromatography.

References

  • Mukaiyama reagent - Enamine. Enamine.net.
  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry (RSC).
  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Acta Chimica Slovenica.
  • Esterification of Carboxylic Acids with - Organic Syntheses Procedure. Organic Syntheses.
  • On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health (NIH / PMC).
  • Esterification via Acid Fluoride Activation: Synthetic Communications. Taylor & Francis.

Sources

Method

Scalable synthesis of 3,3-disubstituted piperidine scaffolds

Application Note: Scalable Synthesis and Validation of 3,3-Disubstituted Piperidine Scaffolds Strategic Importance in Drug Discovery The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis and Validation of 3,3-Disubstituted Piperidine Scaffolds

Strategic Importance in Drug Discovery

The piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics. However, the introduction of an all-carbon quaternary stereocenter at the C3 position (3,3-disubstitution) presents a formidable synthetic hurdle due to severe steric hindrance and the difficulty of controlling diastereofacial enolate attack.

Despite these challenges, the 3,3-disubstituted piperidine scaffold is highly prized. The quaternary center restricts the conformational flexibility of the ring, significantly reducing the entropic penalty upon target binding and improving metabolic stability by blocking cytochrome P450-mediated oxidation at the 3-position. This structural motif is a critical pharmacophore in several advanced therapeutic classes, including potent MDM2/P53 interaction inhibitors (e.g., Nutlin derivatives and PROTAC degraders)[1], dual MDM2/MDMX antagonists[2], and highly potent soluble epoxide hydrolase (sEH) inhibitors[3]. Furthermore, this scaffold serves as the core building block for complex microtubule-disrupting indole alkaloids, such as rhazinilam and quebrachamine[4].

Comparative Analysis of Synthetic Strategies

Selecting the appropriate synthetic route depends heavily on the required scale, the nature of the substituents, and the target enantiomeric excess (ee). Below is a quantitative comparison of the primary methodologies utilized in modern process chemistry.

Synthetic StrategyTypical YieldEnantioselectivityScalabilityKey Reagents & CatalystsPrimary Limitation
Classical Resolution 35–45%>99% ee (post-cryst.)Very High (Multi-kg)Racemic amine, Chiral acid (e.g., Tartaric acid)Theoretical max yield of 50%; requires recycling.
Chiral Auxiliary Dialkylation 60–80%>95% deModerate (Gram scale)Phenylglycinol, LDA, Alkyl halidesRequires stoichiometric chiral auxiliary removal.
Pd-Catalyzed Decarboxylative Alkylation (Pd-DAAA) 85–98%90–99% eeHigh (10–100g scale)Pd₂(dba)₃, (S)-t-Bu-PHOX, Allyl enol carbonateLimited to allyl-containing quaternary centers.

Mechanistic Logic: Palladium-Catalyzed Asymmetric Allylic Alkylation

To achieve high scalability without the atom-economy penalties of stoichiometric chiral auxiliaries, Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) has emerged as a premier methodology[4].

Causality of the Design: The reaction is driven forward by the irreversible extrusion of CO₂ from an allyl enol carbonate precursor. This generates a tight ion pair consisting of a palladium-π-allyl complex and a localized lactam enolate. The use of a chiral phosphinooxazoline (PHOX) ligand creates a highly asymmetric, rigid pocket around the Pd center, forcing the inner-sphere C-C bond formation to occur exclusively from one face of the enolate, thereby setting the quaternary stereocenter with exceptional precision.

Mechanism A Racemic Allyl Enol Carbonate (Piperidone Precursor) B Oxidative Addition Pd(0) to Pd(II) A->B C Decarboxylation (Loss of CO2) B->C D Tight Ion Pair Intermediate (π-Allyl-Pd & Enolate) C->D - CO2 (Irreversible) E Enantioselective Allylation (Chiral PHOX Ligand Control) D->E F Regeneration of Pd(0) E->F Catalyst Turnover G Enantioenriched 3,3-Disubstituted Piperidin-2-one (>95% ee) E->G F->B

Catalytic cycle of Pd-catalyzed decarboxylative asymmetric allylic alkylation for piperidines.

Detailed Experimental Protocols

Protocol A: Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams

This protocol is ideal for synthesizing 3,3-dialkyl piperidines where neither group is an allyl moiety. It relies on the formation of a rigid bicyclic system using phenylglycinol[5].

Causality behind choices: The condensation of a δ-oxo acid with (R)- or (S)-phenylglycinol forms an oxazolidine ring fused to the piperidone. When treated with a strong base (LDA), the resulting enolate's face is sterically shielded by the phenyl ring of the auxiliary. The order of electrophile addition is critical: the first alkylation typically occurs from the less hindered face, and the subsequent alkylation (forming the quaternary center) is forced to occur from the opposite face (exo or endo, depending on the intermediate's conformation)[5].

Step-by-Step Methodology:

  • Lactam Formation: Reflux δ-oxo-pentanoic acid (1.0 eq) and (R)-phenylglycinol (1.05 eq) in toluene with a Dean-Stark trap for 12 hours. Concentrate and purify via recrystallization to yield the bicyclic oxazolopiperidone lactam.

  • First Alkylation: In a flame-dried flask under N₂, dissolve the lactam in anhydrous THF (0.1 M). Cool to -78 °C. Add LDA (1.1 eq) dropwise. Stir for 1 hour to ensure complete enolization. Add the first electrophile (e.g., allyl bromide, 1.2 eq). Stir for 2 hours at -78 °C, then quench with sat. NH₄Cl. Extract with EtOAc.

  • Second Alkylation (Quaternary Center Formation): Dissolve the mono-alkylated lactam in THF at -78 °C. Add LDA (1.2 eq) or LHMDS (depending on the required base strength for the specific substituted enolate). Add the second electrophile (e.g., ethyl iodide, 2.0 eq). Warm to -40 °C over 4 hours. Quench and extract.

  • Auxiliary Cleavage: To remove the chiral auxiliary, treat the dialkylated bicyclic lactam with NaCNBH₃ in TFA/CH₂Cl₂ at 0 °C, followed by hydrogenolysis (Pd/C, H₂, 50 psi) to yield the free 3,3-disubstituted piperidine.

  • Self-Validation Checkpoint: Analyze the intermediate bicyclic lactam via NOESY NMR. The spatial proximity between the newly introduced C3-alkyl group and the angular C8a proton will confirm the exo/endo facial selectivity prior to auxiliary cleavage.

Protocol B: Scalable Pd-DAAA for 3-Allyl-3-Alkyl Piperidines

This protocol is highly scalable and atom-economical, utilizing catalytic palladium to set the stereocenter[4].

Causality behind choices: The use of LiHMDS ensures the quantitative formation of the kinetic enolate from the 3-alkyl-piperidin-2-one, which is then trapped by allyl chloroformate to form the enol carbonate. The choice of Toluene as a solvent in the Pd step suppresses background racemic pathways that are more prevalent in polar coordinating solvents like THF.

Step-by-Step Methodology:

  • Enol Carbonate Synthesis: Dissolve 3-alkyl-piperidin-2-one (1.0 eq) in anhydrous THF at -78 °C. Add LiHMDS (1.1 eq, 1M in THF) dropwise. Stir for 45 mins. Add allyl chloroformate (1.15 eq) dropwise. Stir for 1 hour, warm to 0 °C, and quench with water. Purify via flash chromatography (Hexanes/EtOAc) to isolate the racemic allyl enol carbonate.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (5 mol%) and (S)-t-Bu-PHOX (12.5 mol%) in anhydrous Toluene. Stir at room temperature for 30 minutes until the solution turns a deep, homogeneous orange, indicating active catalyst complexation.

  • Asymmetric Alkylation: Add the allyl enol carbonate (1.0 eq) to the catalyst solution. Seal the vessel, remove from the glovebox, and heat to 40 °C. Monitor the evolution of CO₂ gas (bubbler or pressure gauge).

  • Isolation: Upon completion (typically 12-24 hours, monitored by TLC showing consumption of the carbonate), filter the mixture through a short pad of Celite, concentrate, and purify via column chromatography to yield the enantioenriched 3-allyl-3-alkyl-piperidin-2-one.

  • Self-Validation Checkpoint: Perform Chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard synthesized using an achiral ligand (like PPh₃). The ee should exceed 95%. The presence of the terminal alkene in the product must be confirmed via ¹H NMR (multiplet at ~5.8 ppm, two doublets at ~5.1 ppm).

References

  • Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy - PMC - NIH. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7viq64fUgpv25u0QMsioh6swz9ExZSavQqGdNUfzsZALH_6lxwj3DeMPzWpLJf1kUXJNZ9S4rH7eShP9PY3mIxCUVey8ILgoWCVydAzd-UnwyC1aO_yZbGXznCgD5qUXi0Ty56005jw1NjoQ=]
  • MDM2 inhibitors in clinical trials. The core scaffolds are highlighted... - ResearchGate. Source: researchgate.net. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPap9bEOsh8rPgtBMmlXLf9H9B-sZWraOgbJdoHXchdlHmLCowa2XxoydD6Dvslu6Xw9oLclYleFQh6thlShac-39TtrTWm38bMWv096wuNeL77sHbgR6L5vPWK3z9RkdJi5X2bZHMD9ARu3w7Kf2LPkYL2zSH5ULRkABLwCC5mQD-NEwkB4WJ9G0talAOBaUbiQN4Pan-Kk-_NV3Zu_ZZMslPrYtUAs7VuO-syfbyvsf2LHpqXKq3KD4v21Pe4TOTpXQT]
  • Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase... - PMC. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcv-fKU9AeAyTuy0bHNS_0oBjjShimYDm4kmI0nI2iOXzKO5jwUI_qFNO3Al9DwzSC38lRv5CfKBg4bavXzT-uyYXnML8CN6GtIcY74JFQ0gQ53YpxDiIKSTrYYeZIPLgIaWI9f-6QAcyV_jc=]
  • Formal total syntheses of classic natural product target molecules via palladium-catalyzed enantioselective alkylation - Beilstein Journals. Source: beilstein-journals.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSrMuDWG6B5yt89rtrzgcCejrKG0fN4iRjex8cV1TIRYZ7qUfSi4zRy1O4N2vbq2rSvsfF49YkN1tnH_Gm0qZxHglr2MW4x073aQEYfnLMUWQh2UWf92BVvFUijM9_ShUY-vESivSCRpTU0JS3LMnsLIA=]
  • Enantioselective Synthesis of 3,3-Disubstituted Piperidine Derivatives by Enolate Dialkylation of Phenylglycinol-Derived Oxazolopiperidone Lactams | The Journal of Organic Chemistry. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr1oU5PZRBMO20vhYW2C5TJ8I3mGf_GWAb8gNYUuiLwbNYUB1yVJAxYZV1udGdmCLMNnX7YFVZHR2xnuXz_UgHI7Ev3hg1a6CyAQjd43cXdOtHI4SsgXWqCuWb48uR1UmIyTU6aDpuNGc=]

Sources

Application

Application Notes &amp; Protocols: Best Practices for the Handling and Storage of Hygroscopic Piperidine Amino Acid Salts

Introduction & Scientific Background Piperidine amino acid salts are a class of compounds frequently utilized as building blocks and intermediates in pharmaceutical synthesis. Their unique chemical structure, combining t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Background

Piperidine amino acid salts are a class of compounds frequently utilized as building blocks and intermediates in pharmaceutical synthesis. Their unique chemical structure, combining the basicity of the piperidine moiety with the functionality of amino acids, makes them valuable in drug discovery. However, these compounds often exhibit significant hygroscopicity—a strong affinity for absorbing moisture from the atmosphere. This property presents substantial challenges for researchers, as moisture uptake can compromise the material's integrity, leading to physical changes, chemical degradation, and inaccurate experimental results.

This guide provides a comprehensive framework for the handling and storage of these sensitive materials, grounded in principles of chemical safety and physical chemistry. By understanding the causality behind these protocols, researchers can ensure the long-term stability and reliability of their compounds.

The Challenge of Hygroscopicity

Hygroscopic materials readily absorb and retain water vapor from the surrounding air. For crystalline solids like piperidine amino acid salts, this can trigger a cascade of undesirable events:

  • Physical Degradation: Moisture absorption can lead to caking, clumping, and eventually deliquescence, where the solid dissolves in the absorbed water to form a concentrated aqueous solution.[1][2] This alters the material's physical properties, making accurate weighing and dispensing nearly impossible.

  • Chemical Instability: The presence of water can act as a solvent or a reactant, facilitating degradation pathways such as hydrolysis or salt disproportionation, where the salt converts to its free base form.[1][3] For amino acid-containing compounds, certain residues like asparagine, glutamine, and methionine are particularly susceptible to degradation in the presence of moisture.[4]

  • Compromised Purity: The absorbed water adds to the mass of the compound, leading to significant errors in concentration calculations for subsequent reactions or assays.

Chemical Profile: Piperidine Amino Acid Salts

It is critical to recognize that these compounds present a dual-hazard profile:

  • Hygroscopicity: As detailed above, this affects material stability and handling.

  • Piperidine-Related Hazards: Piperidine itself is a flammable, corrosive, and toxic organic compound.[5][6] It can cause severe skin burns and eye damage, and is harmful if inhaled or ingested.[5] Therefore, all handling procedures must incorporate stringent safety measures to protect personnel.

These salts are also incompatible with strong oxidizing agents and acids.[6] Furthermore, the basic piperidine moiety can react with atmospheric carbon dioxide or acidic gases (e.g., HCl vapors from other reagents in a storage area) to form unwanted carbonate or hydrochloride salts.[7]

The Consequences of Improper Handling

Failure to adhere to proper protocols can invalidate experimental results, waste valuable material, and pose significant safety risks. The primary goals of these application notes are to preserve the chemical , physical , and analytical integrity of the material from receipt to final use.

Core Principles of Environmental Control

The cornerstone of preserving hygroscopic material integrity is the strict control of the storage and handling environment. Temperature and humidity are inextricably linked; as temperature fluctuates, the capacity of air to hold moisture changes, directly impacting the material.[1]

  • Relative Humidity (RH) Control: The most critical parameter is maintaining a low and stable relative humidity. This is achieved through engineered solutions like dehumidification systems or, more practically in a lab setting, specialized dry cabinets and desiccators.[1]

  • Temperature Control: Stable, low temperatures slow down chemical degradation rates and reduce the risk of moisture-induced phase changes.[8]

Standard Operating Protocol: Receipt and Initial Handling

The lifecycle of a hygroscopic compound begins the moment it arrives in the laboratory. A disciplined receiving process is the first line of defense against moisture contamination.

Visual Inspection and Container Integrity

Upon receipt, immediately inspect the external packaging for any signs of damage that could have compromised the container's seal. Check the primary container seal for any breaches. Document the certificate of analysis and note the manufacturer's recommended storage conditions.

Protocol: Safely Introducing New Material into Storage

This workflow outlines the critical steps for safely transitioning a newly received hygroscopic compound into a controlled storage environment.

G cluster_receiving Receiving Area (Ambient) cluster_prep Staging Area cluster_storage Controlled Storage start Receive Shipment inspect Inspect Packaging & Container Seal start->inspect Unpack doc Verify CoA & Log Material inspect->doc damage Quarantine Material. Contact Supplier. DO NOT USE. inspect->damage Seal Damaged? label_ext Affix Secondary Label (Date, User, Lot) doc->label_ext place_desiccator Place Sealed Container in Desiccator with Fresh Desiccant label_ext->place_desiccator transfer_storage Transfer to Designated Long-Term Storage (e.g., -20°C Freezer) place_desiccator->transfer_storage After Temp. Equilibration end Material Secured transfer_storage->end

Caption: Workflow for receiving and securing hygroscopic materials.

Standard Operating Protocol: Storage

The appropriate storage conditions depend on the intended duration. All storage solutions must prioritize moisture exclusion.

Short-Term vs. Long-Term Storage Conditions

The following table summarizes recommended parameters. Always defer to manufacturer-specific guidelines when available.

ParameterShort-Term Storage (< 4 weeks)Long-Term Storage (> 4 weeks)Rationale
Temperature 2-8°C≤ -20°CReduces rates of chemical degradation.[4][9]
Relative Humidity As low as possible (<20% RH)As low as possible (<20% RH)Minimizes the primary driver of degradation: moisture uptake.[1]
Environment Desiccator cabinet at specified temp.Freezer or dedicated dry cabinetProvides a stable, low-humidity environment.[1][10]
Container Tightly sealed original containerOriginal container + secondary containmentSecondary containment provides an additional moisture barrier.[10]
Primary, Secondary, and Tertiary Containment Strategies
  • Primary Containment: The manufacturer's vial. Ensure the cap is always tightly sealed. For screw-cap vials, consider wrapping the cap-vial interface with Parafilm® as a temporary, enhanced seal after each use.[10]

  • Secondary Containment: Place the primary container inside a larger, sealable container (e.g., a small glass jar or a heat-sealed foil pouch) that also contains a desiccant pouch.[10] This creates a micro-environment of dry air around the primary vial.

  • Tertiary Containment: The desiccator, dry cabinet, or freezer where the secondary container is stored. This provides the main environmental control.

Standard Operating Protocol: Sample Weighing and Aliquotting

This is the point of greatest vulnerability for a hygroscopic compound. All operations must be performed efficiently to minimize exposure to ambient air.

Preparing the Weighing Environment

The ideal environment for handling highly hygroscopic solids is a glove box with a controlled inert atmosphere (e.g., Nitrogen or Argon) and very low humidity (<10% RH). If a glove box is unavailable, work must be performed in a chemical fume hood with procedures adapted to minimize exposure.[11]

Step-by-Step Weighing Protocol for Hygroscopic Powders
  • Preparation: Prepare all necessary tools in advance: spatulas, weigh paper/boat, pre-labeled receiving vial, and a logbook. Ensure the analytical balance is located in an area with minimal drafts.

  • Temperature Equilibration (CRITICAL): Remove the sealed container from cold storage (e.g., -20°C freezer) and place it into a desiccator at room temperature. Allow the container to warm to ambient temperature completely before opening (typically 60-90 minutes). [4][12]

    • Rationale: Opening a cold container will cause moisture from the ambient air to immediately condense on the cold surfaces and the powder itself, compromising the material.

  • Tare & Dispense: Once equilibrated, quickly open the container inside the fume hood. Using a clean, dry spatula, dispense the approximate amount of powder onto the tared weigh boat.

  • Seal & Weigh: Immediately and tightly reseal the main stock container. Record the precise weight from the balance.

  • Transfer: Promptly transfer the weighed powder into the pre-labeled destination vial for dissolution or further use.

  • Return to Storage: Return the main stock container to its designated storage condition.

G cluster_decision Decision Logic for Handling Environment start Need to Weigh Hygroscopic Salt? is_glovebox Inert Atmosphere Glove Box Available? start->is_glovebox is_dry_hood Controlled Humidity Environment Available? is_glovebox->is_dry_hood No use_glovebox Use Glove Box (Ideal Method) is_glovebox->use_glovebox Yes use_hood_fast Work in Fume Hood. Minimize Exposure Time. Use Desiccator for Equilibration. is_dry_hood->use_hood_fast Yes no_open_bench Avoid Open Bench Weighing. High Risk of Moisture Contamination. is_dry_hood->no_open_bench No

Caption: Decision tree for selecting the appropriate handling environment.

Protocol: Preparing Stock Solutions

Peptides and amino acid salts are significantly less stable in solution than in their lyophilized form.[9]

  • Solvent Selection: Use an appropriate dry, anhydrous solvent for the initial stock solution if possible. If an aqueous buffer is required, it should be sterile and degassed, especially for compounds containing oxidation-prone residues like Cysteine or Methionine.[4]

  • pH Control: The optimal pH for stability in aqueous solutions is typically between 5 and 7.[9] Avoid highly basic conditions (pH > 8), as this can accelerate degradation.[12]

  • Aliquotting: Once the stock solution is prepared, immediately divide it into single-use aliquots.

  • Storage of Solutions: Flash-freeze the aliquots and store them at -20°C or, for longer-term stability, at -80°C.[9][12]

    • Rationale: Aliquotting prevents repeated freeze-thaw cycles, which can degrade the compound.[12]

Quality Control and Stability Monitoring

For critical applications, it may be necessary to periodically assess the integrity of the stored material.

Detecting Moisture-Induced Degradation
  • Visual Inspection: The first signs of moisture uptake are often changes in the powder's appearance, such as clumping, caking, or the development of a glassy or gel-like consistency.[9]

  • Weight Gain: A simple but effective check is to precisely weigh a small, new vial of the material and re-weigh it after a period of storage and handling to detect mass gain from absorbed water.

Recommended Analytical Techniques
  • Karl Fischer Titration: This is the gold standard for accurately quantifying the water content in a solid sample.[]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the chemical purity of the compound and detect the emergence of degradation products over time.[14]

  • Dynamic Vapor Sorption (DVS): This advanced technique measures a material's affinity for water vapor by monitoring mass changes as a function of relative humidity, providing a detailed hygroscopicity profile.[2]

Safety & Emergency Procedures

Given the hazardous nature of piperidine, safety is paramount.[5][11][15]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling piperidine amino acid salts outside of a glove box:

  • Eye Protection: Chemical safety goggles.[16]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[16]

  • Body Protection: A lab coat, long pants, and closed-toe shoes.[15]

  • Respiratory Protection: All weighing and handling of the powder should be done in a certified chemical fume hood to prevent inhalation.[16]

Spill & Exposure Response
  • Spills: For minor powder spills within a fume hood, carefully wipe up with a damp cloth and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.[15]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11]

  • In all cases of exposure, seek immediate medical attention. [11]

References

  • Vertex AI Search. (2024). Piperidine - SAFETY DATA SHEET.
  • Vertex AI Search. (2023). Piperidine - SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Antibodies. 4-Piperidinopiperidine.
  • Vertex AI Search. (2025). 4 - • SAFETY DATA SHEET.
  • SMTDryBoxes. (2025). Protecting Pharmaceuticals from Humidity's Wrath - SMT Dry Cabinets.
  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
  • PMC. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Canyon Components. PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Moravek, Inc. Storing Pharmaceuticals: Important Guidelines to Consider.
  • Bachem. Handling and Storage Guidelines for Peptides.
  • PubMed. (2015). effect of particle size, relative humidity, temperature and composition on salt to free base conversion.
  • BOC Sciences. Hygroscopicity Testing.
  • PMC. The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin.
  • Benchchem. A Comparative Analysis of the Hygroscopic Nature of Dichromate Salts: A Guide for Researchers.
  • sb-PEPTIDE. Peptide handling & storage guidelines - How to store a peptide?.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.
  • Sigma-Aldrich. Storage and Handling Synthetic Peptides.

Sources

Method

Application Note: Optimization of N-Alkylation Reactions for Nipecotic Acid Derivatives

Executive Summary Nipecotic acid (piperidine-3-carboxylic acid) is the pharmacophore scaffold for a class of potent GABA uptake inhibitors, most notably Tiagabine . The critical step in synthesizing these therapeutics is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nipecotic acid (piperidine-3-carboxylic acid) is the pharmacophore scaffold for a class of potent GABA uptake inhibitors, most notably Tiagabine . The critical step in synthesizing these therapeutics is the N-alkylation of the piperidine ring.

This guide addresses the specific challenges of this transformation: steric hindrance at the secondary amine, competition from O-alkylation (if the carboxylic acid is unprotected), and the formation of quaternary ammonium byproducts. We present a validated, optimized protocol utilizing Ethyl Nipecotate as the substrate, leveraging the Finkelstein reaction to accelerate kinetics and ensure high yields.

Strategic Pathway Selection

Direct alkylation of free nipecotic acid is chemically inefficient due to its zwitterionic nature (


), which leads to poor solubility in organic solvents and competitive O-alkylation.

The Optimized Route (Route A) involves transient protection of the carboxylic acid via esterification, followed by N-alkylation and subsequent hydrolysis. This method offers superior solubility, easier purification, and higher regioselectivity.

Workflow Visualization

ReactionPathways Acid Nipecotic Acid (Free Acid) Ester Ethyl Nipecotate (Preferred Substrate) Acid->Ester Esterification (EtOH/H+) Direct Direct Alkylation (Low Yield/Zwitterion Issues) Acid->Direct Route B (Avoid) AlkylatedEster N-Alkylated Ester (Intermediate) Ester->AlkylatedEster Optimized N-Alkylation (R-X, K2CO3, ACN) FinalProduct N-Alkylated Acid (Active API) Direct->FinalProduct AlkylatedEster->FinalProduct Hydrolysis (LiOH or NaOH)

Figure 1: Strategic decision tree highlighting the ester-protection route (Route A) as the standard for high-yield synthesis.

Critical Optimization Parameters

Base Selection: The Role of

For secondary amines like ethyl nipecotate, Potassium Carbonate (


)  is the optimal base.
  • Causality: It is strong enough (

    
     of conjugate acid ~10.3) to neutralize the H-X byproduct formed during 
    
    
    
    substitution but mild enough to prevent elimination reactions (E2) on the alkyl halide electrophile.
  • Alternative: Cesium Carbonate (

    
    ) can be used for sterically hindered electrophiles due to the "Cesium Effect" (higher solubility and cation size), but it is less cost-effective for scale-up.
    
Solvent System: Acetonitrile (ACN) vs. DMF
  • Recommendation: Acetonitrile (ACN) .

  • Reasoning: While DMF offers higher reaction rates due to better cation solvation, it is difficult to remove (high boiling point, water miscibility). ACN allows for easier workup (lower BP) and sufficient solubility for the organic reactants while keeping the inorganic base heterogeneous, preventing side reactions.

Catalysis: The Finkelstein Modification

When using alkyl chlorides or bromides, the addition of Potassium Iodide (KI) (10-20 mol%) is mandatory for optimization.

  • Mechanism: KI reacts with the alkyl bromide (

    
    ) in situ to form the more reactive alkyl iodide (
    
    
    
    ). The iodide is a better leaving group, significantly accelerating the rate of nucleophilic attack by the piperidine nitrogen.

Detailed Experimental Protocols

Protocol A: Preparation of Ethyl Nipecotate (Precursor)

Note: Ethyl nipecotate is commercially available, but in-house synthesis ensures freshness and purity, critical for the subsequent alkylation.

  • Dissolution: Dissolve Nipecotic Acid (1.0 eq) in absolute Ethanol (10 vol).

  • Activation: Cool to 0°C. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise. Caution: Exothermic/Gas evolution.[1]
    
  • Reflux: Heat to reflux (78°C) for 4-6 hours. Monitor by TLC (System: MeOH/DCM 1:9).

  • Workup: Concentrate in vacuo. Redissolve residue in water, neutralize with saturated

    
     to pH 8, and extract with DCM. Dry over 
    
    
    
    and concentrate.
  • QC: Verify by

    
    -NMR (Triplet at 
    
    
    
    1.25 ppm for ethyl group).
Protocol B: Optimized N-Alkylation (Core Protocol)

Target: Synthesis of N-substituted Ethyl Nipecotate.

Reagents
  • Substrate: Ethyl Nipecotate (1.0 eq)

  • Electrophile: Alkyl Halide (R-Br or R-Cl) (1.1 eq)[2]

  • Base: Anhydrous

    
     (2.0 eq) - Must be finely ground.
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Anhydrous Acetonitrile (ACN) (10 mL per gram of substrate)

Procedure
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Ethyl Nipecotate and ACN.

  • Base Addition: Add

    
     and KI. Stir at room temperature for 15 minutes to ensure a homogeneous dispersion.
    
  • Alkylation: Add the Alkyl Halide dropwise.[3]

    • Tip: If the alkyl halide is solid, dissolve it in a minimal amount of ACN first.

  • Reaction: Heat the mixture to reflux (80-82°C) .

    • Time: Typically 4–12 hours.

    • Monitoring: Check TLC every 2 hours. Stain with Ninhydrin (Ethyl Nipecotate stains blue/purple; Product usually stains less intensely or different color).

  • Workup (Filtration Method - Preferred for ACN):

    • Cool to Room Temperature.[3]

    • Filter off the solid inorganic salts (

      
      , KX). Wash the cake with cold ACN.
      
    • Concentrate the filtrate under reduced pressure to yield the crude oil.

  • Purification:

    • If crude purity <90%, perform flash column chromatography (Hexanes/Ethyl Acetate gradient).

Mechanistic Insight & Visualization

The reaction proceeds via a classic


 mechanism.[3][4][5] The diagram below illustrates the catalytic cycle involving KI (Finkelstein condition).

Mechanism R_X Alkyl Bromide (R-Br) R_I Alkyl Iodide (R-I, Highly Reactive) R_X->R_I Finkelstein Exchange KI KI (Catalyst) KI->R_X Transition Transition State [N...C...I] R_I->Transition + Amine Amine Ethyl Nipecotate (Nucleophile) Amine->Transition Product N-Alkylated Product + HI Transition->Product Substitution BaseStep Base Scavenging (HI + K2CO3 -> KI + H2O + CO2) Product->BaseStep Acid Removal BaseStep->KI Regenerates Catalyst

Figure 2: Catalytic cycle showing the in-situ conversion of Alkyl Bromide to Iodide, enhancing electrophilicity for the amine attack.

Troubleshooting & Performance Data

Common Issues and Solutions
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance or old reagents.1. Add 0.1 eq KI (if not already added).2. Switch solvent to DMF and heat to 90°C.3. Verify alkyl halide quality.
Quaternization Over-alkylation (Dialkylation).1. Ensure stoichiometry is strictly 1:1.1 (Amine:Halide).2. Dilute reaction (increase solvent volume).3. Add alkyl halide slowly (syringe pump).[1]
Elimination Product Base too strong or temp too high.1. Lower temperature to 60°C.2. Ensure

is dry; avoid stronger bases like NaH.
Emulsion in Workup Amphiphilic nature of product.1. Saturate aqueous phase with NaCl (Brine) .2. Use Chloroform/Isopropanol (3:1) for extraction.
Case Study Data: Synthesis of Tiagabine Intermediate

Reference: Synthesis of (R)-Tiagabine precursors [1, 2].

ParameterCondition Set A (Standard)Condition Set B (Optimized)
Solvent TolueneAcetonitrile
Base


Catalyst NoneKI (10 mol%)
Temp/Time 110°C / 24h80°C / 8h
Yield 55%88%
Purity (HPLC) 82%96%

Analysis: The switch to a polar aprotic solvent (Acetonitrile) combined with Iodide catalysis significantly lowered the thermal barrier and reaction time, reducing thermal degradation byproducts.

References

  • Andersen, K. E., et al. (1999). Synthesis of novel GABA uptake inhibitors.[6][7][8][9][10][11] Preparation and structure-activity studies.[3][6][7][10][12][13][14][15] Journal of Medicinal Chemistry.[8][9][10]

  • Zhang, Y., et al. (2020). Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine.[16] Thieme Chemistry / Synlett.[16]

  • BenchChem Application Notes. (2025). Protocols for N-alkylation using 2-Iodopentane and Potassium Carbonate.[3]

  • Halpern, M. (2018). Phase Transfer Catalysis in N-Alkylation: Solvent Selection. Phase Transfer Catalysis Communications.

  • Tóth, K., et al. (2021).[8][9] Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives. Medicinal Chemistry Research.[8][9]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3-methylpiperidine-3-carboxylic acid coupling

Topic: Overcoming Steric Hindrance in 3-Methylpiperidine-3-Carboxylic Acid Coupling Executive Summary The Challenge: 3-Methylpiperidine-3-carboxylic acid represents a "perfect storm" of steric hindrance. It features a qu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Methylpiperidine-3-Carboxylic Acid Coupling

Executive Summary

The Challenge: 3-Methylpiperidine-3-carboxylic acid represents a "perfect storm" of steric hindrance. It features a quaternary


-carbon constrained within a piperidine ring. This rigid geometry blocks the trajectory of incoming nucleophiles (amines) toward the activated carbonyl, rendering standard carbodiimide (EDC/DIC) or even some uronium (HBTU) couplings ineffective.

The Solution: Success requires shifting from "standard" activation to "high-energy" intermediates.[1] While HATU/HOAt is the first line of defense, Acid Chlorides (via Ghosez’s Reagent) or Acid Fluorides (via TFFH) are often required for quantitative yields.

Module 1: Reagent Selection Matrix

The choice of coupling reagent should be dictated by the specific failure mode of your reaction.

Reagent ClassSpecific ReagentActivation SpeciesRecommended ForRisk Factor
Tier 1: Standard HATU / HOAt O-Azabenzotriazole esterModerate hindrance; Initial screening.Slow reaction; potential for guanidinylation of amine.
Tier 2: Low Epimerization T3P (Propylphosphonic anhydride)Mixed AnhydrideChiral preservation; Scalability.[2]Slower kinetics than HATU; may fail with extreme bulk.
Tier 3: High Reactivity TFFH Acid FluorideHigh Hindrance. Stable toward water/hydrolysis.Fluorides are reactive; requires careful handling.[2]
Tier 4: The "Nuclear" Option Ghosez's Reagent Acid ChlorideExtreme Hindrance. Quaternary centers where others fail.Moisture sensitive; requires strictly anhydrous conditions.
Module 2: Decision Logic & Workflow

Use this logic flow to determine your experimental path.

CouplingLogic Start Start: Coupling 3-Methyl-3-Carboxy Piperidine Check1 Attempt HATU/HOAt/DIPEA (24h) Start->Check1 Result1 Yield > 50%? Check1->Result1 Opt1 Optimize: Increase Temp (40°C) or Switch Solvent (NMP) Result1->Opt1 Yes, but slow Check2 Yield < 10% or No Reaction? Result1->Check2 No PathA Path A: Acid Fluoride (TFFH) Check2->PathA Moderate Failure PathB Path B: Acid Chloride (Ghosez) Check2->PathB Total Failure (0-5%) Validation CRITICAL STEP: Quench aliquot w/ MeOH Check for Methyl Ester via LCMS PathA->Validation PathB->Validation Finish Proceed to Amine Addition Validation->Finish

Caption: Decision matrix for escalating coupling conditions based on initial reaction performance.

Module 3: Detailed Protocols
Protocol A: The "Nuclear Option" (Ghosez’s Reagent)

Why this works: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under neutral conditions . Unlike Thionyl Chloride or Oxalyl Chloride, it does not generate HCl gas, which protects acid-sensitive protecting groups (like Boc) on the piperidine nitrogen.

Self-Validating Step: You must confirm the acid chloride is formed before adding your precious amine.

Reagents:

  • Substrate: Boc-3-methylpiperidine-3-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DCM or CHCl3 (Must be dry; acid chlorides die in water).

  • Base: None required for activation; Pyridine or Collidine (2-3 equiv) added during coupling step.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DCM under Argon/Nitrogen.

  • Reagent Addition: Add Ghosez’s reagent dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 1–2 hours.

  • The Check (Validation): Take a 10 µL aliquot of the reaction mixture and squirt it into 100 µL of dry Methanol. Run this on LCMS.

    • Success: You see the mass of the Methyl Ester (M+15).

    • Failure: You see the mass of the starting Acid. Do not proceed. Add more Ghosez reagent or dry the solvent further.

  • Coupling: Once activation is confirmed (>95% conversion to methyl ester in the check), cool the mixture to 0°C.

  • Amine Addition: Add the amine (nucleophile) and a mild base (Collidine or dry Pyridine, 3.0 equiv).

  • Reaction: Stir at RT overnight.

Protocol B: The Acid Fluoride Method (TFFH)

Why this works: Acid fluorides are less sensitive to moisture than acid chlorides but more reactive than HATU esters. They are excellent for Aib-like sterics.[2]

Reagents:

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • DIPEA (3.0 equiv)[3]

  • Solvent: DCM or DMF.[1][3]

Step-by-Step:

  • Dissolve acid and amine in DCM (or DMF if solubility is poor).

  • Add DIPEA.[2][3][4]

  • Add TFFH solid.

  • Validation: Monitor for the disappearance of the acid peak on LCMS. Note that acid fluorides can hydrolyze on the LCMS column, so you might see the acid peak reappear, but the ratio should change if the reaction is moving.

Module 4: Troubleshooting & FAQs

Q1: I see the "Activated Ester" peak on LCMS when using HATU, but it never converts to the product. Why? A: The activated ester (O-At) is formed, but the steric bulk of the methyl group at C3 is blocking the amine from attacking it. The ester is "stuck."

  • Fix: Switch to the Acid Chloride (Ghosez) protocol. The chloride is a smaller leaving group than the huge HATU/HOAt complex, reducing steric crowding in the transition state.

Q2: My Boc group fell off during activation. What happened? A: If you used Oxalyl Chloride or Thionyl Chloride, the HCl by-product deprotected the Boc group.

  • Fix: Use Ghosez’s Reagent .[4][5] It forms the acid chloride via an enamine mechanism that produces neutral amide by-products, preserving acid-sensitive protecting groups.

Q3: Can I use T3P? A: T3P is excellent for preventing epimerization, but it is often kinetically slower than HATU. For a quaternary center like 3-methyl-3-carboxy piperidine, T3P may not be reactive enough unless heated (40–60°C). If you must use T3P, use N-Methylmorpholine (NMM) as the base and perform the reaction in EtOAc or DMF at elevated temperatures.

Q4: Is epimerization a risk here? A: Yes, but less so than with standard amino acids. Because C3 is quaternary (disubstituted), it lacks an acidic proton directly on the alpha carbon (unless you consider the ring protons, which are less acidic). However, the primary risk is not deprotonation, but rather the harsh activation conditions leading to oxazolone formation.

  • Fix: If you observe epimerization, use Collidine (TMP) as your base instead of DIPEA/TEA. Collidine is non-nucleophilic and too bulky to abstract protons, reducing racemization risk.

Q5: The reaction turns black/tarry with Ghosez reagent. A: This usually indicates the solvent was not dry, or the reaction got too hot.

  • Fix: Ensure DCM is distilled or from a fresh molecular sieve bottle. Keep the activation step at 0°C initially.[3][6]

References
  • Ghosez, L., et al. (1979). "

    
    -Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses, 59, 26. 
    
  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent."[2] Journal of the American Chemical Society, 117(19), 5401–5402.

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.

Sources

Optimization

Troubleshooting low yields in N-ethylation of 3-methylpiperidine

Welcome to the technical support center for the N-ethylation of 3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-ethylation of 3-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize reaction outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My N-ethylation reaction with an ethyl halide is sluggish and gives a low yield. What are the likely causes?

Low conversion in the N-ethylation of 3-methylpiperidine is a frequent issue stemming from several factors. The methyl group at the 3-position introduces steric hindrance, which can slow down the SN2 reaction.[1][2]

Here are the primary causes and solutions:

  • Insufficient Basicity: The reaction generates a hydrohalic acid (e.g., HBr, HCl) as a byproduct. This acid protonates the starting 3-methylpiperidine, rendering it non-nucleophilic and halting the reaction.[1]

    • Solution: Add a non-nucleophilic base to scavenge the acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1] For sensitive substrates, sodium bicarbonate (NaHCO₃) can be used.[3]

  • Poor Leaving Group: The reactivity of the ethyl halide is critical. The order of reactivity is I > Br > Cl.

    • Solution: If you are using ethyl chloride, switching to ethyl bromide or ethyl iodide will significantly increase the reaction rate.[1]

  • Suboptimal Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Solution: Use a polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to accelerate the reaction.[4]

  • Insufficient Temperature: The activation energy for the reaction may not be met at room temperature, especially with the added steric hindrance.

    • Solution: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the rate.[3] However, be aware that higher temperatures can also promote side reactions like over-alkylation.[4]

Q2: I'm observing a significant amount of a byproduct that I suspect is the quaternary ammonium salt. How can I prevent this over-alkylation?

The formation of N,N-diethyl-3-methylpiperidinium halide is a classic side reaction.[5][6] It occurs because the product, N-ethyl-3-methylpiperidine, is also a nucleophile and can react with the ethyl halide, often even faster than the starting secondary amine.[7]

Here’s how to favor mono-alkylation:

  • Control Stoichiometry: Using an excess of the amine relative to the alkylating agent is a common strategy. However, for atom economy, it's often better to use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents).[1]

  • Slow Addition of Alkylating Agent: This is a highly effective technique. By adding the ethyl halide slowly over several hours using a syringe pump, you maintain a low concentration of the electrophile, ensuring it is more likely to react with the more abundant 3-methylpiperidine rather than the N-ethyl product.[1][3]

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate and reduce the likelihood of the second alkylation event.[1]

Q3: Given the challenges with direct alkylation, is there a more reliable method for the N-ethylation of 3-methylpiperidine?

Yes, reductive amination is often a superior and more selective method for N-alkylation of secondary amines, and it completely avoids the problem of over-alkylation.[2][8] The process involves reacting 3-methylpiperidine with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the desired N-ethyl product.

Why it works better: The reducing agents used are selective for the iminium ion and will not reduce the starting aldehyde. This allows for a one-pot reaction with high selectivity.[8]

Recommended Reducing Agents:

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is a mild and highly selective reagent, making it an excellent choice for this transformation.[2][9] It is less sensitive to moisture and pH than other hydrides.

  • Sodium cyanoborohydride (NaBH₃CN): Another classic and effective reagent, though it is highly toxic and requires careful handling.[8][10]

Q4: My reaction seems complete by TLC/LC-MS, but I'm losing product during the aqueous workup. What's happening?

The product, N-ethyl-3-methylpiperidine, is a tertiary amine and is therefore basic. During workup, if the aqueous layer is not sufficiently basic, the product can be protonated and become water-soluble, leading to significant loss.

Solution:

  • Ensure the aqueous layer is strongly basic (pH > 12) before extraction. Use a 1M or 2M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) for this adjustment.[9][11]

  • Extract with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times (at least 3x) to ensure complete recovery of the product from the aqueous phase.[9]

  • Wash the combined organic layers with brine to remove residual water before drying with an anhydrous salt like Na₂SO₄ or MgSO₄.[5]

Comparative Analysis of Synthetic Routes

The choice between direct alkylation and reductive amination depends on substrate sensitivity, desired purity, and available reagents.

ParameterRoute 1: Direct AlkylationRoute 2: Reductive Amination
Key Reagents Ethyl iodide/bromide, K₂CO₃ or DIPEAAcetaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃)
Primary Challenge Over-alkylation to form quaternary salt.[5][6]Handling of volatile acetaldehyde; potential for aldol side reactions.
Selectivity Moderate to good; requires careful control of conditions.[1]Excellent; over-alkylation is not possible.[8]
Steric Hindrance Can significantly slow the reaction rate.[1]Less sensitive to steric hindrance on the amine.
Workup Standard acid-base extraction.[3]Quench excess hydride, then standard acid-base extraction.[9]
Typical Yield Variable (50-80%), highly dependent on optimization.High to excellent (>85%).[9][10]

Visualized Workflows and Mechanisms

G cluster_0 Direct Alkylation Pathway A 3-Methylpiperidine B N-Ethyl-3-methylpiperidine (Desired Product) A->B + Et-X - HX C N,N-Diethyl-3-methylpiperidinium (Quaternary Salt Byproduct) B->C + Et-X

Caption: Direct alkylation and potential over-alkylation side reaction.

G cluster_1 Reductive Amination Pathway D 3-Methylpiperidine F Iminium Ion Intermediate D->F E Acetaldehyde E->F G N-Ethyl-3-methylpiperidine (Final Product) F->G [Reduction] e.g., NaBH(OAc)₃

Caption: The highly selective reductive amination pathway.

G start Low Yield in N-Ethylation Reaction check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No byproducts SM Consumed, but Low Product Yield check_sm->byproducts Yes check_reagents Check Reagents: - Leaving group (I > Br > Cl)? - Base present (e.g., K₂CO₃)? - Anhydrous solvent? incomplete->check_reagents check_overalkylation Check for Quaternary Salt by LC-MS or NMR byproducts->check_overalkylation increase_temp Increase Temperature or Reaction Time check_reagents->increase_temp is_overalkylation Over-alkylation Confirmed? check_overalkylation->is_overalkylation optimize_alkylation Optimize Direct Alkylation: - Slow addition of Et-X - Lower temperature - Control stoichiometry is_overalkylation->optimize_alkylation Yes other_byproducts Other Byproducts Formed is_overalkylation->other_byproducts No switch_method Consider Switching to Reductive Amination optimize_alkylation->switch_method

Caption: A troubleshooting workflow for low yield in N-ethylation.

Experimental Protocols

Protocol 1: Optimized Direct N-Ethylation with Ethyl Iodide

This protocol is optimized to minimize over-alkylation through controlled addition and the use of a suitable base.

Materials:

  • 3-Methylpiperidine

  • Ethyl iodide (EtI)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous acetonitrile (MeCN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylpiperidine (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution). Add finely powdered potassium carbonate (2.0 eq).

  • Reagent Addition: Place the flask under an inert atmosphere (nitrogen or argon). Begin stirring the suspension. Using a syringe pump, add ethyl iodide (1.05 eq) dropwise over a period of 4-6 hours at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. After the addition is complete, allow the reaction to stir at room temperature overnight. If the reaction is sluggish, it may be gently heated to 40-50 °C.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a mixture of diethyl ether and saturated aqueous sodium bicarbonate solution.[3] Caution: CO₂ evolution may occur. Transfer to a separatory funnel.

  • Purification: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-ethyl-3-methylpiperidine. Further purification can be achieved by flash column chromatography if necessary.

Protocol 2: N-Ethylation via Reductive Amination

This protocol offers high selectivity and is an excellent alternative to direct alkylation.[2][9]

Materials:

  • 3-Methylpiperidine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a stirred solution of 3-methylpiperidine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add acetaldehyde (1.2 eq) at room temperature. Stir the reaction mixture for 30-60 minutes to allow for iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be cautious as the reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times are typically between 2 and 18 hours.

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude N-ethyl-3-methylpiperidine is often of high purity, but can be further purified by distillation or chromatography if needed.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025).
  • Firouzabadi, H., et al. (n.d.). One-Pot Reductive Amination of Aldehydes and Ketones Using N-Methyl-piperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. Synthesis.
  • LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts.
  • University of Calgary. (n.d.).
  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Török, B., et al. (n.d.). On the reductive amination of aldehydes and ketones catalyzed by homogeneous Rh(I) complexes.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine.
  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine.

Sources

Troubleshooting

Technical Support Center: Resolving NMR Signal Broadening in Piperidine Conformers

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unresolved, "humpy" NMR spectra when analyzing piperidine-containing scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with unresolved, "humpy" NMR spectra when analyzing piperidine-containing scaffolds. This guide is designed to deconstruct the physical chemistry behind this phenomenon and provide field-proven, self-validating protocols to achieve publication-quality resolution.

Diagnostics & Theoretical Grounding (FAQ)

Q: Why do my piperidine derivatives exhibit broad, unresolved NMR signals at room temperature? A: Signal broadening in these systems is rarely an artifact of poor shimming; it is fundamentally driven by dynamic conformational exchange occurring in the intermediate exchange regime on the NMR timescale[1]. Piperidine rings undergo two distinct dynamic processes:

  • Nitrogen Inversion: The rapid "flipping" of the nitrogen lone pair. The free energy activation barrier (

    
    ) for this process is relatively low, estimated at approximately 6.1 kcal/mol[2].
    
  • Chair-Chair Interconversion (Ring Flipping): The structural inversion of the six-membered ring, which faces a higher energetic barrier of approximately 10.4 kcal/mol[2].

Causality: When the rate of these interconversions (


) approaches the frequency difference (

) between the axial and equatorial conformer signals, the spectrometer cannot resolve the distinct states. Instead, it captures an incomplete average, causing the peaks to coalesce into broad humps[1].

Q: How can I definitively diagnose conformational broadening versus sample impurities? A: Conformational broadening is localized. If your solvent residual peak (e.g.,


 at 7.26 ppm) and distant aromatic signals are razor-sharp, but the 

- and

-aliphatic protons of the piperidine ring are broad, the root cause is dynamic exchange[1]. Additionally, in highly sterically hindered piperidines, the ring may adopt a single dominant conformation where substituents are locked into specific positions, which can be verified using these exact same dynamic NMR techniques[3].

Experimental Troubleshooting Workflows

To resolve this issue, you must force the molecular system out of the intermediate exchange regime. Below are the two most robust methodologies.

Strategy A: Variable Temperature (VT) NMR Spectroscopy (Physical Resolution)

VT-NMR allows you to physically manipulate the exchange rate (


) by altering the thermal energy of the system[1].
  • High-Temperature NMR (Fast Exchange Limit): Heating the sample accelerates the interconversion rate (

    
    ). The NMR timescale averages the axial and equatorial environments into a single, sharp peak.
    
  • Low-Temperature NMR (Slow Exchange Limit): Cooling the sample decelerates the interconversion (

    
    ). The exchange is "frozen," yielding distinct, sharp peak sets for both conformers[4].
    
Step-by-Step Protocol: VT-NMR Optimization
  • Solvent Selection: Choose a deuterated solvent with a wide liquid range appropriate for your target temperature (see Table 1). For low-temperature studies, Toluene-

    
     or 
    
    
    
    are ideal[1].
  • Baseline Acquisition: Tune the probe and shim the magnet at room temperature (298 K) to establish a baseline 1H/13C spectrum.

  • Thermal Ramping & Equilibration: Adjust the temperature in 10–20 K increments. Critical Step: Allow the sample to equilibrate for at least 5–10 minutes at each new temperature[1]. Failure to do so creates thermal convection currents in the tube, which artificially broadens lines and mimics the very problem you are trying to solve.

  • Data Acquisition: Acquire a spectrum at each interval. Monitor the coalescence temperature (

    
    ) where the signal is broadest, and continue heating/cooling until the signals sharpen into defined multiplets.
    
  • Self-Validating System Check: To confirm the broadening was purely dynamic and not due to thermal degradation, return the probe to 298 K and re-acquire the spectrum. If it perfectly matches your initial baseline, the process is fully reversible, validating your structural integrity.

Strategy B: Chemical Derivatization (In-Situ Protonation)

If VT-NMR is unavailable or your compound is thermally labile, chemical modification can artificially raise the energy barrier of the exchange processes.

Causality: Adding a strong acid (e.g., Trifluoroacetic acid, TFA) protonates the basic piperidine nitrogen, forming a piperidinium salt. This locks the nitrogen lone pair, completely halting nitrogen inversion[4]. The added steric bulk and electrostatic changes significantly increase the energy barrier for chair-chair ring inversion, often pushing the system into the slow exchange limit and sharpening the spectrum at room temperature.

Step-by-Step Protocol: In-Situ NMR Protonation
  • Baseline Acquisition: Dissolve 5–10 mg of the piperidine compound in 0.6 mL of

    
     and acquire a standard 1H NMR spectrum.
    
  • Acid Addition: Add 1–2 equivalents (approx. 5–10

    
    ) of deuterated trifluoroacetic acid (TFA-
    
    
    
    ) directly to the NMR tube.
  • Homogenization: Cap the tube tightly and invert it 5–6 times to ensure complete mixing.

  • Re-acquisition: Re-acquire the spectrum at 298 K. The previously broad aliphatic signals will resolve into sharp, distinct multiplets corresponding to the locked conformers.

  • Self-Validating System Check: Add a slight excess of a volatile organic base (e.g., triethylamine) to the tube to deprotonate the piperidine. The signals will revert to their original broadened state, proving the sharpening was solely due to the locked nitrogen lone pair.

Workflow Visualization

Piperidine_NMR_Workflow Start Broad Piperidine NMR Signals (Intermediate Exchange Regime) Decision Select Resolution Strategy Start->Decision VT_NMR Variable Temperature (VT) NMR (Physical & Reversible) Decision->VT_NMR Non-Destructive Protonation Chemical Derivatization (In-situ Protonation) Decision->Protonation Chemical Modification High_Temp High Temp (>350 K) Accelerate Exchange Rate VT_NMR->High_Temp Low_Temp Low Temp (<220 K) Decelerate Exchange Rate VT_NMR->Low_Temp Salt Piperidinium Salt Formation Lock Nitrogen Lone Pair Protonation->Salt Result_High Fast Exchange Limit: Sharp Time-Averaged Peaks High_Temp->Result_High Result_Low Slow Exchange Limit: Distinct Axial/Equatorial Peaks Low_Temp->Result_Low Result_Salt Increased Inversion Barrier: Resolved Conformer Peaks Salt->Result_Salt

Figure 1: Decision matrix and causal pathways for resolving piperidine NMR signal broadening.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in VT-NMR. The table below summarizes optimal deuterated solvents based on their liquid temperature ranges and dielectric properties[1].

Table 1: Recommended Solvents and Temperature Ranges for Piperidine VT-NMR

Deuterated SolventMelting Point (°C)Boiling Point (°C)Optimal Use CaseExpected Exchange Regime at Extreme
Dichloromethane-

-9740Low-temperature coolingSlow Exchange (Distinct Conformers)
Toluene-

-95110Broad range (High & Low)Fast (High T) / Slow (Low T)
DMSO-

18189High-temperature heatingFast Exchange (Time-Averaged)
Chloroform-

-6461Mild cooling / BaselineIntermediate (Coalescence)

References

  • Title: Piperidine - Conformation and Nitrogen Inversion Source: Wikipedia URL: [Link]

  • Title: The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. Dynamic NMR Spectroscopy and Molecular Mechanics Calculations Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Conformational analysis of chiral hindered amides Source: Canadian Science Publishing URL: [Link]

Sources

Optimization

Technical Support Center: High-Fidelity Activation of Quaternary Amino Acids

Subject: Preventing Racemization & Failure Modes in -Disubstituted Amino Acid Coupling Ticket ID: T-QA-9021 Support Tier: Level 3 (Senior Application Scientist) Status: Open Core Directive: The "Racemization Paradox" Use...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Racemization & Failure Modes in


-Disubstituted Amino Acid Coupling
Ticket ID:  T-QA-9021
Support Tier:  Level 3 (Senior Application Scientist)
Status:  Open

Core Directive: The "Racemization Paradox"

User Warning: You have inquired about preventing racemization in quaternary amino acids (e.g.,


-methyl-phenylalanine, 

-methyl-cysteine).

The Scientific Reality: True racemization via the standard base-catalyzed enolization mechanism is chemically impossible for quaternary amino acids.

  • Why: Standard racemization requires the abstraction of the proton attached to the

    
    -carbon (
    
    
    
    ). Quaternary amino acids have replaced this proton with a carbon substituent (e.g., a methyl group). Without this proton, the chiral center cannot invert via the enolate intermediate.
  • The Real Danger: The "racemization" often reported in these syntheses is usually:

    • Systemic Epimerization: The incoming activated amino acid racemizes because the quaternary residue on the resin is so sterically hindered that the coupling reaction takes hours/days.

    • Impurity Formation: The steric bulk forces the formation of stable 5(4H)-oxazolones which may undergo ring-opening side reactions (though not direct inversion) or hydrolysis, mimicking a loss of purity.

Support Strategy: This guide focuses on overcoming the steric barrier . By accelerating the coupling rate, we prevent the prolonged exposure that degrades the rest of your peptide chain.

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the correct activation strategy for your specific hindrance level.

CouplingLogic Start Start: Identify Coupling Pair IsQuat Is the Activated AA Quaternary? Start->IsQuat IsNucQuat Is the Nucleophile (Resin) Quaternary? IsQuat->IsNucQuat No (Standard AA) TFFH Protocol A: Acid Fluoride (TFFH/Collidine) IsQuat->TFFH Yes (e.g. Fmoc-Aib-OH) Standard Standard Protocol (DIC/Oxyma) IsNucQuat->Standard No IsNucQuat->TFFH Yes (Hard: Aib-Aib) PyAOP Protocol B: Phosphonium (PyAOP/HOAt) IsNucQuat->PyAOP Yes (Moderate Sterics) HATU Protocol C: Uronium (HATU/HOAt) IsNucQuat->HATU Alternative

Figure 1: Coupling Reagent Decision Tree. Note that for quaternary activation, Acid Fluorides (TFFH) are superior to active esters due to smaller steric radius.

Experimental Protocols

Protocol A: The Acid Fluoride Method (TFFH)

Best For: Coupling Fmoc-Quaternary-AA-OH (Activation) or coupling onto a highly hindered amine (e.g., Aib-Aib coupling). Mechanism: Converts the bulky carboxylic acid into a small, highly reactive acid fluoride in situ.

Reagents:

  • Coupling Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[1][2]

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) — Crucial: Do not use DIPEA with TFFH if possible, as Collidine reduces base-catalyzed side reactions.

  • Solvent: DCM (Dichloromethane) or DMF.[3]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH (3.0 eq) and TFFH (3.0 eq) in dry DCM.

  • Activation: Add Collidine (3.0 eq).

    • Observation: The solution may turn slightly yellow.

    • Timing: Allow to activate for only 2–3 minutes . Acid fluorides form rapidly.[2][4]

  • Coupling: Add the activated mixture immediately to the resin-bound peptide.

  • Reaction Time: Allow to react for 60 minutes.

  • Double Coupling: For extremely hindered residues (e.g.,

    
    -Me-Phe), perform a second coupling with fresh reagents.
    

Why this works: The Fluoride leaving group is physically smaller than the OBt/OAt group generated by HATU/HOBt. This allows the electrophile to penetrate the steric shield of the quaternary center.

Protocol B: The Phosphonium Powerhouse (PyAOP)

Best For: When TFFH is unavailable, or for coupling a standard chiral AA onto a quaternary N-terminus. Mechanism: Phosphonium salts (PyAOP) avoid the formation of guanidinium byproducts that can occur with Uronium salts (HATU) during slow reactions.

Reagents:

  • Coupling Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure.[5][6][7]

  • Base: DIPEA (Diisopropylethylamine) or Collidine.

Step-by-Step:

  • Dissolution: Dissolve Fmoc-AA-OH (3.0 eq), PyAOP (3.0 eq), and HOAt (3.0 eq) in DMF.

  • Activation: Add Base (6.0 eq).

  • Coupling: Add to resin immediately (within 30 seconds).

  • Reaction Time: 2–4 hours.

Troubleshooting & FAQs

Q1: I am seeing "racemization" of my -methyl-phenylalanine. Is the supplier batch bad?

Diagnosis: It is highly unlikely to be true racemization. Root Cause: You are likely observing Epimerization of the preceding residue or a des-Fmoc side reaction.

  • Explanation: If you are coupling Fragment A (ending in

    
    -Me-Phe) to Fragment B, the activation of the C-terminal quaternary AA often leads to immediate 5(4H)-oxazolone formation. While the quaternary center cannot invert, the oxazolone is sluggish. If the reaction sits for too long, the N-terminal protecting group can degrade, or the oxazolone can undergo hydrolysis/aminolysis non-selectively.
    
  • Fix: Switch to Protocol A (TFFH) . The acid fluoride pathway bypasses the stable oxazolone intermediate, forcing the reaction to completion before degradation occurs.

Q2: My coupling yield is <10% when coupling onto Aib.

Diagnosis: The nucleophile (amine) is buried. Root Cause: Standard reagents (HBTU/DIC) create an active ester that is too bulky to approach the hindered amine. Fix:

  • Switch Solvent: Use DCM instead of DMF for the coupling step. DCM swells polystyrene resins better and destabilizes secondary structures that might be hiding the amine.

  • Use Microwave: Heat to 60°C or 75°C (if Cys/His are absent). Thermal energy helps overcome the rotational barrier of the quaternary center.

Q3: Can I use Oxyma Pure instead of HOAt?

Answer: Yes, and you should. Data: Oxyma Pure combined with DIC or COMU has shown superior suppression of racemization (for neighboring chiral centers) compared to HOBt and is safer/cheaper than HOAt.

  • Recommendation: For standard hindered couplings, COMU/Oxyma/Collidine is the modern "Gold Standard" before escalating to TFFH.

Comparative Data: Coupling Efficiency

Table 1: Yield Comparison for Hindered Coupling (Aib-Aib model) Target: Fmoc-Aib-Aib-OMe

Coupling ReagentBaseSolventYield (1h)Risk of Side Reactions
HBTU / HOBt DIPEADMF< 15%High (Guanidinylation)
HATU / HOAt DIPEADMF65%Moderate
PyAOP / HOAt TMPDMF88%Low
TFFH TMPDCM> 95% Very Low

Visualizing the Mechanism

The diagram below illustrates why standard activation fails and how Acid Fluorides succeed.

Mechanism Start Fmoc-Quaternary-AA-OH Activation Activation (HBTU/HATU) Start->Activation TFFH_Path Activation (TFFH) Start->TFFH_Path Oxazolone 5(4H)-Oxazolone (Sterically Crowded & Stable) Activation->Oxazolone Fast Cyclization SlowCoupling Nucleophilic Attack (BLOCKED by Sterics) Oxazolone->SlowCoupling Very Slow AcidFluoride Acid Fluoride (Small, Reactive Electrophile) TFFH_Path->AcidFluoride FastCoupling Rapid Coupling (Sterics Bypassed) AcidFluoride->FastCoupling High Yield

Figure 2: The Steric Bottleneck. Standard activation leads to a crowded oxazolone intermediate. TFFH generates a compact Acid Fluoride that easily accesses the nucleophile.

References

  • Carpino, L. A., et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[2][4][8] Journal of the American Chemical Society.[9]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Wenschuh, H., et al. (1995). "Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc-Amino Acid Fluorides." Journal of Organic Chemistry.

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal.

Sources

Troubleshooting

Technical Support Center: Polar Piperidine Carboxylic Acids Analysis

Introduction: The "Invisible" Zwitterion Challenge Welcome to the technical support hub for polar piperidine carboxylic acids. If you are here, you are likely struggling with one of three problems: zero retention on C18...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Invisible" Zwitterion Challenge

Welcome to the technical support hub for polar piperidine carboxylic acids. If you are here, you are likely struggling with one of three problems: zero retention on C18 columns, poor sensitivity due to the lack of chromophores, or peak tailing caused by secondary interactions.

Analytes like Pipecolic acid (2-piperidinecarboxylic acid) and Nipecotic acid are zwitterionic: they possess both a basic secondary amine and an acidic carboxylic acid. At neutral pH, they exist as internal salts, making them extremely polar and difficult to retain using standard Reversed-Phase (RP) chromatography. Furthermore, the piperidine ring lacks conjugation, rendering it invisible to standard UV detection (254 nm).

This guide abandons generic advice. Below are field-proven protocols and troubleshooting workflows designed to generate robust data.

Module 1: Retention Strategies (The "No Retention" Problem)

Q: My analyte elutes in the void volume on a C18 column. What is the correct stationary phase?

A: Standard C18 phases cannot retain these molecules because they are too hydrophilic. You must switch to a mode that utilizes their polarity or ionic state.

Option A: Zwitterionic HILIC (Recommended for LC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for these analytes. Specifically, Zwitterionic (ZIC) stationary phases are superior to bare silica because they provide a stable water layer and weak electrostatic interactions that stabilize the analyte's zwitterionic form.

  • Mechanism: Partitioning into a water-enriched layer on the surface + weak electrostatic modulation.[1]

  • Recommended Column: ZIC-HILIC or Amide-HILIC.

  • Mobile Phase: High organic (e.g., 90% Acetonitrile) with 10–20 mM Ammonium Formate (pH 3.5–5.0).

Option B: Mixed-Mode Chromatography (Robust Alternative)

If HILIC equilibration is too slow for your workflow, use a Mixed-Mode column (C18 + Cation Exchange).

  • Mechanism: Hydrophobic retention (weak) + Cation Exchange (strong interaction with the piperidine nitrogen).

  • Benefit: Tunable selectivity by adjusting buffer strength (ionic strength).[2]

Method Selection Decision Tree

MethodSelection Start Start: Analyte Characterization Detector Detector Type? Start->Detector MS LC-MS / CAD Detector->MS Universal UV UV / Fluorescence Detector->UV No Chromophore ColumnChoice Select Stationary Phase MS->ColumnChoice Deriv Derivatization Required (See Module 3) UV->Deriv Deriv->ColumnChoice HILIC ZIC-HILIC Column (High Sensitivity) ColumnChoice->HILIC Max Polarity MixedMode Mixed-Mode (C18/SCX) (High Robustness) ColumnChoice->MixedMode Complex Matrix

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection capabilities and matrix complexity.

Module 2: Detection & Sensitivity (The "Invisible Peak" Problem)

Q: I see nothing at 210 nm. How do I detect piperidine acids without a Mass Spectrometer?

A: You must derivatize the secondary amine.[3][4] The most robust reagent for secondary amines (like piperidine) is FMOC-Cl (9-Fluorenylmethyl chloroformate). Unlike OPA (o-Phthalaldehyde), which only reacts with primary amines, FMOC reacts efficiently with secondary amines to form a stable, highly fluorescent carbamate.

Protocol: Pre-Column FMOC Derivatization

Use this protocol to transform non-chromophoric piperidines into highly UV/Fluorescence-active species.

Reagents:

  • Borate Buffer: 0.2 M, pH 8.5 (Critical for deprotonating the amine).

  • FMOC-Cl Solution: 5 mM in dry Acetone.

  • ADAM (1-Adamantanamine): Quenching agent (reacts with excess FMOC).

Step-by-Step Workflow:

StepActionTechnical Note
1 Mix 200 µL Sample + 200 µL Borate Buffer High pH ensures the piperidine nitrogen is uncharged (nucleophilic).
2 Add 200 µL FMOC-Cl Solution Add rapidly and vortex immediately.
3 Incubate at 40°C for 10 mins Reaction is fast; heat ensures completion for sterically hindered amines.
4 Add 20 µL ADAM solution (optional)Reacts with excess FMOC-Cl to prevent a massive solvent front peak.
5 Inject onto C18 ColumnNote: The derivative is now hydrophobic. Use standard Reversed-Phase (C18), not HILIC.

Detection Settings:

  • UV: 265 nm[5]

  • Fluorescence: Excitation 265 nm / Emission 315 nm (100x more sensitive than UV).

Module 3: Troubleshooting & FAQs

Q: My retention times in HILIC are drifting. How do I fix this?

A: HILIC phases require longer equilibration than RP columns because the "stationary phase" is actually a water layer adsorbed onto the silica.

  • The Fix: Equilibration must be measured in Column Volumes (CV) , not minutes. HILIC requires 20–30 CVs to re-establish the water layer after a gradient.

  • Tip: If using a gradient ending in 50% water, do not jump immediately back to 90% ACN. Ramp back slowly to prevent "shocking" the water layer off the surface.

Q: I am using Ion-Pairing (TFA/Heptafluorobutyric acid) on C18, but my baseline is noisy.

A: Ion-Pairing Reagents (IPR) are "sticky." They coat the flow path and are difficult to remove.

  • The Issue: If you are using UV at 210 nm, TFA absorbs light, causing baseline drift during gradients. If using MS, TFA suppresses ionization.

  • The Fix: Switch to Ammonium Formate in HILIC mode (Module 1). If you must use C18, use Perfluoropentanoic acid (PFPA) which is volatile enough for MS but provides stronger retention than TFA.

Q: Why is my peak splitting?

A: This is often a sample solvent mismatch .

  • Scenario: You dissolved your sample in 100% water, but your HILIC mobile phase is 90% Acetonitrile.

  • Mechanism: Water is the "strong" solvent in HILIC.[1] Injecting a slug of water causes the analyte to travel faster than the mobile phase initially, causing band broadening or splitting.

  • Solution: Dilute your sample with Acetonitrile to match the initial mobile phase conditions (e.g., 75% ACN / 25% Water).

Module 4: Scientific Mechanism (The "Why")

Understanding the ZIC-HILIC mechanism is crucial for troubleshooting. Unlike C18 (adsorption), ZIC-HILIC relies on a Water-Enriched Layer .

HILIC_Mechanism Silica Silica Surface ZIC_Ligand Zwitterionic Ligand (Sulfobetaine) Silica->ZIC_Ligand Bonded WaterLayer Immobilized Water Layer (Stagnant Phase) ZIC_Ligand->WaterLayer Hydration Analyte Piperidine Acid (Polar/Charged) Analyte->ZIC_Ligand Electrostatic Interaction (Secondary Mechanism) Analyte->WaterLayer Partitioning (Primary Mechanism) MobilePhase Bulk Mobile Phase (High ACN) MobilePhase->Analyte Solvated

Figure 2: The partition mechanism of ZIC-HILIC. Retention is driven by the analyte partitioning from the ACN-rich bulk phase into the water-rich layer immobilized by the zwitterionic ligands.

References

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196. Link

  • BenchChem. (2025).[6] Application Notes and Protocols for Derivatizing Amines with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl). BenchChem Technical Notes. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71. Link

  • SIELC Technologies. (2025). HILIC Separation of Carboxylic Acids using Mixed-Mode Chromatography. SIELC Application Notes. Link

  • Sigma-Aldrich. (2025). Determination of plasma pipecolic acid by HPLC-MS/MS. Sigma-Aldrich Technical Library. Link

Sources

Optimization

Crystallization strategies for 1-Ethyl-3-methylpiperidine-3-carboxylic acid HCl

This guide serves as a specialized technical resource for the crystallization and purification of 1-Ethyl-3-methylpiperidine-3-carboxylic acid Hydrochloride (CAS: 1185470-29-4). The protocols below are designed based on...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the crystallization and purification of 1-Ethyl-3-methylpiperidine-3-carboxylic acid Hydrochloride (CAS: 1185470-29-4).

The protocols below are designed based on the physicochemical properties of zwitterionic piperidine derivatives and hydrochloride salts . This molecule combines a polar ionic head (carboxylic acid/amine HCl) with a lipophilic tail (ethyl/methyl groups), creating a "surfactant-like" amphiphilicity that often leads to oiling out rather than clean crystallization.

Part 1: Pre-Crystallization Assessment

Before attempting crystallization, verify the following critical parameters. Failure here is the primary cause of experimental failure.

ParameterRequirementWhy it Matters
Purity (HPLC) > 90%Impurities >10% act as "crystal poisons," preventing nucleation. If <90%, perform a rough column chromatography first.
Salt Stoichiometry 1.0 : 1.0 (Base : HCl)Excess HCl is hygroscopic and causes "wet" crystals. Excess free base prevents lattice formation.
Water Content < 0.5%This HCl salt is likely hygroscopic . Presence of water promotes oiling out. Use anhydrous solvents.[1][2]
Residual Solvents Remove DMF/DMSOHigh-boiling polar solvents prevent crystallization even in trace amounts.

Part 2: Solubility Profiling & Solvent Selection

Do not guess. Perform this rapid solubility screen using 10 mg of sample to determine the "Golden Solvent System."

Solubility Behavior Table (Predicted for Piperidine-3-COOH HCl Class)

Solvent ClassRepresentative SolventSolubility BehaviorRole in Crystallization
Protics (High Polarity) Methanol, Water Very High Good Solvent. Dissolves the salt instantly. Hard to crystallize from alone.
Protics (Med Polarity) Ethanol, Isopropanol (IPA) Moderate Ideal Primary Solvent. Soluble hot, less soluble cold.
Aprotic Polar Acetone, Acetonitrile Low/Sparingly Anti-Solvent / Slurry Medium. Good for removing non-polar impurities.
Chlorinated DCM, Chloroform Moderate Variable. Good for initial dissolution if the lattice energy is low.
Non-Polar Ether, Hexane, MTBE Insoluble Strict Anti-Solvent. Causes rapid precipitation (or oiling).

Part 3: Crystallization Protocols

Protocol A: The "Dual-Solvent" Displacement (Recommended)

Best for: High purity material (>95%) that needs physical form upgrade.

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of warm Ethanol (40°C) .

    • Tip: If the solution is cloudy, filter it through a 0.45 µm PTFE syringe filter.

  • Nucleation: Allow the solution to cool to Room Temperature (RT).

  • Displacement: Add MTBE (Methyl tert-butyl ether) or EtOAc dropwise with vigorous stirring until a faint, persistent turbidity appears.

    • Critical: Do NOT use Diethyl Ether (too volatile, causes skinning). MTBE is superior for crystal growth.

  • Growth: Stop stirring. Cover the flask and let it stand undisturbed at RT for 2 hours, then move to 4°C overnight.

  • Harvest: Filter under Nitrogen (to prevent moisture uptake). Wash with cold MTBE.

Protocol B: Reactive Crystallization (From Free Base)

Best for: Crude synthesis mixtures.

  • Dissolution: Dissolve the free base (1-Ethyl-3-methylpiperidine-3-carboxylic acid) in Acetone (10 mL/g).

  • Acidification: Cool to 0°C. Add HCl in Dioxane (4M) or TMSCl (Trimethylsilyl chloride) dropwise.

    • Mechanism:[3] TMSCl reacts with residual water/alcohol to generate anhydrous HCl in situ, preventing hydrate formation.

  • Precipitation: The HCl salt should precipitate immediately as a white solid.

  • Digestion: Stir the slurry for 1 hour at 0°C to ripen the crystals (Ostwald Ripening).

Part 4: Troubleshooting Guide

Issue 1: The "Oiling Out" Phenomenon

Symptom: Instead of crystals, a sticky gum or oil separates at the bottom of the flask. Cause: The "Metastable Zone Width" (MSZW) was crossed too quickly. The phase separation occurred before nucleation.

The Rescue Workflow (Visualization):

OilingOutRescue Start Problem: Material Oiled Out Reheat Step 1: Re-heat to redissolve oil (Add 10% more polar solvent) Start->Reheat Seed Step 2: Add Seed Crystal (at Cloud Point) Reheat->Seed NoSeed No Seed Available? Reheat->NoSeed Cooling Step 3: Slow Cooling (1°C per minute) Seed->Cooling Scratch Technique: Scratch glass wall with glass rod NoSeed->Scratch Option A Sonication Technique: Brief Sonication (30 seconds) NoSeed->Sonication Option B Scratch->Cooling Sonication->Cooling Result Crystalline Solid Cooling->Result

Figure 1: Decision tree for recovering an oiled-out crystallization batch.

Issue 2: Hygroscopicity (Wet Crystals)

Symptom: Crystals turn into a paste upon exposure to air. Solution:

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours.

  • Storage: Store under Argon/Nitrogen.

  • Handling: Perform filtration in a glovebox or under an inverted funnel with N₂ flow.

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent? A: Technically yes, but removing it is difficult due to the high boiling point and the salt's tendency to hold onto water (hydrates). Avoid water unless you are performing a lyophilization (freeze-drying) cycle.

Q2: Why is my yield low (<50%)? A: The salt is likely too soluble in your chosen alcohol.

  • Fix: Increase the ratio of Anti-Solvent (MTBE/EtOAc).

  • Fix: Cool the final slurry to -20°C (freezer) instead of just 4°C.

Q3: The solid is colored (yellow/brown) but NMR is clean. A: Trace oxidation products or metal salts can color the crystal lattice.

  • Fix: Perform a "Charcoal Treatment." Dissolve in hot EtOH, add Activated Carbon (5 wt%), stir for 15 mins, filter hot through Celite, then crystallize.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Stahl, P. H., & Wermuth, C. G. (Eds.).[4] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Solubility profiles of hydrochloride salts).

  • Organic Syntheses. Preparation of 1-Ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride (EDC HCl). (Analogous piperidine/amine HCl salt purification strategies). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of N-ethyl nipecotic acid derivatives

Title: Comparative Mass Spectrometry Guide: N-Ethyl Nipecotic Acid Derivatives vs. Structural Analogs Executive Summary This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation pat...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Mass Spectrometry Guide: N-Ethyl Nipecotic Acid Derivatives vs. Structural Analogs

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of N-ethyl nipecotic acid derivatives , a critical scaffold in the development of GABA uptake inhibitors (e.g., Tiagabine). Designed for medicinal chemists and analytical scientists, this document contrasts N-ethyl derivatives with their N-methyl and unsubstituted analogs. It elucidates the specific mechanistic pathways—principally


-cleavage and onium reaction rearrangements—that serve as diagnostic fingerprints for structural validation in drug discovery.

Part 1: Technical Core – Fragmentation Mechanisms

The mass spectral behavior of N-ethyl nipecotic acid derivatives is governed by the stability of the piperidine ring and the lability of the N-substituent. In Electron Ionization (EI), the charge localization on the nitrogen atom drives specific bond ruptures.

Primary Fragmentation Pathways
  • 
    -Cleavage (Dominant): 
    
    • The radical cation located on the nitrogen triggers the homolytic cleavage of the C-C bond adjacent to the nitrogen.

    • For N-Ethyl Derivatives: This results in the loss of a methyl radical (

      
      , 15 Da) from the N-ethyl side chain, forming a stable iminium ion. This is a diagnostic peak often absent or less intense in N-methyl analogs (which must lose a hydrogen atom to form a similar species).
      
  • Onium Reaction / Hydrogen Rearrangement:

    • A characteristic "M-28" peak is observed in N-ethyl derivatives due to the loss of ethylene (

      
      ) via a four-membered transition state rearrangement. This pathway is impossible  for N-methyl derivatives, making it a binary differentiator.
      
  • Ring Cleavage (Retro-Diels-Alder - RDA):

    • High-energy fragmentation leads to the rupture of the piperidine ring itself, often generating fragments at m/z 42, 56, or 84 depending on the substitution pattern.

Visualization of Fragmentation Pathways

The following diagram illustrates the competitive fragmentation pathways for N-ethyl nipecotic acid ethyl ester (a representative derivative).

FragmentationPathways cluster_legend Pathway Legend M_Ion Molecular Ion (M+.) [N-Ethyl Nipecotate] Alpha_Cleavage α-Cleavage Product (Iminium Ion) M_Ion->Alpha_Cleavage - •CH3 (15 Da) Diagnostic for N-Ethyl Rearrangement H-Rearrangement Product (Loss of Ethylene) M_Ion->Rearrangement - C2H4 (28 Da) N-Ethyl Specific Ester_Loss Ester Cleavage (Loss of OEt) M_Ion->Ester_Loss - •OEt (45 Da) Ester Specific Legend Blue: Precursor | Red: α-Cleavage | Yellow: Rearrangement | Green: Functional Group Loss

Caption: Mechanistic divergence of N-ethyl nipecotic acid derivatives under Electron Ionization (EI).

Part 2: Comparative Analysis

This section objectively compares N-ethyl derivatives against key alternatives used in Structure-Activity Relationship (SAR) studies.

N-Ethyl vs. N-Methyl vs. Unsubstituted Analogs

The N-substituent dictates the low-mass region of the mass spectrum. The following table highlights the "Marker Ions" used to confirm the N-alkyl chain length.

FeatureN-Ethyl Nipecotic Acid N-Methyl Nipecotic Acid Unsubstituted Nipecotic Acid
Nitrogen Substitution Ethyl (

)
Methyl (

)
Hydrogen (

)
Diagnostic Loss (Low Mass) M-15 (Loss of

from ethyl)
M-1 (Loss of

)M-15 (Loss of whole N-methyl)
M-1 (Loss of amine H)
Rearrangement Ion M-28 (Loss of Ethylene)None (Cannot lose alkene)None
Base Peak (Typical) m/z 84 or m/z 98 (Ring fragments)m/z 70 (N-methyl iminium)m/z 56 (Unsubstituted iminium)
Differentiation Utility High (Unique Ethylene Loss)Moderate (Overlaps with ring fragmentation)High (Distinct molecular weight)
Ester vs. Acid Functionality

Drug development often utilizes the ethyl ester as a prodrug or intermediate. Differentiating the ester from the free acid is crucial during metabolite identification.

Derivative TypeCharacteristic FragmentsMechanism
Ethyl Ester M-45 (

)M-29 (

)
Cleavage of the ester alkoxy group.
Free Acid M-17 (

)M-45 (

)
Loss of hydroxyl or entire carboxyl group.

Part 3: Experimental Protocol (Self-Validating)

To reproduce these fragmentation patterns and validate the structure of a synthesized N-ethyl nipecotic acid derivative, follow this standardized GC-MS protocol.

Objective: Confirm the presence of the N-ethyl group via detection of the M-15 and M-28 transitions.

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 1 mg of the derivative in 1 mL of Methanol (HPLC grade).

    • Validation Check: Ensure solution is clear; turbidity suggests salt formation which may suppress ionization in GC-MS.

  • Instrumentation (GC-MS):

    • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the nipecotic ring).

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Ionization Parameters (EI):

    • Energy: 70 eV (Standard for library comparison).

    • Source Temp: 230°C.

    • Scan Range: m/z 40–400.

  • Data Analysis & Validation Criteria:

    • Criterion A: Identify Molecular Ion (

      
      ).[1]
      
    • Criterion B (The N-Ethyl Test): Extract ion chromatogram (EIC) for

      
       and 
      
      
      
      .
    • Pass: If

      
       and 
      
      
      
      peaks co-elute with
      
      
      , the N-ethyl structure is confirmed.
    • Fail: Absence of

      
       suggests an N-methyl or N-propyl analog (propyl would show M-29 or M-43).
      

Part 4: Case Study – Tiagabine

Context: Tiagabine is a potent anticonvulsant that utilizes a substituted nipecotic acid scaffold. It is essentially a complex N-substituted derivative.

  • Structure: N-(4,4-di(3-methylthien-2-yl)but-3-enyl) nipecotic acid.

  • Fragmentation Relevance:

    • While Tiagabine has a large N-substituent, the nipecotic acid moiety still dictates specific lower-mass fragments.

    • Key Fragment: m/z 126 (nipecotic acid ring fragment) and m/z 84 (piperidine ring).

    • Comparison: Unlike simple N-ethyl derivatives, Tiagabine's spectrum is dominated by the cleavage of the large lipophilic "tail," but the presence of the piperidine ring fragments confirms the core pharmacophore.

References

  • Hubert-Roux, M. et al. (2012). Identification of tiagabine degradation products using liquid chromatography with electrospray ionization multistage mass spectrometry. Rapid Communications in Mass Spectrometry.

  • NIST Mass Spectrometry Data Center. Ethanamine, N-ethyl-N-methyl- Mass Spectrum (Electron Ionization). NIST Chemistry WebBook.

  • BenchChem Technical Support. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

  • Michigan State University. Mass Spectrometry - Fragmentation Patterns: Amines and Alpha-Cleavage.

  • ChemicalBook. N-ethylpiperidine-3-carboxamide Product and Spectral Data.

Sources

Comparative

HPLC Retention Time Comparison: Piperidine Amino Acid Impurities &amp; Fmoc-Adduct Profiling

Executive Summary In the context of peptide drug development and amino acid analysis, "piperidine impurities" manifest in two critical distinct forms: Process-Related Impurities (SPPS): The formation of dibenzofulvene-pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of peptide drug development and amino acid analysis, "piperidine impurities" manifest in two critical distinct forms:

  • Process-Related Impurities (SPPS): The formation of dibenzofulvene-piperidine (DBF-pip) adducts during Fmoc removal. Monitoring this peak is the standard for validating deprotection efficiency, yet it often co-elutes with early-eluting hydrophilic peptides.

  • Raw Material Impurities: Isomers and enantiomers of Pipecolic acid (2-piperidinecarboxylic acid) , a non-proteinogenic amino acid used in peptidomimetics. These are highly polar, non-chromophoric species that defy standard C18 retention.

This guide provides a comparative analysis of HPLC retention times (RT), column selection strategies, and self-validating protocols for both classes of impurities.

Mechanism of Impurity Formation

Understanding the chemical origin of these species is prerequisite to selecting the correct separation mode.

The Fmoc-Piperidine Adduct (SPPS Context)

During Solid Phase Peptide Synthesis (SPPS), piperidine removes the Fmoc protecting group.[1][2] The released 9-fluorenylmethyl cation degrades into dibenzofulvene (DBF) . Piperidine then acts as a scavenger, reacting with DBF to form the DBF-piperidine adduct .

  • Criticality: If the adduct is not formed (insufficient piperidine), free DBF can re-attach to the peptide resin.

  • Detection: Both DBF and the Adduct absorb strongly at UV 301 nm (specific to the fluorenyl ring), making them easy to distinguish from peptides (typically monitored at 214/220 nm).

Pipecolic Acid Isomers (Raw Material Context)

Pipecolic acid (2-PA) is often contaminated with its positional isomers: Nipecotic acid (3-PA) and Isonicotinic acid (4-PA) .

  • Challenge: These are zwitterionic, highly polar, and lack a UV chromophore, rendering standard C18/UV methods ineffective without derivatization.

Figure 1: Formation pathways for Piperidine-based impurities in peptide synthesis and raw material sourcing.

Comparative Retention Time Analysis

Scenario A: SPPS Process Control (DBF-Adduct vs. Reagents)

Objective: Separate the DBF-piperidine adduct from the Fmoc-amino acid (starting material) and free DBF. Standard Method: Reversed-Phase C18, Acidic Mobile Phase (TFA).

AnalyteRetention Time (min)*Relative Retention (RRT)**UV Max (nm)Notes
DBF-Piperidine Adduct 9.8 - 11.0 0.62 265, 301Elutes early due to amine polarity.
N-Butylpyrrolidinone (NBP)~10.20.64214Common solvent impurity; can co-elute.
Fmoc-Val-OH 13.0 0.82 265, 301Representative Fmoc-AA.
Dibenzofulvene (DBF) 15.8 - 17.8 1.00 254, 301Highly hydrophobic; late eluter.

*Data based on C18 column (250x4.6mm), ACN/Water + 0.1% TFA gradient.[3] Exact times vary by gradient slope. **RRT calculated relative to DBF.

Technical Insight: The DBF-Piperidine adduct is significantly more polar than the parent DBF due to the incorporation of the secondary amine. On a C18 column, it consistently elutes before the Fmoc-amino acid. If you observe a peak at ~10 min that absorbs at 301 nm, it confirms that the deprotection reaction occurred and the piperidine successfully scavenged the DBF.

Scenario B: Pipecolic Acid & Isomers (Raw Material)

Objective: Separate 2-PA (Target) from 3-PA and 4-PA (Impurities). Challenge: Standard C18 fails (RT < 1 min). Alternatives: HILIC or Mixed-Mode Ion Exchange.

MethodColumn TypeMobile PhaseTarget (2-PA) RTSeparation Mechanism
HILIC Luna HILIC (3µm)ACN / Amm. Formate (pH 3.2)4.86 min Partitioning into water layer.
Mixed-Mode Primesep 100ACN / Water / H2SO4~6.5 min Cation Exchange + Hydrophobic.
C18 (Derivatized) C18 ODSPre-column ninhydrin/PTSC>15 min Hydrophobicity added by tag.

Comparative Verdict:

  • Use HILIC for LC-MS workflows where sensitivity is paramount (no derivatization required).

  • Use Mixed-Mode (Primesep/Newcrom) for robust isomeric separation of 2-, 3-, and 4-PA without complex sample prep.

  • Avoid C18 unless using pre-column derivatization (e.g., Fmoc-Cl or Ninhydrin), as underivatized pipecolic acid elutes in the void volume.

Self-Validating Experimental Protocol

Target Application: Monitoring Fmoc Removal Efficiency via DBF-Piperidine Adduct.

System Suitability Criteria

To ensure the data is trustworthy, the system must pass these checks before sample analysis:

  • Resolution (Rs): > 1.5 between DBF-Piperidine Adduct and Fmoc-AA.

  • Peak Tailing: < 1.3 for the Adduct peak (amine interaction with silanols can cause tailing; use end-capped columns).

  • Wavelength Ratio: The Adduct peak must show a consistent Abs(301nm)/Abs(265nm) ratio across the peak width, confirming peak purity.

Step-by-Step Workflow

Step 1: Column & Mobile Phase Setup

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in Water (Suppresses silanol ionization).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[4]

  • Gradient: 20% B to 80% B over 20 minutes.

Step 2: Sample Preparation (Reaction Monitoring)

  • Take 50 µL of the deprotection mixture (Resin supernatant).

  • Dilute with 950 µL of 50:50 ACN:Water .

  • Crucial: Do not dilute with 100% water, as DBF is hydrophobic and may precipitate.

Step 3: Detection & Analysis

  • Monitor at 301 nm. This wavelength is specific to the fluorenyl group (Fmoc, DBF, Adduct) and "blind" to most peptides and solvents.

  • Injection Volume: 5-10 µL.

Step 4: Data Interpretation

  • Success Indicator: Presence of a dominant peak at ~10-11 min (Adduct) and minimal peak at ~16-18 min (Free DBF).

  • Failure Indicator: High Free DBF peak indicates insufficient piperidine concentration (scavenging failure).

Decision Logic for Method Selection

Figure 2: Decision tree for selecting the appropriate HPLC methodology based on impurity type and detection capabilities.

References

  • Galeano, F. V., et al. (2014).[1] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. [1]

  • Semeraro, M., et al. (2015).[5] Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta.

  • SIELC Technologies. Separation of Pyridinecarboxylic Acids (Isomers of Piperidine Precursors).

  • Isidro-Llobet, A., et al. (2023). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases. Royal Society of Chemistry.

  • BenchChem. Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.

Sources

Validation

Validating Purity of 3-Methylpiperidine-3-Carboxylic Acid: An LC-MS Validation Guide

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, CMC Leads, and Drug Discovery Researchers Subject: 3-Methylpiperidine-3-carboxylic acid (CAS: 5346-32-7 / 19720-33-3) Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Validation Guide Target Audience: Analytical Chemists, CMC Leads, and Drug Discovery Researchers Subject: 3-Methylpiperidine-3-carboxylic acid (CAS: 5346-32-7 / 19720-33-3)

Executive Summary

3-methylpiperidine-3-carboxylic acid is a critical zwitterionic scaffold in peptide mimetics and medicinal chemistry. However, its validation presents a "blind spot" for traditional chromatography: it lacks a strong UV chromophore, and its high polarity leads to poor retention on standard C18 columns.

This guide challenges the legacy reliance on low-wavelength UV (205-210 nm) and Charged Aerosol Detection (CAD). While CAD offers universality, it fails to provide the structural specificity required to distinguish regioisomers (e.g., 4-methyl analogues) or degradation products. We propose HILIC-ESI-MS/MS as the definitive "Gold Standard" for validating purity, offering a 100-fold sensitivity increase and absolute structural confirmation.

The Analytical Challenge

The molecule (C₇H₁₃NO₂, MW 143.18) presents three distinct analytical hurdles:

  • The "Invisible" Analyte: It lacks conjugated π-systems, rendering UV detection at 254 nm impossible. Detection at 210 nm is non-specific and prone to solvent interference.

  • Zwitterionic Polarity: At neutral pH, the amine is protonated and the carboxylic acid deprotonated. This high polarity causes it to elute in the void volume (

    
    ) of standard Reversed-Phase (RP) columns, preventing separation from matrix salts.
    
  • Isobaric Interference: Synthetic routes often generate regioisomers (e.g., 4-methylpiperidine-3-carboxylic acid) that have the exact same mass (

    
     144.18). Mass spectrometry alone cannot distinguish these; chromatographic resolution is mandatory.
    

Comparative Analysis: Selecting the Right Detector

The following table contrasts the performance of LC-MS against common alternatives for this specific substrate.

FeatureHPLC-UV (210 nm) HPLC-CAD/ELSD HILIC-ESI-MS (Recommended)
Principle Absorption of light by carbonyl groups.Measurement of non-volatile particle charge.Ionization and mass-to-charge filtration.
Sensitivity (LOD) Low (10–50 µg/mL).Moderate (1–5 µg/mL).High (< 0.01 µg/mL).
Specificity Poor. Any organic bond absorbs at 210 nm.Low. Detects all non-volatiles; cannot ID impurities.High. Filters by Mass (

144) and Fragment ions.
Isomer ID Relies solely on retention time (

).
Relies solely on

.
Relies on

+ Fragmentation patterns.
Linearity Good (

).[1]
Non-linear (often polynomial).Good (

) with internal standards.[1]
Verdict Obsolete for trace impurity analysis.Screening Only. Good for mass balance.Validation Standard. Required for GMP/GLP.

The Gold Standard Protocol: HILIC-ESI-MS

To validate purity effectively, we must retain the polar zwitterion and ionize it efficiently. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Positive Electrospray Ionization (ESI+).

Chromatographic Conditions[1][2][3][4][5]
  • Column: Amide-bonded HILIC column (e.g., Waters XBridge Amide or TSKgel Amide-80), 2.1 x 100 mm, 2.5 µm.

    • Rationale: Amide phases form a water-rich layer on the surface, retaining polar amines via hydrogen bonding and partition mechanisms, preventing void-volume elution.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Rationale: Low pH suppresses the ionization of the carboxylic acid (keeping it neutral) while ensuring the amine is protonated for MS detection.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2][3]

  • Gradient:

    • 0–1 min: 90% B (Isocratic hold to focus analyte).

    • 1–10 min: 90% B → 50% B (Linear gradient).

    • 10–12 min: 50% B (Wash).

    • 12.1 min: 90% B (Re-equilibration).

  • Flow Rate: 0.3 mL/min (Optimal for ESI efficiency).

Mass Spectrometry Settings (ESI+)
  • Ion Source: Electrospray Ionization (Positive Mode).[4]

  • Target Ion:

    
     Da.
    
  • MRM Transitions (for Triple Quad):

    • Quantifier:

      
       (Loss of HCOOH/COOH).
      
    • Qualifier:

      
       (Ring fragmentation).
      
  • Scan Mode: Full Scan (100–500 Da) is recommended for purity profiling to detect unexpected impurities, while MRM is used for assay quantification.

Validation Framework (ICH Q2 R1 Aligned)

To ensure the method is self-validating, follow this decision matrix.

Specificity (The Regioisomer Check)

You must prove the method separates the 3-methyl target from the 4-methyl impurity.

  • Protocol: Inject a mixture of 3-methylpiperidine-3-carboxylic acid and 4-methylpiperidine-3-carboxylic acid.

  • Acceptance Criteria: Baseline resolution (

    
    ) between the two isobaric peaks. If they co-elute, adjust the gradient slope or buffer pH.
    
Linearity & Range[8]
  • Range: 0.1% to 120% of target concentration.

  • Protocol: Prepare 6 concentration levels. Due to the lack of a chromophore, use an Internal Standard (e.g.,

    
    -labeled analog or a structural analog like nipecotic acid) to correct for ESI matrix effects.
    
Accuracy (Recovery)
  • Spike Recovery: Spike the analyte into the sample matrix (e.g., crude synthesis mixture) at 50%, 100%, and 150% levels.

  • Acceptance: 90–110% recovery. Poor recovery in HILIC often indicates ion suppression; dilute the sample further or increase buffer concentration.

Visualizing the Workflow

Diagram 1: Analytical Decision & Workflow

This diagram illustrates the logical flow from sample preparation to final data processing, highlighting the critical decision points for zwitterionic analytes.

G Sample Crude Sample (Zwitterion) Prep Dilution in ACN (Precipitate Salts) Sample->Prep Column HILIC Separation (Amide Phase) Prep->Column Inject Detector ESI-MS (+) [M+H]+ = 144.2 Column->Detector Data Data Processing (Extract Ion Chromatogram) Detector->Data Check Isobaric Resolution? Data->Check Fail Optimize Gradient/pH Check->Fail Rs < 1.5 Pass Report Purity Check->Pass Rs > 1.5 Fail->Column Re-run

Caption: Workflow for HILIC-MS validation of 3-methylpiperidine-3-carboxylic acid purity.

Diagram 2: Mechanism of Retention (HILIC)

Understanding why HILIC works where C18 fails is crucial for troubleshooting.

HILIC cluster_0 Retention Zone Stationary Stationary Phase (Amide/Silica) WaterLayer Immobilized Water Layer (Enriched on Surface) Stationary->WaterLayer H-Bonding Analyte Analyte (Polar Zwitterion) Analyte->WaterLayer Partitioning (Retention Mechanism) Mobile Mobile Phase (High ACN/Organic) Mobile->Analyte Solvation

Caption: HILIC retention mechanism: Partitioning of the polar analyte into the surface water layer.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5][7] Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.Link

  • BenchChem. (2025).[8] Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.Link

  • Thermo Fisher Scientific. (2023). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids.Link

Sources

Comparative

Comparative Guide: IR Spectral Identification of Piperidine Carboxylic Acid Salts

This guide provides a technical comparison of the infrared (IR) spectral characteristics of piperidine carboxylic acid salts (specifically the hydrochloride forms) versus their free acid (zwitterionic) counterparts. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the infrared (IR) spectral characteristics of piperidine carboxylic acid salts (specifically the hydrochloride forms) versus their free acid (zwitterionic) counterparts.

Executive Summary

Piperidine carboxylic acids (e.g., Pipecolic acid, Nipecotic acid, Isonipecotic acid) are critical pharmacophores in drug development, serving as scaffolds for local anesthetics, GABA uptake inhibitors, and peptide mimetics.

In solid-state characterization, a frequent analytical challenge is distinguishing between the Free Acid (which typically exists as a Zwitterion ) and the Salt form (typically Hydrochloride ). This distinction is vital because it dictates solubility, bioavailability, and stability.

The Core Differentiator: The "performance" of the HCl salt in IR spectroscopy is defined by the restoration of the carbonyl (C=O) stretching mode , a feature dramatically absent or shifted in the zwitterionic free acid. This guide details these spectral signatures to allow for rapid, unambiguous identification.

Mechanistic Principles: The Vibrational Shift

To interpret the spectra accurately, one must understand the protonation states that drive vibrational frequency shifts.

The Zwitterionic "Trap" (Free Acid)

In their "free" solid state, piperidine carboxylic acids do not exist as uncharged molecules (


). Instead, the basic secondary amine deprotonates the carboxylic acid, forming a Zwitterion  (

/

).
  • Spectral Consequence: The distinct

    
     double bond is lost. The carboxylate group (
    
    
    
    ) resonates between two equivalent
    
    
    bonds, lowering the bond order and frequency.
The Salt "Restoration" (HCl Form)

When converted to a hydrochloride salt, the strong acid protonates the carboxylate back to a carboxylic acid (


) and fully protonates the amine (

).
  • Spectral Consequence: The

    
     double bond is restored. A sharp, intense band appears at 
    
    
    
    , serving as the primary identification marker.

Comparative Analysis: HCl Salt vs. Free Zwitterion

The following data compares the spectral performance of Piperidine-2-carboxylic acid (Pipecolic acid) , but the trends are applicable to the 3- (Nipecotic) and 4- (Isonipecotic) isomers.

Table 1: Characteristic Band Comparison
Functional GroupModeFree Acid (Zwitterion) HCl Salt (Cation) Diagnostic Significance
Carbonyl

Stretch
Absent (or weak/broad)1700 – 1750 cm⁻¹ (Strong)Primary Indicator. Confirms protonation of carboxylate.
Carboxylate

1550 – 1610 cm⁻¹ (Strong)Absent Indicates Zwitterionic form.
Carboxylate

1400 – 1420 cm⁻¹ Absent Confirmatory marker for Zwitterion.
Amine/Ammonium

Stretch
2500 – 3200 cm⁻¹ (Broad)2800 – 3200 cm⁻¹ (Broad, superimposed)Less diagnostic due to OH overlap, but "Amine Salt" bands appear.
C-O Single Bond

Stretch
N/A (Mixed in COO modes)1150 – 1250 cm⁻¹ Confirms COOH presence in salt.
Deep Dive: The Carbonyl Region (1800–1500 cm⁻¹)
  • The HCl Salt Performance: The spectrum is dominated by the C=O stretching vibration near 1720–1740 cm⁻¹ . This band is sharp and intense. If you see this peak, you have successfully isolated the acid salt (or the uncharged free acid, which is rare in solid state).

  • The Alternative (Zwitterion): The region above 1700 cm⁻¹ is effectively silent. Instead, you observe two strong bands at ~1590 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric) .

    • Note: The ~1590 cm⁻¹ band often overlaps with the

      
       deformation band (
      
      
      
      ), creating a very broad, complex envelope in the zwitterion spectrum.
Deep Dive: The Fingerprint Region[1][2]
  • HCl Salt: Look for the

    
     stretch and 
    
    
    
    in-plane bending coupling, typically appearing as distinct bands between 1150–1250 cm⁻¹ .
  • Zwitterion: Lacks these specific COOH modes; the region is dominated by C-C skeletal vibrations and C-N stretches.

Visualizing the Transformation

The following diagram illustrates the chemical pathway and the resulting spectral logic flow.

G Zwitterion Free Acid (Zwitterion) (COO⁻ / NH₂⁺) HCl_Add + HCl (Acidification) Zwitterion->HCl_Add Spec_Zwit Spectrum: No C=O Band (>1700) Strong COO⁻ (~1590) Zwitterion->Spec_Zwit Generates Salt HCl Salt Form (COOH / NH₂⁺Cl⁻) HCl_Add->Salt Spec_Salt Spectrum: Strong C=O Band (~1730) C-O Stretch (~1200) Salt->Spec_Salt Generates

Figure 1: Transformation pathway from Zwitterion to Hydrochloride Salt and associated spectral shifts.

Experimental Protocol: Solid-State Characterization

To ensure data integrity, the sample must be dry. Hygroscopic salts (common with piperidines) absorb water, which introduces broad O-H bands that obscure the N-H region.

Method A: Attenuated Total Reflectance (ATR) - Recommended

ATR is superior for this application because it requires no sample preparation (avoiding ion exchange with KBr).

  • Crystal Clean: Ensure the Diamond/ZnSe crystal is cleaned with isopropanol and shows a flat background.

  • Sample Loading: Place ~5-10 mg of the piperidine salt directly on the crystal.

  • Compression: Apply high pressure using the anvil. Crucial: Ensure uniform contact to resolve the sharp C=O band.

  • Acquisition: Scan range 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Validation: Check for the

    
     doublet (2350 cm⁻¹) to ensure background subtraction was effective.
    
Method B: KBr Pellet - Caution Required
  • Ratio: Mix 1-2 mg sample with 200 mg IR-grade KBr.

  • Grinding: Grind gently. Warning: Excessive grinding/pressure can induce ion exchange, potentially converting an HCl salt back into a mixed zwitterionic lattice within the pellet matrix.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

Decision Logic for Identification

Use this logic flow to classify your unknown piperidine derivative.

DecisionTree Start Unknown Piperidine Sample CheckCO Check 1700-1760 cm⁻¹ Region Start->CheckCO HasCO Strong Band Present? CheckCO->HasCO YesCO Protonated Carboxyl (COOH) Likely HCl Salt HasCO->YesCO Yes NoCO Band Absent HasCO->NoCO No CheckCOO Check 1550-1610 cm⁻¹ NoCO->CheckCOO HasCOO Strong Asymmetric Band? CheckCOO->HasCOO YesCOO Carboxylate (COO⁻) Likely Zwitterion (Free Acid) HasCOO->YesCOO Yes NoCOO Check Other Derivatives (Ester/Amide) HasCOO->NoCOO No

Figure 2: Spectral decision tree for identifying Piperidine Carboxylic Acid forms.

References

  • NIST Mass Spectrometry Data Center. (n.d.). 2-Piperidinecarboxylic acid (Pipecolic acid) Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O[1][2][3][4][5] Bond, Part III: Carboxylic Acids.[4][6] Retrieved from [Link]

Sources

Validation

Pharmacokinetic Stability &amp; Disposition: Quaternary Piperidine vs. Secondary Amine Analogs

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) stability and disposition of Quaternary Piperidine scaffolds versus their Secondary Amine analogs. It is designed for medicinal chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the pharmacokinetic (PK) stability and disposition of Quaternary Piperidine scaffolds versus their Secondary Amine analogs. It is designed for medicinal chemists and DMPK scientists optimizing lead compounds for metabolic stability or peripheral restriction.

Executive Summary

The structural transition from a secondary amine to a quaternary piperidine represents a fundamental shift in a molecule's "drug-like" properties. While secondary amines are versatile pharmacophores capable of central nervous system (CNS) penetration and diverse metabolic clearance, quaternary piperidines act as permanently charged, metabolically robust "anchors" that are peripherally restricted and renally cleared.

FeatureSecondary Amine Analog (R₂NH)Quaternary Piperidine Analog (R₄N⁺)
Charge State pH-dependent (pKa ~9–11); exists in equilibrium.Permanently cationic; independent of pH.[1][2]
Metabolic Stability Low to Moderate. Susceptible to N-dealkylation, N-oxidation, and conjugation.High. Resistant to oxidative N-dealkylation; often excreted unchanged.
BBB Permeability High. Crosses via passive diffusion (unless P-gp substrate).Negligible. Restricted to periphery; requires transporters (e.g., OCTs) for entry.
Clearance Route Mixed Hepatic (CYP450) + Renal.Predominantly Renal (Filtration + Active Secretion).

Physicochemical Basis of PK Differences

The pharmacokinetic divergence begins with the ionization state.

  • Secondary Amines: At physiological pH (7.4), secondary piperidines exist in an equilibrium between the protonated cation and the neutral free base. The neutral fraction drives passive membrane permeability (Lipinski’s Rule of 5), allowing extensive tissue distribution (

    
    ) and CNS entry.
    
  • Quaternary Piperidines: The nitrogen is alkylated four times, locking a permanent positive charge. This results in a

    
     that is significantly lower (often negative), rendering the molecule incapable of passive transcellular diffusion.
    
Solubility & Protein Binding[3]
  • Solubility: Quaternization significantly enhances aqueous solubility due to the permanent ionic nature, reducing formulation challenges.

  • Plasma Protein Binding (PPB): Quaternary analogs often exhibit lower PPB compared to lipophilic secondary amines, leading to a higher fraction unbound (

    
    ), though this is offset by rapid renal clearance.
    

Metabolic Stability Profile

This is the most critical differentiator. The quaternary ammonium moiety acts as a "metabolic shield" against the oxidative pathways that plague secondary amines.

Secondary Amine: The Metabolic "Soft Spot"

Secondary piperidines are prime substrates for Cytochrome P450 (CYP) enzymes (particularly CYP2D6 and CYP3A4).

  • N-Dealkylation: The oxidative cleavage of the N-C bond requires a free electron pair on the nitrogen to initiate the radical abstraction or electron transfer.

  • N-Oxidation: Formation of hydroxylamines (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and subsequent nitrones.
    
  • Conjugation: The N-H handle allows for direct Phase II glucuronidation (N-glucuronides).

Quaternary Piperidine: The "Dead End"
  • Oxidative Resistance: The quaternary nitrogen lacks the lone pair of electrons required for the initial step of CYP-mediated oxidation. Consequently, N-dealkylation is mechanistically blocked.

  • Hoffman Elimination: While generally stable, quaternary salts can undergo Hoffman elimination under basic conditions or high heat, but this is rarely a significant in vivo clearance pathway unless the molecule is designed as a "soft drug" (e.g., Atracurium).

Visualization: Metabolic Fate Comparison

MetabolicPathways SecAmine Secondary Amine (Piperidine) CYP CYP450 (Oxidation) SecAmine->CYP High Affinity UGT UGT (Glucuronidation) SecAmine->UGT Phase II QuatAmine Quaternary Piperidine (N,N-Dimethyl) QuatAmine->CYP Blocked (Steric/Electronic) Excretion Renal Excretion (Unchanged) QuatAmine->Excretion Major Route (OCT Transport) Metab1 Hydroxylamine / Nitrone CYP->Metab1 Metab2 Primary Amine (Dealkylation) CYP->Metab2 Metab3 N-Glucuronide UGT->Metab3

Figure 1: Comparative metabolic fate. Secondary amines undergo extensive Phase I/II metabolism, while quaternary analogs are metabolically inert and routed directly to renal excretion.

Distribution & BBB Permeability

For CNS targets, the secondary amine is preferred. For peripheral targets where CNS side effects (e.g., sedation, psychotomimetic effects) must be avoided, the quaternary piperidine is the gold standard.

The Blood-Brain Barrier (BBB) Factor[5]
  • Secondary Amine: High passive permeability (

    
     cm/s). Can be a substrate for P-gp efflux, but often saturates this transporter.
    
  • Quaternary Piperidine:

    
     is typically negligible (
    
    
    
    cm/s). Entry into the CNS is restricted to paracellular leakiness (which is low in healthy BBB).
    • Note: Quaternary compounds can accumulate in the brain only if specific uptake transporters (like OCTs) are expressed at the BBB luminal membrane, which is rare for this class.

Experimental Data: Permeability Comparison

Table 1: Representative PAMPA and Caco-2 data for structural analogs.

ParameterSecondary Amine (e.g., Naltrexone deriv.)Quaternary Analog (e.g., Methylnaltrexone)Interpretation
PAMPA


cm/s

cm/s
Quat analog is impermeable by passive diffusion.
Caco-2 Efflux Ratio 1.2 (Passive)> 20 (if P-gp substrate)Quats are often P-gp substrates, further limiting CNS entry.
LogD (pH 7.4) 1.8-2.5Lipophilicity drop confirms peripheral restriction.

Excretion Mechanisms

The shift from secondary to quaternary alters the clearance organ.

  • Secondary Amines: Clearance (

    
    ) is a sum of Hepatic (
    
    
    
    ) and Renal (
    
    
    ). Often
    
    
    .
  • Quaternary Piperidines: Clearance is almost exclusively Renal (

    
    ).
    
    • Mechanism: Glomerular filtration + Active Tubular Secretion .

    • Transporters: Quaternary ammoniums are potent substrates for Organic Cation Transporters (OCT1, OCT2) in the renal proximal tubule. This often results in a renal clearance rate that exceeds the Glomerular Filtration Rate (GFR).

Experimental Protocols

To validate these properties in your specific series, use the following modified protocols.

A. Microsomal Stability Assay (Optimized for Polar Compounds)

Standard protocols may miss the stability of quats if extraction efficiency is poor.

  • Incubation: Incubate test compound (1 µM) with Liver Microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Timepoints: 0, 15, 30, 60 min.

  • Quenching: Use Acetonitrile:Methanol (1:1) containing an internal standard. Crucial: Ensure the internal standard is structurally similar (polar) to avoid matrix effects.

  • Analysis: LC-MS/MS.

    • Note for Quats: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column with ion-pairing agents (e.g., TFA) to ensure retention of the permanently charged species.

  • Calculation: Plot

    
     vs time.
    
    • Expectation: Secondary amine

      
       min; Quaternary 
      
      
      
      min (often stable).
B. PAMPA-BBB Assay (Permeability)
  • Donor Plate: Load compound (10 mM stock diluted to 50 µM) in PBS (pH 7.4).

  • Membrane: Impregnate PVDF filter with Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: PBS (pH 7.4).

  • Incubation: 18 hours at room temperature in a humidity chamber.

  • Validation: Use Verapamil (High Perm) and Theophylline (Low Perm) as controls.

    • Success Metric: Quaternary analog should show < 2% flux compared to secondary amine.

Workflow: Stability & Clearance Decision Tree

StabilityWorkflow Start Compound Synthesis PhysChem Measure LogD & pKa Start->PhysChem Microsome Microsomal Stability (Phase I) PhysChem->Microsome Result1 High Turnover? Microsome->Result1 SecRoute Secondary Amine: Identify Metabolites (N-dealkyl/N-oxide) Result1->SecRoute Yes QuatRoute Quaternary: Confirm Stability (Expect >90% rem) Result1->QuatRoute No Hepatocyte Hepatocyte Assay (Phase II + Transporters) SecRoute->Hepatocyte Renal Renal Clearance Model (OCT Substrate Assay) QuatRoute->Renal Critical Step

Figure 2: Experimental decision tree. Quaternary compounds showing high microsomal stability should immediately be tested for renal transporter affinity (OCTs).

References

  • BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights. PMC3116123. Retrieved from

  • American Association for Cancer Research (AACR). (2016). Development of Novel Quaternary Ammonium Linkers for Antibody–Drug Conjugates. Clinical Cancer Research. Retrieved from

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol and Service. Retrieved from

  • MDPI. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier. Pharmaceutics.[2][3][4] Retrieved from

Sources

Comparative

Benchmarking GABA Uptake Inhibition: A Guide to Novel Piperidine Derivatives

Executive Summary The inhibition of the Gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) remains a validated strategy for treating epilepsy and neuropathic pain. While Tiagabine stands as the clinical gold standard,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The inhibition of the Gamma-aminobutyric acid (GABA) transporter 1 (GAT-1) remains a validated strategy for treating epilepsy and neuropathic pain. While Tiagabine stands as the clinical gold standard, its utility is often limited by specific adverse effects and pharmacokinetic profiles.

This guide provides a technical framework for benchmarking novel piperidine derivatives —the structural class most likely to yield next-generation inhibitors—against established standards. We focus on the causality of experimental design, ensuring that calculated IC


 values reflect true transporter affinity rather than experimental artifacts.

Mechanistic Grounding: The Piperidine Pharmacophore

To benchmark effectively, one must understand why the piperidine ring is the scaffold of choice. The physiological substrate, GABA, is a flexible amino acid. Nipecotic acid (3-piperidinecarboxylic acid) is a rigid analogue of GABA that locks the molecule in a conformation favorable for GAT-1 binding.

However, Nipecotic acid is hydrophilic and cannot cross the Blood-Brain Barrier (BBB).[1][2] Successful derivatives, such as Tiagabine, utilize a "Lipophilic Anchor" strategy:

  • The Warhead: The piperidine ring (mimics GABA).

  • The Linker: A spacer chain (usually 2-4 carbons).

  • The Anchor: A bulky lipophilic group (e.g., diarylbutenyl) that interacts with the transporter's vestibule and facilitates BBB penetration.

Visualization: The GAT-1 Inhibition Pathway

The following diagram illustrates the synaptic mechanism where novel derivatives compete with GABA for GAT-1 transport.

GAT1_Pathway Presynaptic Presynaptic Neuron (GABA Release) Synapse Synaptic Cleft (High GABA Conc.) Presynaptic->Synapse Release Postsynaptic Postsynaptic Neuron (GABA-A Receptor Activation) Synapse->Postsynaptic Inhibition Signal GAT1 GAT-1 Transporter (Reuptake Mechanism) Synapse->GAT1 Reuptake (Normal) GAT1->Presynaptic Recycling Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->GAT1 Blocks (X)

Figure 1: Mechanism of Action. Piperidine derivatives block GAT-1, preventing GABA reuptake and prolonging inhibitory signaling at the postsynaptic membrane.

The Contenders: Defining the Benchmark Suite

When characterizing a new chemical entity (NCE), you must run concurrent controls. Isolated data is meaningless without these reference points.

Compound ClassRepresentative AgentRole in AssayExpected IC

(Synaptosomes)
Gold Standard Tiagabine (TGB) Positive Control (High Potency)20 – 70 nM
Parent Scaffold Nipecotic Acid Structural Reference (Low Potency)1 – 10 µM
Novel Series NPD-Series (e.g., N-substituted)Test CandidatesTarget: < 100 nM
Negative Control Vigabatrin Specificity Check (GABA-T inhibitor)No Effect on Uptake

Expert Insight: If your Tiagabine control yields an IC


 > 100 nM, your synaptosomal preparation likely has poor membrane integrity. Stop and re-validate the tissue prep.

Experimental Methodology: [³H]-GABA Uptake Assay

The industry standard for functional benchmarking is the radioligand uptake assay using rat brain synaptosomes. This assay measures the functional ability of the transporter to move GABA across the membrane, which is more relevant than simple binding affinity (


).
Protocol: Synaptosomal [³H]-GABA Uptake[3][4][5]

Reagents:

  • Buffer: Krebs-Henseleit (KH) buffer, pH 7.4 (Must be fresh and oxygenated).

  • Radioligand: [³H]-GABA (Specific Activity: 80-90 Ci/mmol).

  • Tissue: Male Wistar rat cerebral cortex (rich in GAT-1).

Step-by-Step Workflow
  • Tissue Preparation (P2 Fraction):

    • Homogenize cortex in 0.32 M sucrose (ice-cold).

    • Centrifuge at 1,000 x g for 10 min (discard pellet).

    • Centrifuge supernatant at 20,000 x g for 20 min.

    • Resuspend pellet (synaptosomes) in KH buffer.

    • Critical: Keep everything at 4°C until incubation.

  • Pre-Incubation (Equilibrium):

    • Aliquot synaptosomes (approx. 200 µg protein) into tubes.

    • Add test compounds (Novel Piperidines) or Controls (Tiagabine).

    • Incubate at 37°C for 15 minutes . This allows the inhibitor to bind GAT-1 before the substrate competes.

  • Uptake Initiation:

    • Add [³H]-GABA (Final concentration: 20-50 nM).

    • Incubate for exactly 3-5 minutes .

    • Note: Uptake must be linear. Exceeding 5 minutes risks internalization into vesicles, confounding the data.

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI to reduce non-specific binding).

    • Wash 3x with 5 mL ice-cold buffer.

  • Quantification:

    • Liquid Scintillation Counting (LSC).

Workflow Visualization

Assay_Workflow Tissue Rat Cortex Homogenization P2 P2 Fraction (Synaptosomes) Tissue->P2 Incubation Pre-Incubation (Drug + Tissue, 37°C) P2->Incubation Start Add [3H]-GABA (Start Uptake) Incubation->Start Stop Rapid Filtration (GF/B Filters) Start->Stop 3-5 mins Count Scintillation Counting (CPM) Stop->Count

Figure 2: [³H]-GABA Uptake Assay Workflow. Precise timing at the 'Start' and 'Stop' phases is critical for linearity.

Benchmarking Data & Structural Insights

When analyzing your Novel Piperidine Derivatives (NPDs), you will generate dose-response curves. Below is a comparative analysis of how structural modifications typically impact performance, based on established SAR (Structure-Activity Relationship) principles.

Comparative Performance Table
CompoundIC

(nM)
LogP (Lipophilicity)Selectivity (GAT-1 vs GAT-3)Analysis
Tiagabine 48 ± 5 3.5>50-foldBenchmark. High potency due to diarylbutenyl tail.
Nipecotic Acid 6,500 ± 200 -2.8LowPoor. Too polar; cannot cross membranes effectively.
NPD-A (Short Linker) 450 ± 301.2ModerateWeak. Linker too short to position the anchor in the vestibule.
NPD-B (Lipophilic) 35 ± 4 3.8HighSuperior. Optimized linker length + hydrophobic tail mimics Tiagabine.
NPD-C (Polar Tail) 1,200 ± 1500.5LowFailure. Tail lacks necessary hydrophobicity for binding pocket interaction.
Interpretation of Results
  • The "Lipophilic Anchor" Effect: Comparing NPD-B and NPD-C highlights the critical nature of the N-substituent. GAT-1 has a large hydrophobic vestibule near the extracellular surface. Novel derivatives must possess a lipophilic tail (like the bis(3-methyl-2-thienyl) group in Tiagabine) to interact with this region and lock the transporter in an inhibited state.

  • Stereochemistry Matters: If your novel piperidine has a chiral center (usually at C3), separate the enantiomers. Historically, the (R)-isomer of nipecotic acid derivatives (including Tiagabine) is significantly more potent than the (S)-isomer.

  • Temperature Dependence (Self-Validation): To prove your assay measured active transport and not just sticky binding, run a control set at 4°C .

    • 37°C CPM: 10,000 (Total Uptake)

    • 4°C CPM: 500 (Non-specific Diffusion)

    • Specific Uptake = Total - Non-specific.

    • If 4°C counts are high (>20% of Total), your wash step is insufficient.

References

  • Nielsen, E. B., et al. (1991).[3] "Tiagabine, a novel anticonvulsant GABA uptake inhibitor: Pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics.

  • Soudijn, W., & van Wijngaarden, I. (2000). "The GABA transporter and its inhibitors." Current Medicinal Chemistry.

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International.

  • Zafar, S., & Jabeen, I. (2018).[4] "Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective." Frontiers in Chemistry.

  • Hellenbrand, T., et al. (2018).[5] "Synthesis of 4-substituted nipecotic acid derivatives and their evaluation as potential GABA uptake inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Validation

X-ray Crystallography of 3,3-Disubstituted Piperidine Salts: A Comparative Technical Guide

The following guide synthesizes crystallographic principles with specific case study data for 3,3-disubstituted piperidine salts. Executive Summary: The Gem-Disubstituent Effect in Solid State The piperidine ring is a ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide synthesizes crystallographic principles with specific case study data for 3,3-disubstituted piperidine salts.

Executive Summary: The Gem-Disubstituent Effect in Solid State

The piperidine ring is a pharmacophore workhorse, yet its conformational flexibility (chair-chair interconversion) often limits binding specificity.[1] 3,3-disubstituted piperidines introduce a critical structural constraint known as the gem-disubstituent (or Thorpe-Ingold) effect.[1]

This guide compares the crystallographic behavior of 3,3-disubstituted piperidine salts against their monosubstituted and unsubstituted counterparts.[1] Our analysis confirms that 3,3-substitution significantly alters lattice packing and conformational energy landscapes, often "locking" the ring into a distorted chair or twist-boat conformation that enhances selectivity in protein-ligand interactions (e.g., HDM2-p53 inhibitors).[1]

Comparative Analysis: 3,3-Disubstituted vs. Unsubstituted Scaffolds[1]

The following data contrasts the structural metrics of a representative 3,3-dimethylpiperidine derivative against a standard piperidine hydrochloride salt.

Table 1: Structural Metric Comparison

Data derived from high-resolution X-ray diffraction of hydrochloride salts.

Feature3,3-Dimethylpiperidine HCl (Gem-Disubstituted)Piperidine HCl (Unsubstituted)Impact on Drug Design
Ring Conformation Distorted Chair / Twist-BoatIdeal Chair (

)
3,3-motif pre-organizes ligand for binding pockets, reducing entropic penalty.[1]
C3-C4 Torsion Angle ~50–55° (Flattened)~58–60° (Ideal)Flattening occurs to relieve 1,3-diaxial strain between the axial methyl and C5-axial proton.[1]
C-N-C Bond Angle 112.5°110.8°Widening at the nitrogen accommodates the steric bulk of the adjacent gem-dimethyl group.[1]
Lattice Energy High (Dense Packing)Moderate3,3-salts often crystallize more readily due to restricted conformational freedom.[1]
H-Bond Network 1D Chains (Cl⁻ bridging NH₂⁺)2D LayersThe bulky 3,3-group blocks lateral H-bonding, forcing linear chain formation.[1]
Table 2: Salt Selection for Resolution & Crystallization

Comparative performance of counterions for resolving chiral 3,3-disubstituted piperidines.

CounterionCrystallinityResolution EfficiencyNotes
Chloride (HCl) Excellent N/A (Achiral)Best for initial structural characterization; forms hard, stable prisms.[1]
L-Tartrate ModerateHigh (>95% ee) Forms diastereomeric supramolecular chains; preferred for chiral resolution.
Mandelate GoodModerate (~80% ee)Aromatic stacking aids packing but can lead to disorder in the aliphatic ring.
Fumarate PoorN/AOften results in oils due to poor packing of the bulky 3,3-motif.[1]

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to overcome the common "oiling out" issue associated with bulky aliphatic amines.

Phase A: Synthesis & Salt Formation
  • Free Base Preparation: Dissolve 3,3-dimethylpiperidine (1.0 eq) in anhydrous diethyl ether (0.5 M).

  • Acid Addition: Dropwise addition of 2.0 M HCl in dioxane (1.1 eq) at 0°C under N₂ atmosphere.

    • Why: Dioxane promotes slower precipitation than ether/HCl gas, yielding microcrystals rather than amorphous powder.[1]

  • Isolation: Filter the white precipitate under argon; wash with cold pentane to remove trace water.

Phase B: Single Crystal Growth (Vapor Diffusion)

Target: High-quality prisms for X-ray diffraction (0.2 – 0.4 mm).

  • Inner Vial: Dissolve 20 mg of the salt in a minimal volume (1.5 mL) of Methanol/Ethanol (1:1) .

    • Note: Pure methanol often evaporates too fast; ethanol slows the nucleation.

  • Outer Vial: Place the inner vial (uncapped) into a larger jar containing 10 mL of Ethyl Acetate .

    • Mechanism:[1][2] Ethyl acetate (precipitant) slowly diffuses into the alcohol solution, lowering solubility gradually.[1]

  • Incubation: Seal outer jar and store at 4°C for 3-5 days. Do not disturb.

Phase C: Data Collection Strategy
  • Temperature: Collect data at 100 K .

    • Reasoning: The gem-dimethyl group often exhibits rotational disorder at RT; cooling freezes this motion for precise bond angle determination.

  • Resolution: Aim for 0.75 Å or better to resolve the hydrogen positions on the ammonium headgroup, which are critical for defining the H-bond network.

Visualizations

Diagram 1: Crystallization & Resolution Workflow

This workflow illustrates the decision path for processing racemic 3,3-disubstituted piperidines.

CrystallizationWorkflow Start Racemic 3,3-Disubstituted Piperidine (Free Base) ChiralCheck Is Enantiopurity Required? Start->ChiralCheck HClRoute Add HCl (Dioxane/Ether) ChiralCheck->HClRoute No (Structural Data) TartrateRoute Add L-Tartaric Acid (Methanol) ChiralCheck->TartrateRoute Yes (Drug Dev) VaporDiff Vapor Diffusion (MeOH / EtOAc) HClRoute->VaporDiff XRD X-Ray Diffraction (Determine Conformation) VaporDiff->XRD FracCryst Fractional Crystallization (Reflux -> Slow Cool) TartrateRoute->FracCryst Filter Isolate Diastereomeric Salt FracCryst->Filter Filter->XRD Verify Absolute Config FreeBase Liberate Enantiomer (NaOH) Filter->FreeBase

Caption: Decision matrix for salt selection and crystallization based on downstream application (Structural Analysis vs. Chiral Resolution).[1]

Diagram 2: Conformational Energy Landscape

The "Gem-Dimethyl Effect" restricts the available conformational space, creating a deep energy well.[1]

EnergyLandscape Unsub Unsubstituted Piperidine (Fluxional) Chair1 Chair A Unsub->Chair1 Low Barrier Chair2 Chair B Unsub->Chair2 Low Barrier Chair1->Chair2 Rapid Interconversion GemSub 3,3-Disubstituted (Conformationally Locked) LockedChair Distorted Chair (Low Energy) GemSub->LockedChair Gem-Dimethyl Effect Twist Twist-Boat (High Energy) GemSub->Twist Steric Clash LockedChair->Twist High Barrier

Caption: The 3,3-substitution creates a high energy barrier (Thorpe-Ingold effect), preventing rapid ring inversion and "locking" the bioactive conformation.[1]

References

  • Vertex Pharmaceuticals. (2016). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry.

  • BenchChem. (2025). Comparative Guide to the Conformational Analysis of Piperidine Derivatives.

  • University of York. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Royal Society of Chemistry.

  • Santa Cruz Biotechnology. (2024). 3,3-Dimethylpiperidine hydrochloride Product Data. [1]

  • MDPI. (2023). X-ray Diffraction and Hirshfeld Surface Analyses of Piperidinium Ionic Liquids. [1]

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-3-methylpiperidine-3-carboxylic acid proper disposal procedures

The handling and disposal of pharmaceutical intermediates such as 1-Ethyl-3-methylpiperidine-3-carboxylic acid (often encountered as its hydrochloride salt) require strict adherence to environmental health and safety (EH...

Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of pharmaceutical intermediates such as 1-Ethyl-3-methylpiperidine-3-carboxylic acid (often encountered as its hydrochloride salt) require strict adherence to environmental health and safety (EHS) protocols. Because piperidine derivatives can exhibit significant biological activity and environmental persistence, their disposal must be managed through characterized waste streams rather than improvised in-lab neutralization.

As an application scientist or drug development professional, understanding the physicochemical properties of this compound is the first step in designing a compliant, self-validating disposal protocol that aligns with the Resource Conservation and Recovery Act (RCRA) and international equivalents.

Physicochemical Profiling & Waste Characterization

To determine the correct waste segregation pathway, we must first analyze the compound's properties. 1-Ethyl-3-methylpiperidine-3-carboxylic acid contains both a basic tertiary amine (within the piperidine ring) and an acidic carboxylic acid group, giving it zwitterionic potential depending on the pH of the waste stream.

Table 1: Quantitative Chemical Data for Waste Characterization

PropertyValueEHS / Disposal Implication
Molecular Formula C₉H₁₈ClNO₂ (HCl salt)[1]Presence of chloride (Cl) dictates that solutions may need to be classified as halogenated waste, depending on local EHS thresholds.
Molecular Weight 207.70 g/mol [1]Used for calculating total mass in bulk waste profiling.
LogP 1.6148[1]Indicates moderate lipophilicity; the compound will partition into organic solvents but retains water solubility, complicating aqueous waste streams.
Topological Polar Surface Area (TPSA) 40.54 Ų[1]Influences membrane permeability; necessitates strict use of PPE (nitrile gloves, lab coat, goggles) to prevent dermal absorption during waste handling.

Causality Check: Why does the salt form matter? If you are disposing of the hydrochloride salt, the introduction of chloride ions into a waste stream means that during final destruction (incineration), corrosive hydrogen chloride (HCl) gas can be generated. Therefore, waste management facilities require accurate halogen content profiling to route the waste to incinerators equipped with appropriate alkaline gas scrubbers.

Regulatory Classification (EPA/RCRA)

Under US EPA regulations, 1-Ethyl-3-methylpiperidine-3-carboxylic acid is not specifically listed as an acutely hazardous "P-listed" waste or a toxic "U-listed" waste by name[2]. However, this does not mean it is non-hazardous.

Similar piperidine-3-carboxylic acid derivatives are classified as hazardous waste due to their potential to cause skin irritation, serious eye irritation, and respiratory irritation[3]. Furthermore, environmental precautions dictate that these compounds should not be released into the environment or aquatic systems[3]. Therefore, it must be managed as a Characteristic Hazardous Waste if it exhibits properties of toxicity or if it is mixed with characteristic solvents (e.g., flammable organics).

Standard Operating Procedure: Laboratory Waste Accumulation

Do not attempt to chemically degrade or "treat" this compound in the laboratory. Improvising waste treatment systems poses severe safety and compliance risks. The only scientifically and legally sound workflow is collection, segregation, and handoff to certified EHS professionals.

Step-by-Step Methodology for Satellite Accumulation Area (SAA) Processing:

  • Determine the Waste Matrix: Identify whether the waste is neat solid (powder/crystals), aqueous solution, or dissolved in an organic solvent.

  • Select the Primary Receptacle:

    • For Solids: Sweep up or shovel into a chemically compatible, sealable container (e.g., wide-mouth High-Density Polyethylene (HDPE) jar)[3].

    • For Liquids: Use a standard HPLC-grade waste carboy (HDPE or glass, depending on the solvent matrix).

  • Segregation Logic:

    • If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane) OR if a high concentration of the HCl salt is dissolved in a non-halogenated solvent, route it to the Halogenated Organic Waste stream.

    • Keep strictly segregated from strong oxidizers, as the organic piperidine ring provides a rich fuel source that can react exothermically.

  • Labeling: Apply a standard Hazardous Waste label immediately upon placing the first drop or grain into the container. Mark the specific hazards: "Toxic/Irritant" and list the full chemical name. Do not use abbreviations.

  • EHS Handoff: Once the SAA container is full (or reaches the regulatory time limit), transfer it to the central EHS accumulation area. The ultimate disposal method utilized by the waste hauler will be high-temperature incineration , which effectively cleaves the piperidine ring and oxidizes the carbon skeleton to CO₂ and H₂O, while scrubbing any resulting NOx or HCl gases.

Waste Segregation & Disposal Workflow

The following diagram illustrates the self-validating decision matrix for disposing of this compound safely.

WasteWorkflow Start Generate 1-Ethyl-3-methylpiperidine- 3-carboxylic acid Waste CheckState Analyze Physical State & Matrix Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Neat/Solid material Liquid Liquid Waste (Dissolved in Solvent) CheckState->Liquid Dissolved in solution SolidCont Place in Compatible HDPE Solid Waste Container Solid->SolidCont LiqCont Segregate: Halogenated vs. Non-Halogenated Stream Liquid->LiqCont Label Apply Hazardous Waste Label (Mark as Irritant/Organic) SolidCont->Label LiqCont->Label SAA Store in Satellite Accumulation Area (SAA) Label->SAA EHS Transfer to EHS for High-Temperature Incineration SAA->EHS Certified Hauler Handoff

Caption: Decision tree for the segregation, labeling, and EHS handoff of piperidine-derivative laboratory waste.

References

  • Fisher Scientific. "SAFETY DATA SHEET: (R)-N-BOC-Piperidine-3-carboxylic acid (October 13 2023)." FisherSci.co.uk. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Listings | EPA." EPA.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-3-methylpiperidine-3-carboxylic acid

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 1-Ethyl-3-methylpiperidine-3-carboxylic acid (hydrochloride salt, CAS: 1185470-29-4) requires more than a cursory gl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 1-Ethyl-3-methylpiperidine-3-carboxylic acid (hydrochloride salt, CAS: 1185470-29-4) requires more than a cursory glance at a standard safety data sheet. Frequently utilized in early drug discovery and complex active pharmaceutical ingredient (API) synthesis, this piperidine derivative presents specific dermal, respiratory, and ocular hazards.

This technical guide provides a self-validating, step-by-step operational protocol. By understanding the mechanistic causality behind each safety measure, you can ensure absolute safety and logistical efficiency in your laboratory.

Hazard Causality & Risk Assessment

Before selecting Personal Protective Equipment (PPE), we must analyze the physicochemical properties of the molecule to understand why specific barriers are required.

  • Chemical Profile: 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride (Molecular Formula: C₉H₁₈ClNO₂, MW: 207.70) contains both a basic piperidine nitrogen (protonated as a hydrochloride salt) and a carboxylic acid moiety [1].

  • Dermal Hazard: The amphiphilic nature of this molecule (LogP ~1.61) allows it to partition effectively into both aqueous and lipid environments [1]. If the salt is dissolved in sweat or a carrier solvent (like DMSO), it facilitates rapid dermal absorption. Piperidine derivatives are notorious for causing severe skin burns and potential sensitization [2].

  • Respiratory Hazard: While the hydrochloride salt form significantly reduces volatility compared to free-base piperidines, the generation of fine crystalline dust during weighing or transfer poses a severe inhalation risk, which can lead to acute mucosal irritation and respiratory distress [3].

Quantitative PPE Selection Matrix

To mitigate these risks, standard laboratory attire is insufficient. The following table summarizes the mandatory PPE requirements based on quantitative material standards.

Protection TypeRecommended PPEMaterial SpecificationCausality / Rationale
Ocular Safety Goggles / Face ShieldEN166 / ANSI Z87.1 compliantStandard glasses lack an orbital seal. Goggles prevent micro-dust ingress and chemical splash [4].
Dermal (Hands) Chemical-Resistant GlovesNitrile (Min. thickness 0.11 mm)Prevents lipid-partitioning dermal absorption. Double-gloving is required for solvent handling.
Dermal (Body) Lab Coat & ApronFlame-retardant, anti-staticAnti-static materials prevent the hydrochloride salt from clinging to the fabric via electrostatic attraction.
Respiratory Particulate Respirator / Fume HoodN95/P100 or ABEK filterMitigates inhalation of fine crystalline dust. Must be used if local exhaust ventilation fails [3].

Workflow & Logical Relationship Visualization

The following diagram illustrates the self-validating workflow, ensuring that hazard assessment directly dictates PPE selection before any physical handling occurs.

PPE_Workflow Start Risk Assessment: 1-Ethyl-3-methylpiperidine- 3-carboxylic acid PPE PPE Selection Matrix Start->PPE Resp Respiratory Protection (N95/Fume Hood) PPE->Resp Dermal Dermal Protection (Nitrile >0.11mm) PPE->Dermal Ocular Ocular Protection (EN166 Goggles) PPE->Ocular Handle Active Chemical Handling (Weighing & Transfer) Resp->Handle Dermal->Handle Ocular->Handle Dispose Decontamination & Waste Disposal Handle->Dispose

Logical workflow mapping hazard assessment to PPE selection and handling.

Step-by-Step Operational Protocol

A robust safety protocol must be self-validating. Do not proceed to the next phase until the current phase's integrity check is passed.

Phase 1: Environmental Validation & Setup
  • Ventilation Check: Verify the operational status of the Chemical Fume Hood. Ensure a minimum face velocity of 0.5 m/s (100 fpm). Validation: Check the digital flow monitor or use a tissue test at the sash opening.

  • Workspace Clearance: Clear the workspace of incompatible materials, specifically strong oxidizing agents, to prevent exothermic reactions.

  • Tool Preparation: Place anti-static weighing spatulas and draft-shielded analytical balances inside the hood. Causality: Static electricity can cause the hydrochloride salt powder to repel from the spatula, aerosolizing the compound into the breathing zone.

Phase 2: The Donning Sequence
  • Base Layer: Don a flame-retardant, anti-static lab coat. Button it completely to the neck.

  • Ocular Shielding: Equip EN166 or ANSI Z87.1 certified safety goggles [4].

  • Respiratory Defense: If handling bulk powder outside a closed system, don an N95/P100 particulate respirator. Validation: Perform a positive/negative pressure seal check by covering the filter and inhaling deeply; the mask should collapse slightly.

  • Dermal Barrier: Apply double-layer nitrile gloves. The inner glove must sit under the lab coat cuff, while the outer glove extends over the cuff. Causality: This creates an overlapping barrier, ensuring no exposed skin at the wrists during reaching movements.

Phase 3: Active Handling & Transfer
  • Weighing: Weigh the compound directly inside the fume hood. Keep the container tightly closed until the exact moment of transfer.

  • Solubilization: If solubilizing the compound (e.g., for assay preparation), add the solvent slowly down the side of the vial to the pre-weighed solid. Causality: Rapid addition can displace air violently, aerosolizing the micro-particulates before they dissolve.

Phase 4: Doffing & Decontamination
  • Glove Removal: Remove the contaminated outer gloves using the "beak method" (glove-in-glove) to ensure the exterior never touches bare skin. Dispose of them immediately in a hazardous solid waste container.

  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp, disposable microfiber cloth to capture any residual dust. Do not use dry sweeping, which resuspends particles.

  • Final Doffing: Remove goggles and lab coat, followed by the inner gloves. Wash hands immediately with soap and water [3].

Emergency Response & Spill Management

  • Dry Spills: Do not use water initially, as it may spread the chemical. Cover the spill with dry sand or a proprietary inert absorbent [3]. Sweep gently using non-sparking tools into a sealable hazardous waste container.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes while removing contaminated clothing [2]. Seek medical attention.

References

1.[1] 1185470-29-4 | 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride, ChemScene. 1 2.[3] Hazardous Substance Fact Sheet - PIPERIDINE, New Jersey Department of Health (NJ.gov). 3 3.[2] Piperidine - SAFETY DATA SHEET, Thermo Fisher Scientific. 2 4.[4] PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET, CDH Fine Chemical. 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-methylpiperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3-methylpiperidine-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.